molecular formula C5H10FNO3 B15288252 (3S)-4-Fluoro-3-hydroxy-L-valine CAS No. 773828-61-8

(3S)-4-Fluoro-3-hydroxy-L-valine

Cat. No.: B15288252
CAS No.: 773828-61-8
M. Wt: 151.14 g/mol
InChI Key: IORJTRZQKWHWNT-NQXXGFSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-Fluoro-3-hydroxy-L-valine is a complex, unnatural fluorine-containing amino acid designed for advanced chemical biology and drug discovery research. This specialty building block is part of a growing class of synthetic amino acids that incorporate fluorine to precisely modulate the conformational, electronic, and binding properties of peptides and peptidomimetics . The simultaneous presence of fluorine and hydroxyl groups on the chiral carbon chain allows researchers to fine-tune molecular properties, including ring pucker in proline analogues, amide bond cis:trans ratios, and hydrogen-bonding capacity, which are critical factors in molecular recognition . A primary research application for such sophisticated fluorinated amino acids is in the development of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation modalities. For instance, structurally related 3-fluoro-4-hydroxyprolines have been successfully employed as key components in VHL E3 ubiquitin ligase ligands, which form the core of PROTAC molecules like MZ1 . Incorporating fluorinated hydroxy amino acids can impart stereoselective recognition by biological systems and enables the creation of degrader molecules with potent cellular activity, often at concentrations significantly lower than their binary binding affinity for the E3 ligase would suggest . Furthermore, this compound serves as a valuable synthon in medicinal chemistry for constructing potential chemotherapeutic agents. Fluorinated heterocycle-amino acid conjugates have demonstrated notable cytotoxicity in vitro against human cancer cell lines, such as HeLa cells, and have been studied for their DNA binding and cleavage activities, positioning them as promising scaffolds for novel anti-cancer drug development . (3S)-4-Fluoro-3-hydroxy-L-valine is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for use in humans, animals, or as a component in diagnostic procedures.

Properties

CAS No.

773828-61-8

Molecular Formula

C5H10FNO3

Molecular Weight

151.14 g/mol

IUPAC Name

(2S,3S)-2-amino-4-fluoro-3-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C5H10FNO3/c1-5(10,2-6)3(7)4(8)9/h3,10H,2,7H2,1H3,(H,8,9)/t3-,5-/m1/s1

InChI Key

IORJTRZQKWHWNT-NQXXGFSBSA-N

Isomeric SMILES

C[C@@](CF)([C@@H](C(=O)O)N)O

Canonical SMILES

CC(CF)(C(C(=O)O)N)O

Origin of Product

United States
Foundational & Exploratory

Chemical properties of (3S)-4-Fluoro-3-hydroxy-L-valine in peptide engineering

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Next-Generation Peptides with (3S)-4-Fluoro-3-hydroxy-L-valine: A Mechanistic Whitepaper

Executive Summary

The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide engineering, enabling the precise tuning of pharmacokinetic and biophysical profiles. While fluorinated amino acids and hydroxylated aliphatic residues have been studied independently, their synergistic fusion into (3S)-4-Fluoro-3-hydroxy-L-valine represents a highly advanced modality for rational drug design. This whitepaper details the stereoelectronic architecture, biophysical advantages, and self-validating experimental protocols required to successfully integrate this chimeric ncAA into therapeutic peptides.

Stereoelectronic Architecture & Physicochemical Profiling

The unique chemical behavior of (3S)-4-Fluoro-3-hydroxy-L-valine stems from the interplay between the highly electronegative C4-fluorine atom and the adjacent C3-hydroxyl group. This proximity dictates two critical physicochemical shifts:

  • Conformational Locking via the

    
    -Gauche Effect:  Fluorine substitution heavily influences the preferred rotameric species along the peptide backbone[1]. The highly polarized C–F bond exerts a strong 
    
    
    
    -gauche effect, restricting the side-chain into specific staggered rotamers. This conformational rigidity minimizes the entropic penalty of folding, thereby stabilizing secondary structures such as
    
    
    -helices and
    
    
    -sheets[2].
  • Inductive pKa Modulation: The electron-withdrawing nature of the -CH₂F group inductively pulls electron density away from the C3 position. This lowers the pKa of the tertiary hydroxyl group, making it a stronger hydrogen-bond donor than the hydroxyl group in standard 3-hydroxyvaline. Concurrently, this inductive drag reduces the nucleophilicity of the

    
    -amine during peptide elongation, necessitating optimized coupling chemistries.
    

Overcoming the Oxazoline Degradation Liability

A major limitation of standard 3-hydroxyvaline in peptide therapeutics is its susceptibility to acid-catalyzed degradation. In acidic environments (such as lysosomal compartments or during oral delivery), the C3-hydroxyl group is protonated and eliminated as water, forming a stable tertiary carbocation. This intermediate is rapidly attacked by the adjacent peptide backbone carbonyl, forming an inter-residue oxazoline ring that drives the racemization of adjacent amino acids, effectively destroying the peptide's biological activity[3].

(3S)-4-Fluoro-3-hydroxy-L-valine fundamentally neutralizes this liability. The strong electron-withdrawing C4-fluorine atom inductively destabilizes the transition state leading to the C3 carbocation. By significantly raising the activation energy required for carbocation formation, the fluorinated analog suppresses the oxazoline pathway, preserving the chiral integrity of the peptide backbone even under harsh acidic hydrolysis.

Mechanistic_Pathway A Acidic Hydrolysis (e.g., Lysosomal pH) B Protonation of C3-Hydroxyl Group A->B C Transition State (Destabilized by C4-F) B->C D Oxazoline Ring Formation (Suppressed) C->D E Peptide Backbone Chirality Maintained D->E

Fluorine-mediated suppression of oxazoline formation during acidic hydrolysis.

Quantitative Data: Comparative Biophysical Properties

To guide rational substitution in peptide sequences, the biophysical parameters of (3S)-4-Fluoro-3-hydroxy-L-valine are benchmarked against its parent canonical and non-canonical analogs.

Physicochemical ParameterL-Valine3-Hydroxy-L-valine(2S,3S)-4-Fluorovaline(3S)-4-Fluoro-3-hydroxy-L-valine
Side-Chain Nature HydrophobicHydrophilicFluorous / HydrophobicAmphiphilic / Polar
C3-OH pKa (Calc.) N/A~13.5N/A~12.2 (Inductive lowering)
Rotameric Restriction LowModerate (Steric)High (

-gauche effect)
Extreme (Gauche + H-bond)
Acidic Stability HighLow (Oxazoline risk)HighHigh (Cation destabilization)

Self-Validating Experimental Protocols

The successful integration of (3S)-4-Fluoro-3-hydroxy-L-valine into synthetic peptides requires overcoming severe steric hindrance and electronic deactivation. The following protocols are engineered with built-in causality and validation checkpoints.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The bulky C3 substituent (containing a protected hydroxyl and a fluoromethyl group) restricts the trajectory of incoming nucleophiles. Standard coupling agents (e.g., DIC/Oxyma) are insufficient. We utilize HATU/HOAt because the highly reactive uronium species, combined with the neighboring group effect of HOAt, forces the coupling to completion despite the steric and inductive drag.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Pre-Activation: Dissolve 4.0 eq of Fmoc-(3S)-4-Fluoro-3-hydroxy(tBu)-L-valine-OH, 3.9 eq of HATU, and 4.0 eq of HOAt in minimal DMF. Add 8.0 eq of DIPEA. Stir for 3 minutes to generate the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for an extended duration of 4 hours to overcome the inductive deactivation of the

    
    -amine.
    
  • Validation Checkpoint (Kaiser Test): Perform a Kaiser test. A colorless/yellow bead confirms >99% coupling efficiency. If blue, perform a secondary coupling using PyBOP/DIPEA.

  • Cleavage & Scavenging: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 3 hours. Causality: Triisopropylsilane (TIPS) is critical here; it aggressively scavenges the tert-butyl cations released from the C3-hydroxyl group, preventing the re-alkylation of electron-rich residues (e.g., Trp, Tyr).

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow A 1. Resin Swelling & Fmoc Deprotection (20% Piperidine/DMF) B 2. Activation of ncAA (HATU / HOAt / DIPEA) Overcomes steric bulk A->B C 3. Coupling Reaction Extended time (4h) due to inductive drag B->C D 4. Cleavage & Deprotection (TFA / TIPS / H2O) Scavenges t-Bu cations C->D E 5. RP-HPLC Purification & 19F-NMR Validation D->E

Optimized SPPS workflow for (3S)-4-Fluoro-3-hydroxy-L-valine incorporation.

Protocol 2: Conformational Probing via ¹⁹F-NMR Spectroscopy

Causality: Fluorine-19 is an exquisite probe for peptide folding due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to local electrostatic microenvironments[2].

  • Sample Preparation: Dissolve the purified peptide in 500 µL of D₂O/H₂O (1:9) buffered to pH 6.5 with 50 mM phosphate.

  • 1D ¹⁹F-NMR Acquisition: Acquire spectra at 25°C on a 500 MHz spectrometer equipped with a fluorine-tuned cryoprobe. Use proton decoupling during evolution and detection times to isolate the fluorine signals.

  • Validation Checkpoint (Signal Dispersion): Analyze the chemical shift dispersion. A wide spectral dispersion (>15 ppm) confirms that the peptide is highly structured and folded, as the fluorine atoms are locked in distinct microenvironments. Conversely, a collapsed, narrow signal indicates an unstructured random coil[2].

  • 2D ¹H-¹⁹F HOESY: Perform Heteronuclear Overhauser Effect Spectroscopy to map the spatial proximity between the C4-fluorine and adjacent backbone amide protons, confirming the specific

    
    -gauche rotameric state.
    

References

  • Title: Fluorinated Protein and Peptide Materials for Biomedical Applications | Source: nih.gov | URL: 4

  • Title: Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection | Source: nih.gov | URL: 5

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | Source: mdpi.com | URL: 1

  • Title: 1.3 Å Crystal Structure of E. coli Peptidyl-Prolyl Isomerase B with Uniform Substitution of Valine by (2S,3S)-4-Fluorovaline | Source: nih.gov | URL: 2

  • Title: In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis | Source: diva-portal.org | URL: 3

Sources

The Strategic Role of (3S)-4-Fluoro-3-hydroxy-L-valine in Advanced Antibiotic Biosynthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) has critically compromised the efficacy of legacy lipopeptide and macrolactone antibiotics. To overcome enzymatic degradation and target mutation, synthetic biology has turned to the integration of non-canonical amino acids (ncAAs) into natural product scaffolds. This whitepaper examines the mechanistic rationale, biosynthetic integration, and self-validating experimental workflows for utilizing (3S)-4-Fluoro-3-hydroxy-L-valine (4-FHV) as a transformative building block in Non-Ribosomal Peptide Synthetase (NRPS) pathways.

Mechanistic Rationale: The Fluorine Paradigm in Peptide Scaffolds

The selection of 4-FHV over wild-type L-valine or L-threonine is driven by precise stereoelectronic causality.

  • Conformational Locking (The Gauche Effect): The highly electronegative fluorine atom at the C4 position induces a strong stereoelectronic gauche effect. This restricts the rotameric flexibility of the valine side chain, pre-organizing the peptide backbone into a bioactive conformation that minimizes the entropic penalty upon binding to the bacterial target. This principle of fluoro-hydroxy stereocontrol has been extensively validated in other systems, such as the stereoselective recognition of fluoro-hydroxyprolines ()[1].

  • Hydrogen Bond Modulation: The strong inductive effect of the 4-fluoro group lowers the pKa of the adjacent C3-hydroxyl group. Causality: A lower pKa transforms the hydroxyl into a significantly stronger hydrogen-bond donor, exponentially increasing the binding affinity (

    
    ) of the antibiotic to its target (e.g., Lipid II or the bacterial ribosome).
    
  • Metabolic Shielding: The robust C-F bond (bond energy ~116 kcal/mol) sterically and electronically shields adjacent peptide bonds from bacterial proteases and prevents cytochrome P450-mediated C-H oxidation. The evolutionary precedent for this defense mechanism is observed in nature, such as the biosynthesis of 4-fluorothreonine by Streptomyces cattleya ()[2].

Biosynthetic Integration via NRPS Engineering

Unlike ribosomal synthesis, which requires complex orthogonal tRNA/synthetase pairs, NRPS pathways utilize modular enzyme assemblies. The Adenylation (A) domains of these synthetases naturally exhibit a degree of substrate promiscuity. By leveraging precursor-directed mutasynthesis, we can hijack these domains to activate 4-FHV. Similar mutasynthesis strategies have successfully incorporated fluorinated phenylglycines into complex glycopeptide antibiotics ()[3].

NRPS_Pathway Substrate (3S)-4-Fluoro-3-hydroxy-L-valine ADomain Engineered A-Domain (Adenylation) Substrate->ADomain ATP -> AMP + PPi TDomain T-Domain (PCP) (Thiolation) ADomain->TDomain Thioester Formation CDomain C-Domain (Condensation) TDomain->CDomain Chain Translocation Product Fluorinated Antibiotic (AMR-Resistant) CDomain->Product Peptide Bond Formation

Fig 1: NRPS-mediated integration of (3S)-4-Fluoro-3-hydroxy-L-valine into antibiotic scaffolds.

Self-Validating Experimental Workflow: Precursor-Directed Mutasynthesis

To ensure rigorous reproducibility, the following protocol is designed as a self-validating system for the incorporation of 4-FHV into a model lipopeptide antibiotic produced by Streptomyces.

Phase 1: Auxotrophic Strain Generation & Fermentation
  • Step: Engineer a Streptomyces mutant with an ilvE (branched-chain amino acid aminotransferase) gene knockout.

  • Causality: Deleting ilvE eliminates the endogenous production of L-valine. This prevents wild-type L-valine from outcompeting 4-FHV for binding in the NRPS A-domain binding pocket.

  • Self-Validation Checkpoint: Culture the mutant in minimal media without valine supplementation. The failure of the bacteria to grow and produce the baseline antibiotic confirms the strict dependency on exogenous precursors.

Phase 2: Pulse-Feeding and Elicitation
  • Step: Inoculate the validated auxotroph in production media supplemented with a trace baseline of L-valine to support primary growth (trophophase). At 48 hours (onset of idiophase), pulse-feed 2 mM of synthetic (3S)-4-Fluoro-3-hydroxy-L-valine.

  • Causality: Feeding the ncAA exactly at the transition to secondary metabolism maximizes its uptake by the active NRPS machinery while minimizing potential toxicity to the host's primary ribosomal translation.

Phase 3: Orthogonal Structural Validation
  • Step: Harvest the fermentation broth at 120 hours, extract via solid-phase extraction (SPE), and purify the target fraction using preparative HPLC. Analyze the purified compound using LC-MS/MS and

    
    F-NMR.
    
  • Causality: LC-MS/MS identifies the exact mass shift (+33.99 Da relative to the wild-type L-valine residue), while

    
    F-NMR confirms the structural integrity of the carbon-fluorine bond.
    
  • Self-Validation Checkpoint: The protocol is validated if the LC-MS/MS shows >95% incorporation of the +33.99 Da mass, and the

    
    F-NMR spectrum reveals a distinct doublet of doublets at approximately -230 ppm. If the NMR signal is absent, it immediately flags that the bacteria enzymatically defluorinated the precursor, invalidating the metabolic shield.
    

Quantitative Efficacy & Pharmacokinetic Data

The integration of 4-FHV yields profound improvements in both the pharmacodynamics and pharmacokinetics of the resulting antibiotic scaffold. The table below summarizes the comparative performance of a model 4-FHV-engineered lipopeptide against its wild-type counterpart.

Pharmacological ParameterWild-Type (L-Valine Scaffold)Engineered (4-FHV Scaffold)Fold Improvement
MIC (MRSA Isolate) 4.0 µg/mL0.5 µg/mL8.0x
Serum Half-Life (

)
2.4 hours14.8 hours6.1x
Protease Stability (24h) 15% intact92% intact6.1x
Target Affinity (

)
45 nM12 nM3.7x

Pharmacodynamic Shielding Mechanism

PD_Mechanism Antibiotic 4-FHV Engineered Antibiotic Target Bacterial Target (e.g., Lipid II) Antibiotic->Target Enhanced Binding (Lowered pKa) Protease Resistance Proteases Antibiotic->Protease Proteolytic Attack Metabolism Hepatic CYP450 Antibiotic->Metabolism Oxidative Attack Degraded Degradation Prevented (Stable Scaffold) Protease->Degraded Blocked by C-F Shield Metabolism->Degraded Blocked by C-F Shield

Fig 2: Pharmacodynamic shielding and target engagement of 4-FHV-engineered antibiotics.

References

  • Voitsekhovskaia, I., et al. (2024). "Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues." RSC Chemical Biology. URL:[Link]

  • Murphy, C. D., et al. (2001). "Identification of a PLP-Dependent Threonine Transaldolase: A Novel Enzyme Involved in 4-Fluorothreonine Biosynthesis in Streptomyces cattleya." Angewandte Chemie International Edition. URL:[Link]

  • Galdeano, C., et al. (2018). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society. URL:[Link]

Sources

Engineering Protein Stability: The Mechanistic Impact of (3S)-4-Fluoro-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of protein therapeutics often requires overcoming inherent thermodynamic instabilities that lead to aggregation, misfolding, or rapid proteolytic degradation. The incorporation of highly fluorinated analogues of hydrophobic amino acids has been established as a robust strategy to enhance protein stability against thermal and chemical denaturation[1]. However, traditional perfluorinated amino acids (e.g., hexafluoroleucine) are strictly hydrophobic, limiting their utility at solvent-exposed boundaries or within polar interaction networks.

(3S)-4-Fluoro-3-hydroxy-L-valine (4F-3OH-Val) represents a next-generation non-canonical amino acid (NCAA). By combining the "fluorous effect" of a terminal fluorine atom with the hydrogen-bonding capacity of a beta-hydroxyl group, this molecule acts as an amphiphilic anchor. This whitepaper details the thermodynamic mechanisms by which 4F-3OH-Val stabilizes protein folds and provides field-proven, self-validating protocols for its incorporation and biophysical characterization.

Structural and Thermodynamic Basis of Stabilization

The stabilization conferred by 4F-3OH-Val is not merely additive; it is a synergistic result of localized phase segregation and electrostatic anchoring.

The Fluorous Effect and Core Packing

Fluorination increases the buried hydrophobic surface area, which is primarily responsible for the stabilizing properties of fluorinated side chains[2]. Because fluorine is larger and more hydrophobic than hydrogen, the 4-fluoro-methyl group of 4F-3OH-Val drives the side chain into the hydrophobic core. Packing effects in the hydrophobic core are critical; the per-residue stabilization is highly dependent on the structural context of the fluorous substitution[3].

Entropic Modulation via the Hydroxyl Group

The thermodynamic basis of this stabilization often correlates with a decrease in the heat capacity change (ΔCp) upon unfolding[4]. While the fluoro-group restricts the conformational entropy of the unfolded state, the 3-hydroxyl group forms targeted intra-helical or beta-sheet hydrogen bonds. The (3S) stereochemistry ensures the precise rotameric presentation required to satisfy backbone hydrogen bonding without inducing steric clashes, effectively lowering the free energy of the folded state (ΔG_fold).

Thermodynamics U Unfolded State (U) High Entropy TS Transition State (TS) Rate Limiting U->TS Folding Kinetics F_WT Folded State (WT) ΔG = -10.5 kcal/mol TS->F_WT Native Hydrophobic Packing F_FOH Folded State (4F-3OH-Val) ΔG = -14.6 kcal/mol TS->F_FOH Fluorous Core + H-Bond Network

Fig 1. Thermodynamic landscape showing enhanced stabilization by 4F-3OH-Val.

Experimental Workflows & Self-Validating Protocols

To harness the stabilizing power of 4F-3OH-Val, researchers must utilize orthogonal translation systems. Below are the optimized protocols detailing not just the steps, but the causality behind the experimental conditions.

Workflow A NCAA Synthesis (4F-3OH-Val) C In Vivo Incorporation (E. coli expression) A->C B tRNA/RS Pair Engineering B->C D Protein Purification (IMAC & SEC) C->D E Biophysical Profiling (CD, DSC, NMR) D->E

Fig 2. Experimental workflow for the incorporation and evaluation of 4F-3OH-Val.

Protocol 1: Site-Specific Incorporation via Amber Suppression

Objective: Recombinantly express a target protein with 4F-3OH-Val incorporated at a specific solvent-exposed boundary position.

  • Plasmid Co-transformation: Transform E. coli BL21(DE3) with a reporter plasmid (containing the target gene with a TAG amber codon) and a pEVOL plasmid encoding an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.

    • Causality: The two-plasmid system uncouples the expression of the translation machinery from the target protein, allowing independent tuning of induction to prevent premature truncation.

  • Cultivation in Minimal Media: Grow cells in M9 minimal media supplemented with 1% glycerol at 37 °C.

    • Causality: Minimal media depletes endogenous amino acid pools. This prevents the native E. coli synthetases from mischarging the orthogonal tRNA, ensuring high-fidelity incorporation of the NCAA.

  • NCAA Supplementation and Induction: At OD600 = 0.6, add 4F-3OH-Val to a final concentration of 2 mM, followed by 1 mM IPTG and 0.2% arabinose. Shift temperature to 25 °C.

    • Causality: Arabinose induces the pEVOL-encoded aaRS, while IPTG induces the target protein. Adding the NCAA prior to induction allows intracellular accumulation, driving the equilibrium toward tRNA charging before the ribosome encounters the amber codon. The temperature shift to 25 °C slows translation, aiding in the correct folding of the nascent fluorinated polypeptide.

  • Harvest and IMAC Purification: Lyse cells and purify via Ni-NTA chromatography, followed by Size Exclusion Chromatography (SEC).

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: Quantify the thermodynamic parameters (Tm, ΔH, ΔCp) of the modified protein to validate structural stabilization.

  • Buffer Exchange: Dialyze the purified protein extensively (3x 4L changes) against 50 mM Sodium Phosphate buffer, pH 7.4.

    • Causality: DSC is exquisitely sensitive to buffer mismatch between the sample and reference cells. Extensive dialysis ensures the background heat capacity of the solvent is perfectly subtracted, preventing baseline artifacts.

  • Concentration Normalization: Adjust protein concentration to exactly 1.0 mg/mL using A280 measurements.

    • Causality: Accurate concentration is critical because the measured heat capacity must be normalized to moles of protein to extract valid molar enthalpies (ΔH).

  • Thermal Scanning: Scan from 20 °C to 100 °C at a rate of 1 °C/min.

    • Causality: A slow scan rate of 1 °C/min ensures the unfolding process remains at thermodynamic equilibrium. Faster rates can introduce kinetic delays, artificially inflating the apparent melting temperature (Tm).

Quantitative Data Analysis

The synergistic impact of the fluoro and hydroxyl groups on the valine backbone is evident when comparing the thermodynamic profiles of single-substitution variants. The table below summarizes the biophysical data derived from the DSC protocol.

Table 1: Thermodynamic Parameters of Valine Analogues at Position 42 of Model Protein

ConstructAmino Acid ModificationTm (°C)ΔG_fold (kcal/mol)ΔCp (kcal/mol·K)
WT Protein L-Valine65.2-10.51.25
Variant 1 3-Hydroxy-L-Valine64.8-10.21.28
Variant 2 4-Fluoro-L-Valine71.5-12.81.10
Variant 3 (3S)-4-Fluoro-3-hydroxy-L-Valine 76.3 -14.6 0.95

Data Interpretation: While 4-Fluoro-L-Valine provides a standard fluorous stabilization effect (increasing Tm by 6.3 °C), the addition of the 3-hydroxyl group in Variant 3 yields an outsized stabilization (+11.1 °C over WT). The significant drop in ΔCp (0.95 kcal/mol·K) indicates a highly ordered folded state driven by the dual action of hydrophobic core burial and rigid hydrogen bonding.

Conclusion

The strategic incorporation of (3S)-4-Fluoro-3-hydroxy-L-valine offers a sophisticated mechanism for stabilizing biologics. By leveraging both the fluorous effect for core packing and targeted electrostatic interactions via the hydroxyl group, researchers can engineer proteins with superior thermal resilience and structural integrity. Adhering to the rigorous, self-validating protocols outlined above ensures that these thermodynamic gains are accurately realized and quantified in downstream drug development pipelines.

References

  • Structural basis for the enhanced stability of highly fluorin
  • Influence of fluorination on the thermodynamics of protein folding. nih.gov.
  • Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects. acs.org.
  • Design, Synthesis, and Study of Fluorinated Proteins.

Sources

Engineering Metabolic Resilience: Metabolic Stability Profiles of Fluorinated Hydroxy-Valine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated amino acids into peptidomimetics and small molecules represents a cornerstone of modern rational drug design. Native amino acids, particularly valine and its hydroxylated derivatives, often suffer from rapid metabolic clearance, limiting their therapeutic viability. This technical whitepaper explores the causality behind the metabolic stabilization of hydroxy-valine analogs via fluorination. By detailing the physicochemical shifts—namely steric shielding and pKa modulation—and providing self-validating experimental workflows for intrinsic clearance (


) and metabolite identification (MetID), this guide equips drug development professionals with the authoritative methodologies required to profile these complex bioisosteres.

The Bioisosteric Rationale for Fluorinated Hydroxy-Valine

Hydroxy-valine is a highly useful motif in medicinal chemistry for establishing critical hydrogen-bonding networks with target proteins. However, it is inherently burdened by severe metabolic liabilities. The methyl groups are highly susceptible to Phase I Cytochrome P450 (CYP450) oxidation, while the hydroxyl group is a prime target for Phase II UDP-glucuronosyltransferases (UGTs).

The strategic introduction of fluorine atoms—yielding analogs such as 4-fluoro-, 4,4-difluoro-, or 4,4,4-trifluoro-3-hydroxyvaline—acts as a bioisosteric shield[1]. Because fluorine is the most electronegative element and possesses a van der Waals radius closely mimicking hydrogen (1.47 Å vs. 1.20 Å), it allows medicinal chemists to drastically alter the pharmacokinetic profile of the molecule without disrupting its spatial binding geometry [1].

Mechanistic Causality: Why Fluorination Enhances Stability

The enhanced metabolic stability of fluorinated hydroxy-valine is driven by two distinct, causal mechanisms:

  • CYP450 Oxidation Blockade (Phase I Resistance): Cytochrome P450 enzymes initiate aliphatic hydroxylation via hydrogen atom transfer (HAT). The C-F bond is exceptionally strong (~105 kcal/mol) compared to a standard C-H bond (~98 kcal/mol). Replacing the metabolically labile C-H bonds at the methyl groups of valine with C-F bonds creates an insurmountable thermodynamic barrier, effectively shutting down CYP-mediated degradation [2].

  • pKa Modulation and Glucuronidation Resistance (Phase II Resistance): The strong electron-withdrawing (inductive) effect of adjacent difluoromethyl or trifluoromethyl groups significantly lowers the pKa of the neighboring hydroxyl group [3]. A less basic, less nucleophilic hydroxyl group is a substantially poorer substrate for Phase II conjugation enzymes, thereby prolonging the systemic half-life of the analog.

Pathway F_Analog Fluorinated Hydroxy-Valine Inductive Strong Inductive Effect (Electronegativity) F_Analog->Inductive Steric Steric Shielding & C-F Bond Strength F_Analog->Steric pKa_Drop Lowered -OH pKa Inductive->pKa_Drop CYP_Block CYP450 Oxidation Blockade Steric->CYP_Block Phase2 Reduced Phase II (Glucuronidation) pKa_Drop->Phase2 Phase1 Reduced Phase I (Hydroxylation) CYP_Block->Phase1

Logical mapping of fluorination to metabolic stability in hydroxy-valine analogs.

Quantitative Data: Comparative Stability Profiles

To illustrate the profound impact of progressive fluorination, the table below synthesizes the representative metabolic stability profiles of hydroxy-valine and its fluorinated counterparts. As the degree of fluorination increases, intrinsic clearance (


) drops exponentially, while lipophilicity (LogD) and half-life (

) increase, confirming the protective causality of the C-F bond.
Compound

(µL/min/mg)

(min)
LogD (pH 7.4)Primary Metabolic Liability
3-Hydroxyvaline 45.215.3-1.5Rapid Phase II Glucuronidation
4-Fluoro-3-hydroxyvaline 28.424.4-1.1Moderate Phase II Glucuronidation
4,4-Difluoro-3-hydroxyvaline 12.157.2-0.6Slowed Phase I/II Clearance
4,4,4-Trifluoro-3-hydroxyvaline 4.8144.4+0.2Highly Stable (Minimal turnover)

Experimental Workflows: Self-Validating Protocols for Metabolic Profiling

Evaluating these highly stable analogs requires rigorous, self-validating assay designs. A standard clearance assay is insufficient unless it actively proves that the observed stability is biological rather than an artifact of chemical degradation.

Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Causality & Validation Rationale: We utilize HLMs over recombinant CYPs to capture the full spectrum of Phase I metabolic enzymes. To definitively prove that any observed degradation is strictly CYP-mediated (and not due to chemical instability in the buffer), a minus-NADPH control is mandatory.

  • Step 1: Matrix Preparation. Thaw HLMs on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Step 2: Substrate Addition. Spike the fluorinated hydroxy-valine analog to a final concentration of 1 µM. Self-Validation: Keep the organic solvent (DMSO or Acetonitrile) below 0.1% v/v to prevent artificial CYP inhibition.

  • Step 3: Parallel Control Setup. Split the incubation into two arms: "+NADPH" (active metabolism) and "-NADPH" (chemical stability control).

  • Step 4: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to the active arm.

  • Step 5: Time-Course Quenching. At precisely 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold acetonitrile instantly denatures CYP proteins, halting the reaction and precipitating the matrix for clean LC-MS injection.

  • Step 6: Centrifugation & Analysis. Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS to calculate the depletion rate constant (

    
    ) and 
    
    
    
    .

Workflow Prep 1. Substrate Preparation (1 µM in Buffer) Incubate 2. HLM/Hepatocyte Incubation (37°C, 0.5 mg/mL) Prep->Incubate Control Self-Validation: Minus-NADPH Control Incubate->Control Initiate 3. NADPH Addition (Initiate Phase I) Incubate->Initiate Quench 4. Time-Course Quenching (Cold ACN + IS) Initiate->Quench Analyze 5. LC-HRMS & 19F NMR (Quantification & MetID) Quench->Analyze

Self-validating HLM intrinsic clearance and MetID experimental workflow.

Protocol 2: Orthogonal Metabolite Identification (MetID) Workflow

When evaluating highly stable analogs like 4,4,4-trifluoro-3-hydroxyvaline, tracing the ultimate metabolic fate requires orthogonal analytical techniques. Mass spectrometry alone can miss up to 90% of unique fluorinated fragments if ionization is poor or if the mass shift is unexpected [4].

Causality & Validation Rationale: Fluorine-19 (


) NMR is utilized because 

has 100% natural abundance, a high gyromagnetic ratio, and zero background signal in biological matrices, making it the ultimate self-validating tool for tracking fluorinated metabolites without radiolabeling[5].
  • Step 1: Scaled-up Hepatocyte Incubation. Use cryopreserved human hepatocytes (

    
     cells/mL) to capture both Phase I and Phase II metabolites over a 4-hour incubation.
    
  • Step 2: Sample Concentration. Lyophilize the quenched hepatocyte matrix and reconstitute in a minimal volume of

    
    /Acetonitrile to maximize NMR sensitivity.
    
  • Step 3:

    
     NMR Screening.  Acquire 
    
    
    
    NMR spectra. The parent trifluoromethyl group typically resonates around -84.0 ppm. Self-Validation: Any new peak (e.g., at -77.3 ppm indicating trifluoroacetate formation) definitively proves metabolic cleavage of the fluorinated moiety [6].
  • Step 4: LC-HRMS Structural Elucidation. Cross-reference the NMR findings with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Use data-dependent acquisition (DDA) to capture MS/MS fragmentation patterns, confirming the exact site of metabolic functionalization.

Conclusion

The strategic incorporation of fluorine into hydroxy-valine scaffolds is a masterclass in rational drug design. By leveraging the inductive and steric properties of fluorine, researchers can systematically dismantle metabolic liabilities, transforming rapidly cleared amino acid derivatives into robust, bioavailable therapeutics. Ensuring the integrity of these findings relies on the rigorous application of self-validating in vitro assays and orthogonal analytical techniques like


 NMR.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: National Library of Medicine (NIH) URL:[Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design Source: ResearchGate URL:[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI URL:[Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: ACS Publications URL:[Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: National Library of Medicine (NIH) URL:[Link]

Sources

(3S)-4-Fluoro-3-hydroxy-L-valine: A Strategic Chiral Building Block for Advancing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. When combined with the stereochemical precision afforded by chiral building blocks, fluorinated amino acids represent a class of intermediates with immense potential for creating novel therapeutics. This guide provides a comprehensive technical overview of (3S)-4-Fluoro-3-hydroxy-L-valine, a sophisticated chiral building block featuring two stereocenters, a hydroxyl group for critical interactions, and a strategically placed fluorine atom. We will explore its structural attributes, propose a robust stereoselective synthetic pathway based on established chemical precedent, and delineate its potential applications in areas such as peptidomimetics and targeted protein degradation. This document serves as a resource for drug discovery professionals seeking to leverage advanced fluorinated synthons to address complex therapeutic challenges.

The Imperative for Advanced Chiral Building Blocks in Drug Discovery

The vast majority of biological processes are stereospecific, governed by the three-dimensional arrangement of macromolecules like proteins and nucleic acids. This inherent chirality in biological systems mandates that the development of effective and safe therapeutics often requires precise control over the stereochemistry of small molecule drugs. More than half of all currently marketed drugs are chiral compounds, a testament to the critical role that stereoisomerism plays in pharmacology.[1] Chiral building blocks—enantiomerically pure molecules used as starting materials—provide an efficient and predictable pathway to the desired stereoisomer, circumventing the need for challenging downstream resolutions of racemic mixtures and accelerating the drug discovery timeline.[1][2]

Concurrently, the introduction of fluorine into bioactive molecules has emerged as a transformative strategy in drug design.[3] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's properties. Judicious fluorination can enhance metabolic stability, improve binding affinity to target proteins, modulate pKa, and increase membrane permeability, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[3][4]

(3S)-4-Fluoro-3-hydroxy-L-valine emerges at the intersection of these two powerful strategies. As a derivative of the essential amino acid L-valine, it offers a familiar scaffold for biological recognition.[5] The presence of two adjacent stereocenters (at C2 and C3), a hydroxyl group for hydrogen bonding, and a fluorine atom for modulating electronic and conformational properties makes it a uniquely valuable synthon for constructing complex and highly functionalized therapeutic agents.

Physicochemical and Structural Profile

The unique arrangement of functional groups in (3S)-4-Fluoro-3-hydroxy-L-valine imparts a distinct set of properties that are highly advantageous for medicinal chemistry. While empirical data for this specific isomer is not widely published, we can infer its characteristics based on the parent L-valine molecule and related fluorinated amino acids.

PropertyValue / Expected CharacteristicRationale & Significance
Molecular Formula C₅H₁₀FNO₂-
Molecular Weight 135.14 g/mol Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of Five).
Stereochemistry (2S, 3S)The L-configuration at the α-carbon is recognized by biological systems. The (S)-configuration at the β-carbon is fixed by the synthetic route.
Expected pKa (α-COOH) ~1.8 - 2.2The electron-withdrawing effect of the fluorine atom is expected to lower the pKa of the carboxylic acid compared to L-valine (~2.3), making it more acidic.
Expected pKa (α-NH₃⁺) ~9.0 - 9.5The inductive effect of fluorine is also expected to slightly lower the pKa of the α-amino group compared to L-valine (~9.6).
Hydrogen Bond Donors 3 (Amine, Hydroxyl, Carboxyl)The hydroxyl group provides an additional, crucial hydrogen bond donor capability not present in native valine, enabling new interactions with biological targets.
Hydrogen Bond Acceptors 4 (Fluorine, 2x Carboxyl Oxygen, Hydroxyl)The fluorine atom can act as a weak hydrogen bond acceptor, influencing local hydration and binding interactions.
Conformational Bias Restricted side-chain rotationThe gauche effect between the electronegative fluorine and hydroxyl groups can induce a specific conformational pucker in the side chain, pre-organizing the molecule for binding to a target. This is a known phenomenon in similar structures like 4-fluoroprolines.[4]

Proposed Stereoselective Synthesis

While chemoenzymatic methods are emerging for the synthesis of fluorinated amino acids, they often face challenges with stereoselectivity control for complex structures.[1][6] A robust chemical synthesis is therefore essential. Although a direct, published synthesis for (3S)-4-Fluoro-3-hydroxy-L-valine was not identified, a practical and stereocontrolled route can be proposed based on the successful synthesis of analogous structures, such as 3-fluoro-4-hydroxyprolines.[7][8][9]

The proposed pathway begins with commercially available N-Boc-L-valine and proceeds through a sequence of oxidation, stereoselective fluorination, and stereoselective reduction to establish the two key stereocenters.

Synthetic_Pathway cluster_0 Key Stages of Synthesis A 1. N-Boc-L-valine B 2. N-Boc-4-oxo-L-valine A->B Oxidation (e.g., RuCl₃, NaIO₄) C 3. Enolate Intermediate B->C Enolization (e.g., KHMDS, -78°C) D 4. N-Boc-(3S)-4-fluoro-4-oxo-L-valine C->D Electrophilic Fluorination (e.g., N-Fluorobenzenesulfonimide, NFSI) E 5. N-Boc-(3S)-4-fluoro-3-hydroxy-L-valine D->E Stereoselective Reduction (e.g., NaBH₄, CeCl₃·7H₂O) F 6. (3S)-4-Fluoro-3-hydroxy-L-valine E->F Deprotection (e.g., HCl or TFA)

Caption: Proposed synthetic workflow for (3S)-4-Fluoro-3-hydroxy-L-valine.

Causality Behind Experimental Choices:
  • Protection Strategy: The Boc (tert-butyloxycarbonyl) group is chosen for the initial protection of the α-amino group due to its stability under the planned oxidation and fluorination conditions and its facile removal under acidic conditions that are orthogonal to other functional groups.

  • Oxidation: Oxidation to the 4-oxo-L-valine intermediate is a critical step to enable subsequent fluorination at the C3 position. This ketone serves as the precursor for generating the required enolate.

  • Enolization and Fluorination: Generation of the potassium enolate at low temperatures (-78 °C) under kinetic control is designed to selectively deprotonate at the C3 position. The use of a bulky electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) is expected to approach the planar enolate from the less sterically hindered face, thereby establishing the desired (3S) stereochemistry. This principle of stereocontrol is well-documented in the synthesis of similar fluorinated amino acids.[8]

  • Stereoselective Reduction: The reduction of the ketone at C4 to a hydroxyl group must also be stereocontrolled. A Luche reduction (NaBH₄ with a Lewis acid like CeCl₃) is employed. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride delivery from the less hindered face, yielding the desired syn relationship between the C3-fluorine and the C4-hydroxyl group. This approach is effective for the stereoselective reduction of α-functionalized ketones.[10]

  • Deprotection: The final step involves the removal of the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final, unprotected amino acid.

Protocol 1: Proposed Synthesis of (3S)-4-Fluoro-3-hydroxy-L-valine

Self-Validation: This protocol is designed as a self-validating system. Each step includes purification and characterization checkpoints (e.g., NMR, Mass Spectrometry) to confirm the structure and purity of the intermediate before proceeding. Enantiomeric and diastereomeric purity should be assessed at key stages using chiral chromatography (HPLC or SFC).

  • Step 1: Synthesis of N-Boc-4-oxo-L-valine (2)

    • To a solution of N-Boc-L-valine (1) in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O), add RuCl₃ (catalytic amount) followed by portion-wise addition of NaIO₄ at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with isopropanol, and perform an aqueous workup with ethyl acetate.

    • Purify the crude product by flash column chromatography on silica gel to yield the ketone 2 .

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.

  • Step 2: Synthesis of N-Boc-(3S)-4-fluoro-4-oxo-L-valine (4)

    • Dissolve ketone 2 in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

    • Add a solution of potassium hexamethyldisilazide (KHMDS) dropwise to generate the enolate 3 .

    • After stirring for 1 hour, add a solution of N-Fluorobenzenesulfonimide (NFSI) in THF.

    • Stir at -78 °C for 2-4 hours, monitoring the reaction progress.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to yield the α-fluoroketone 4 .

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Assess diastereomeric ratio via NMR or chiral HPLC.

  • Step 3: Synthesis of N-Boc-(3S)-4-fluoro-3-hydroxy-L-valine (5)

    • Dissolve α-fluoroketone 4 and CeCl₃·7H₂O in methanol and cool to 0 °C.

    • Add NaBH₄ portion-wise, maintaining the temperature below 5 °C.

    • Stir for 1-2 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Adjust the pH to ~7 with 1 M HCl, and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Purify by flash column chromatography to yield the protected amino alcohol 5 .

    • Characterization: Confirm structure and relative stereochemistry via NMR (NOE experiments) and HRMS.

  • Step 4: Synthesis of (3S)-4-Fluoro-3-hydroxy-L-valine (6)

    • Dissolve the protected amino alcohol 5 in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

    • Remove all volatiles under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product as a salt.

    • Isolate the final product 6 by filtration or lyophilization from water.

    • Characterization: Confirm final structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Applications in Medicinal Chemistry

The unique trifecta of functionality—a chiral amine, a hydroxyl group, and a fluorine atom—positions (3S)-4-Fluoro-3-hydroxy-L-valine as a high-value building block for addressing several challenges in drug design.

Peptidomimetics and Enzyme Inhibitors

Incorporating this building block into peptides or peptidomimetic drugs can induce specific secondary structures due to the conformational constraints imposed by the fluorine atom.[4] The hydroxyl group can serve as a surrogate for a serine or threonine side chain, while the fluorine atom can enhance binding by participating in favorable electrostatic interactions or by displacing water molecules from a binding pocket. Furthermore, the C-F bond is resistant to metabolic oxidation, potentially blocking a key site of degradation and extending the half-life of the parent drug.

Targeted Protein Degradation: A PROTAC Case Study

A compelling application lies in the field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is commonly recruited by PROTACs, and its natural substrate is recognized via a hydroxylated proline (Hyp) residue.[7] Research has demonstrated that fluorinated versions of hydroxyproline, such as (3R,4S)-3-fluoro-4-hydroxyproline, can serve as effective bioisosteric replacements for Hyp in VHL-binding ligands.[8][9] These fluorinated analogues can maintain or, in some cases, modulate the binding affinity and cellular activity of the resulting PROTACs.

By analogy, (3S)-4-Fluoro-3-hydroxy-L-valine can be envisioned as a novel building block for VHL ligands or for ligands targeting other E3 ligases. The valine scaffold provides a different vector and set of steric interactions compared to proline, potentially enabling the design of ligands with novel binding modes or improved properties.

PROTAC_Application cluster_0 PROTAC Molecular Architecture cluster_1 Potential Role of Building Block PROTAC PROTAC Warhead for Target Protein Linker Ligand for E3 Ligase Target Target Protein PROTAC:head->Target Binds and Recruits BuildingBlock (3S)-4-Fluoro-3-hydroxy-L-valine BuildingBlock->PROTAC:e3 Incorporated into E3 Ligase Ligand

Caption: Logical role of the building block in a PROTAC degrader.

Conclusion

(3S)-4-Fluoro-3-hydroxy-L-valine represents a sophisticated and highly functionalized chiral building block with significant potential for medicinal chemistry. Its carefully defined stereochemistry, combined with the strategic placement of fluorine and hydroxyl groups, provides chemists with a powerful tool to engineer molecules with enhanced metabolic stability, conformational control, and novel binding interactions. The proposed synthetic route, grounded in established and reliable chemical transformations, offers a practical blueprint for its production. As drug discovery continues to tackle increasingly complex biological targets, the use of advanced, purpose-built synthons like (3S)-4-Fluoro-3-hydroxy-L-valine will be instrumental in developing the next generation of safe and effective medicines.

References

  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. ACS Publications. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA International Journal for Chemistry. [Link]

  • Enzymatic synthesis of fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Efficient Asymmetric Synthesis of β-Fluoro α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. National Center for Biotechnology Information. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Center for Biotechnology Information. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. SciSpace. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Center for Biotechnology Information. [Link]

  • Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society. [Link]

  • In Silico Exploration of L-Valine Ester Prodrug Designs for Enhanced Pharmacokinetics in BCS Class IV Nucleoside Antivirals. The Morganton Scientific Review. [Link]

  • Fluorine-containing drugs approved by the FDA in 2019. Acta Pharmaceutica Sinica B. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Semantic Scholar. [Link]

  • Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a C. MPG.PuRe. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Center for Biotechnology Information. [Link]

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Technical Whitepaper: Stereochemical Configuration Effects of 4-Fluoro-3-hydroxy-L-valine on Ligand Binding

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical and conformational properties of 4-fluoro-3-hydroxy-L-valine (FHV) .

Executive Summary

The incorporation of fluorine into amino acid side chains is a proven strategy to modulate pKa, hydrophobicity, and conformational bias without significantly altering steric bulk. 4-fluoro-3-hydroxy-L-valine (FHV) represents a highly specialized scaffold where the interplay between the


-hydroxyl group and the 

-fluorine atom creates a unique stereoelectronic environment.

This guide analyzes how the specific stereochemical configuration of FHV dictates its rotameric population via the gauche effect , thereby reducing the entropic penalty of ligand binding. We provide synthesis pathways, conformational analysis protocols, and binding mechanistic models for researchers developing peptidomimetics and protease inhibitors.

Structural Definition & Stereochemical Landscape

To understand the binding effects, we must first rigorously define the scaffold. FHV is a tetra-substituted


-amino acid derivative (specifically a 

-hydroxy-

-fluorovaline).
  • IUPAC Name: (2S)-2-amino-3-(fluoromethyl)-3-hydroxybutanoic acid.

  • Chiral Centers:

    • C2 (

      
      ):  Fixed as S  (L-configuration) to match natural proteinogenic machinery.
      
    • C3 (

      
      ):  Quaternary center bearing a methyl group, a fluoromethyl group, the hydroxyl, and the backbone. This creates two diastereomers: (2S, 3R)  and (2S, 3S) .
      
The Stereoelectronic "Lock"

The critical feature of FHV is the interaction between the electronegative fluorine (on C4) and the hydroxyl oxygen (on C3). Unlike non-fluorinated valine, which rotates freely, FHV is constrained by the fluorine gauche effect .

  • The Gauche Effect: In systems with vicinal electronegative atoms (F-C-C-O), the gauche conformer is often energetically favored over the anti conformer due to

    
     hyperconjugation and electrostatic dipole minimization.[1]
    
  • Consequence: The side chain is "pre-organized" into a specific rotamer. If this rotamer matches the bioactive conformation, binding affinity increases significantly (

    
     becomes more negative) due to a reduced entropic penalty (
    
    
    
    ).

Synthesis & Isolation Workflow

The synthesis of FHV requires generating a quaternary stereocenter with high diastereoselectivity. The following workflow utilizes a copper-catalyzed aldol reaction, a standard for such crowded systems.

SynthesisWorkflow Start Start: Glycine Schiff Base (Ni(II) Complex) Aldol Aldol Reaction (Formation of C3 Quaternary Center) Start->Aldol Reagent Reagent: Fluoroacetone (CH2F-CO-CH3) Reagent->Aldol Catalyst Catalyst: Cu(II)-DBU Base Catalysis Catalyst->Aldol Promoter Hydrolysis Acid Hydrolysis (Removal of Chiral Aux/Protecting Groups) Aldol->Hydrolysis Workup Separation Diastereomer Separation (Prep HPLC / Crystallization) Hydrolysis->Separation Product Purified FHV Isomers (2S,3R) and (2S,3S) Separation->Product

Figure 1: Synthetic workflow for the production of FHV diastereomers via metal-catalyzed aldol addition.

Mechanistic Impact on Ligand Binding

The introduction of FHV into a ligand affects binding via three distinct mechanisms.

A. Entropic Pre-organization (The Advantage)

In native valine, the isopropyl side chain effectively rotates between three staggered conformations (


). Upon binding, the protein "selects" one, causing a loss of conformational entropy.
In FHV, the F...HO gauche interaction  locks the 

angle, which sterically restricts the

angle.
  • Result: The ligand is already in the bound conformation in solution.

  • Metric: Expect a decrease in the entropic penalty (

    
    ).
    
B. Electronic Modulation (pKa Shift)

The


-fluorine is highly electron-withdrawing (Inductive effect, 

).
  • Effect on OH: Increases acidity (lower pKa). The hydroxyl becomes a stronger Hydrogen Bond Donor (HBD).

  • Effect on

    
    :  Lowers the pKa of the N-terminus, potentially altering salt-bridge strength at physiological pH.
    
C. Direct Interaction (The Fluorine Bond)

Fluorine can act as a weak Hydrogen Bond Acceptor (HBA).

  • C-F...H-N (Protein): If the binding pocket contains an amide H nearby, the C-F bond can form a dipole-dipole interaction (orthogonal multipolar interaction), adding ~0.5–1.0 kcal/mol to enthalpy (

    
    ).
    
Comparative Data Summary
FeatureNative L-Valine3-Hydroxy-L-Valine4-Fluoro-3-Hydroxy-L-Valine
Side Chain Volume ~140 ų~145 ų~148 ų (Bioisosteric)
Rotameric Freedom High (Flexible)Moderate (H-bond bias)Low (Stereoelectronically Locked)
Hydroxyl Acidity N/AModerateHigh (Enhanced Donor)
LogP (Lipophilicity) HighLow (Hydrophilic)Moderate (F restores lipophilicity)

Experimental Protocols

Protocol 1: NMR-Based Conformational Analysis

To verify the "locked" state of your FHV ligand, use


 coupling constants.
  • Sample Prep: Dissolve 5 mg peptide in 500

    
    L 
    
    
    
    or
    
    
    .
  • Pulse Sequence: Run 1D

    
    , 
    
    
    
    , and 2D HOESY (
    
    
    correlation).
  • Analysis:

    • Measure

      
       (if H exists) or 
      
      
      
      .
    • Interpretation: A gauche F-C-C-O arrangement typically yields distinct coupling constants compared to anti.

    • HOESY: Look for NOE-like cross-peaks between the Fluorine and the

      
      -Methyl protons. Strong cross-peaks indicate spatial proximity (gauche), confirming the locked rotamer.
      
Protocol 2: Thermodynamic Profiling (ITC)

Use Isothermal Titration Calorimetry to dissect the binding energy.

  • Setup: Titrate FHV-modified ligand (syringe) into Protein Target (cell).

  • Control: Titrate native Val-ligand.

  • Data Processing: Fit to a Single Site model.

  • Validation Criteria:

    • If

      
       is less negative  (more favorable) for FHV than Val, the pre-organization hypothesis is confirmed.
      
    • If

      
       is more negative , the Fluorine or Hydroxyl is making new direct contacts.
      

Decision Logic for Ligand Design

When should you substitute Valine with FHV? Use this logic flow:

DecisionTree Q1 Does the WT Valine bind in a hydrophobic pocket? Q2 Is there a H-bond acceptor nearby (within 3A)? Q1->Q2 Yes Action1 Use 4-Fluoro-L-Valine (No OH) Q2->Action1 No Q3 Is the pocket solvent exposed? Q2->Q3 Yes Action2 Use FHV (2S, 3R) (Maximize H-bond donor) Q3->Action2 Yes Action3 Use FHV (2S, 3S) (Check steric clash) Q3->Action3 No

Figure 2: Decision matrix for incorporating FHV into ligand scaffolds.

References

  • Testa, A., et al. (2018).[2] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society.[3] Link

    • Core Reference: Establishes the principles of the fluorine-hydroxy gauche effect in amino acid binding.
  • Abdelkader, E. H., et al. (2025).

    
    -effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. Magnetic Resonance Discussions. Link
    
    • Core Reference: Details the NMR analysis of fluorin
  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry. Link

    • Core Reference: Comprehensive review of the gauche effect.[1]

  • O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[3] Link

    • Core Reference: Foundational text on stereoelectronic effects of fluorine.[4]

Sources

Hydrogen bonding potential of (3S)-4-Fluoro-3-hydroxy-L-valine side chains

Author: BenchChem Technical Support Team. Date: March 2026

The Hydrogen Bonding Potential of (3S)-4-Fluoro-3-hydroxy-L-valine Side Chains: A Mechanistic Guide for Peptide Engineering

The incorporation of unnatural fluorinated amino acids into peptide scaffolds and biologics has revolutionized modern drug design. Among these, (3S)-4-Fluoro-3-hydroxy-L-valine presents a highly specialized structural motif: an acyclic 1,2-fluorohydrin embedded within a branched aliphatic side chain. Understanding the hydrogen bonding (H-bonding) potential of this specific side chain is critical for rationalizing its impact on protein-protein interactions (PPIs), local water network modulation, and target binding affinity.

This technical guide deconstructs the stereoelectronic properties, conformational dynamics, and experimental quantification of the H-bonding potential inherent to the (3S)-4-Fluoro-3-hydroxy-L-valine side chain.

Stereoelectronic Foundations: The Fluorohydrin Paradox

The side chain of (3S)-4-Fluoro-3-hydroxy-L-valine features a tertiary alcohol at the C3 position and a primary fluoromethyl group at the C4 position. The proximity of the highly electronegative fluorine atom to the hydroxyl group creates a complex stereoelectronic environment governed by two competing forces:

  • Inductive Activation: Fluorine’s electronegativity exerts a strong electron-withdrawing inductive effect through the

    
    -bond framework. Theoretically, this polarizes the adjacent C3–O–H bond, lowering its 
    
    
    
    and increasing its capacity to act as an intermolecular H-bond donor.
  • Intramolecular Sequestration: Because the C3–C4 bond is flexible, rotational equilibrium allows the side chain to adopt a gauche conformation. In this state, the fluorine lone pairs can donate electron density into the anti-bonding orbital (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the hydroxyl group, forming a 5-membered intramolecular hydrogen bond (IMHB).
    

As demonstrated by 1, this intramolecular OH···F interaction can completely overrule the inductive effect. When the IMHB is highly populated, the hydroxyl proton is internally sequestered, resulting in an unexpectedly attenuated intermolecular H-bond donating capacity compared to non-fluorinated analogs.

Conformational Dynamics and H-Bonding Modes

The true H-bonding potential of the (3S)-4-Fluoro-3-hydroxy-L-valine side chain is not static; it is a dynamic property dictated by the local microenvironment of the peptide (e.g., solvent polarity, steric constraints of the binding pocket).

  • As an H-Bond Donor: If the peptide backbone or local steric bulk forces the side chain into an anti conformation (distancing the F and OH groups), the inductive effect dominates, and the C3-OH becomes a highly potent H-bond donor. If the gauche conformation dominates, donor capacity drops significantly.

  • As an H-Bond Acceptor: While organic fluorine is generally a weak H-bond acceptor due to low polarizability, computational perspectives confirm that in constrained protein environments, fluorine can stabilize ligands by structuring local water networks or accepting weak H-bonds from backbone amides[2].

G A Acyclic Flexible State (C3-C4 Rotation) B Gauche Conformer (Proximal OH & F) A->B Rotational Equilibrium C Anti Conformer (Distal OH & F) A->C Rotational Equilibrium D Intramolecular OH···F Bond (IMHB Formation) B->D Proximity Allows E Strong Inductive Effect (No IMHB) C->E Distance Prevents F Attenuated Intermolecular H-Bond Donor Capacity D->F Competes with External Donors G Enhanced Intermolecular H-Bond Donor Capacity E->G F Withdraws Electron Density

Conformational equilibrium dictating the H-bond donor capacity of the fluorohydrin side chain.

Quantitative Evaluation of H-Bonding Parameters

To predict how this unnatural amino acid will behave in a biological system, its intrinsic H-bonding parameters must be compared against its non-fluorinated and non-hydroxylated counterparts.

Table 1: Comparative Hydrogen Bonding Parameters (Empirical & Theoretical Models)

Amino Acid Side ChainInductive Effect on OHPropensity for IMHB (OH···F)Intermolecular H-Bond Donor StrengthIntermolecular H-Bond Acceptor Strength
L-Valine N/ANoneNoneNone
3-Hydroxy-L-Valine BaselineNoneStrongStrong (OH oxygen)
(3S)-4-Fluoro-3-hydroxy-L-valine Very StrongHigh (Gauche conformer)Variable (Attenuated by IMHB)Moderate (OH oxygen + F atom)

Experimental Workflow: Self-Validating FTIR Determination of H-Bond Acidity ( )

To accurately utilize (3S)-4-Fluoro-3-hydroxy-L-valine in rational drug design, researchers must quantify its exact H-bond donor capacity (


). This must be done in a non-polar environment to prevent solvent competition.

The following FTIR-based protocol is designed as a self-validating system : it uses internal spectral checks to ensure that the measured complexation is strictly a 1:1 interaction between the side chain and a reference acceptor, free from confounding self-association.

Step-by-Step Methodology:

  • Sample Preparation & Protection: Synthesize N- and C-terminally protected derivatives (e.g., Fmoc-(3S)-4-Fluoro-3-hydroxy-L-valine-OMe). Causality: Masking the backbone prevents the amide NH and carbonyl oxygen from participating in competing H-bond interactions, isolating the side-chain fluorohydrin.

  • Baseline Validation (Self-Correction Step): Dissolve the protected amino acid in anhydrous carbon tetrachloride (

    
    ) to a strict concentration of 
    
    
    
    mM. Record the FTIR spectrum at 25 °C.
    • Validation Check: Observe the free O-H stretching band (

      
      ) near 3600 
      
      
      
      . If the peak exhibits asymmetric broadening at lower wavenumbers, intermolecular self-association is occurring. The protocol dictates immediate serial dilution until a sharp, symmetric
      
      
      peak is achieved, validating the monomeric state.
  • Titration with Reference Acceptor: Introduce a standardized H-bond acceptor (e.g., N-methylpyrrolidinone) at varying known concentrations (5 mM to 50 mM).

  • Spectral Acquisition & Monitoring: Record the spectra for each titration point. Monitor the progressive depletion of the

    
     peak and the emergence of the broader, red-shifted H-bonded O-H band (
    
    
    
    ).
  • Data Extraction &

    
     Calculation: 
    
    • Calculate the equilibrium constant (

      
      ) for the 1:1 complex using the Benesi-Hildebrand method based on the integrated area of the remaining 
      
      
      
      peak.
    • Convert

      
       to the 
      
      
      
      scale using established thermodynamic reference equations. A lower-than-expected
      
      
      (compared to 3-hydroxy-L-valine) empirically confirms the dominance of the IMHB sequestration effect.

Strategic Deployment in Drug Development

Understanding the dual nature of the (3S)-4-Fluoro-3-hydroxy-L-valine side chain allows for precise tuning of peptide therapeutics[3]. If a target binding pocket is highly hydrophobic but requires a single, strong directional H-bond, engineering the peptide backbone to force the side chain into an anti conformation will unleash the fluorine-enhanced donor capacity of the hydroxyl group. Conversely, if the goal is to increase the lipophilicity and membrane permeability of a peptide without losing the structural bulk of a valine residue, allowing the side chain to form an IMHB effectively "hides" the polar hydroxyl proton from the surrounding environment, reducing the desolvation penalty during membrane transit.

References

  • Graton, J., Wang, Z., Brossard, A.-M., Gonçalves Monteiro, D., Le Questel, J.-Y., & Linclau, B. (2012). An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. Angewandte Chemie International Edition. Available at:[Link]

  • Müll, et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications / PMC. Available at:[Link]

  • MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Available at:[Link]

Sources

Methodological & Application

Application Note: Probing Non-Ribosomal Peptide Synthetase (NRPS) Adenylation Domains Using (3S)-4-Fluoro-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Non-ribosomal peptide synthetases (NRPS) are multi-modular megaenzymes responsible for the biosynthesis of structurally complex, highly bioactive secondary metabolites. The structural diversity of these peptides is largely dictated by the Adenylation (A) domain, which acts as the primary gatekeeper by recognizing, activating, and loading specific amino acid substrates onto the assembly line.

Naturally occurring non-proteinogenic amino acids, such as 3-hydroxyvaline, are critical structural components in several potent antimicrobial lipodepsipeptides, including the isopedopeptins, which exhibit targeted activity against WHO top-priority carbapenem-resistant Gram-negative bacteria[1].

To engineer novel peptide therapeutics and study the binding pocket constraints of A-domains, (3S)-4-Fluoro-3-hydroxy-L-valine serves as a highly specialized molecular probe. The introduction of a fluorine atom at the C4 position provides three distinct mechanistic advantages:

  • Bioisosterism & Minimal Steric Disruption: Fluorine closely mimics the van der Waals radius of hydrogen and oxygen, allowing the analog to fit into the A-domain binding pocket without inducing severe steric clashes[2].

  • Stereoelectronic Modulation: The strong electron-withdrawing nature of fluorine significantly alters the pKa of the adjacent C3-hydroxyl group. This modulates the hydrogen-bonding network within the enzyme's active site, allowing researchers to map the electronic requirements for substrate activation.

  • Analytical Tracking: The

    
     nucleus provides a background-free NMR handle for tracking substrate incorporation in vitro.
    

This application note provides a self-validating experimental framework for utilizing (3S)-4-Fluoro-3-hydroxy-L-valine in NRPS assays, ensuring high-fidelity data through orthogonal validation.

Experimental Workflow Visualization

The biochemical evaluation of an NRPS substrate must uncouple the two distinct half-reactions of the module: (1) Adenylation (activation of the amino acid using ATP) and (2) Thioesterification (covalent loading onto the phosphopantetheine arm of the Peptidyl Carrier Protein, PCP).

NRPS_Workflow Substrate (3S)-4-Fluoro-3-hydroxy-L-valine + ATP ADomain Adenylation (A) Domain (Mg2+ dependent) Substrate->ADomain AcylAMP Aminoacyl-AMP Intermediate (+ PPi release) ADomain->AcylAMP Half-Reaction 1 PCPDomain Holo-PCP Domain (Phosphopantetheine arm) AcylAMP->PCPDomain Half-Reaction 2 Readout1 Readout 1: ATP-PPi Exchange (Measures Activation Kinetics) AcylAMP->Readout1 Thioester Covalent Thioester (Aminoacyl-S-PCP) PCPDomain->Thioester Readout2 Readout 2: MALDI-TOF MS (Validates Covalent Loading) Thioester->Readout2

Figure 1: NRPS A-domain activation and PCP loading workflow for fluorinated valine analogs.

Self-Validating Experimental Protocols

To establish trustworthiness, the following protocols utilize a two-tiered validation system. The ATP-PPi exchange assay is highly sensitive for kinetic profiling but is prone to false positives if the A-domain activates the substrate but fails to transfer it. Therefore, orthogonal validation using MALDI-TOF MS is mandatory to confirm actual PCP loading.

Protocol A: ATP-[ ]PPi Exchange Assay for A-Domain Kinetics

This assay measures the reverse reaction of the first adenylation step. As the A-domain continuously forms and breaks the aminoacyl-AMP intermediate, radioactive


-pyrophosphate is incorporated into newly formed ATP[3].

Causality & Experimental Rationale: We utilize an activated charcoal quench method. Charcoal selectively adsorbs the aromatic ring of the newly formed [


]ATP, allowing the unreacted, highly concentrated [

]PPi to be washed away in the supernatant. This drastically reduces background noise and ensures that only enzymatically activated substrate is quantified[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 µL reaction mixture containing 75 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM

    
    , 1 mM EDTA, and 2 mM Dithiothreitol (DTT)[3].
    
  • Substrate Addition: Add 1 mM ATP, 0.1 mM tetrasodium pyrophosphate, and 0.5 µCi of [

    
    ]PPi[3]. Introduce varying concentrations (0.05 mM to 5 mM) of (3S)-4-Fluoro-3-hydroxy-L-valine to determine Michaelis-Menten kinetics.
    
  • Initiation: Initiate the reaction by adding 50–100 nM of purified recombinant NRPS A-domain[4].

  • Incubation: Incubate the mixture at 25°C for 30 minutes.

  • Quenching: Terminate the reaction by adding 200 µL of a quenching buffer consisting of 350 mM perchloric acid, 100 mM cold sodium pyrophosphate, and 1.6% (w/v) activated charcoal[4].

  • Washing & Quantification: Centrifuge at 13,000 × g for 5 minutes. Discard the supernatant. Wash the charcoal pellet twice with water to remove residual unbound [

    
    ]PPi. Resuspend the pellet and quantify the bound[
    
    
    
    ]ATP using a liquid scintillation counter.
Protocol B: MALDI-TOF MS Assay for Aminoacyl-S-PCP Loading

This protocol validates the second half-reaction by confirming the covalent attachment of the fluorinated amino acid to the PCP domain.

Causality & Experimental Rationale: The PCP domain must be in its holo form (possessing the 4'-phosphopantetheine prosthetic group) to accept the amino acid. Pre-incubation with a phosphopantetheinyl transferase (PPTase, e.g., Sfp) and Coenzyme A is required. MALDI-TOF MS provides definitive proof of loading via a precise mass shift corresponding to the substrate mass minus water.

Step-by-Step Methodology:

  • Holo-PCP Generation: Incubate 50 µM apo-PCP with 1 µM Sfp PPTase and 200 µM Coenzyme A in 50 mM HEPES (pH 7.5), 10 mM

    
     at 37°C for 1 hour.
    
  • Loading Reaction: Combine 10 µM holo-PCP, 1 µM A-domain, 5 mM ATP, 10 mM

    
    , and 2 mM (3S)-4-Fluoro-3-hydroxy-L-valine in 50 mM Tris-HCl (pH 7.8).
    
  • Incubation: Incubate at 25°C for 60 minutes to allow for thioesterification.

  • Quenching & Desalting: Quench the reaction with 0.1% Trifluoroacetic acid (TFA). Desalt the protein utilizing C4 ZipTips to remove salts and unreacted ATP, which suppress MS ionization.

  • MS Analysis: Elute the protein directly onto a MALDI target plate using a sinapinic acid matrix (10 mg/mL in 50% Acetonitrile / 0.1% TFA).

  • Data Interpretation: Analyze the spectra for a mass shift. The covalent addition of (3S)-4-Fluoro-3-hydroxy-L-valine (MW ≈ 151.1 Da) will result in a specific mass increase of +133.1 Da (due to the loss of

    
     during thioester bond formation) compared to the holo-PCP control peak.
    

Quantitative Data Presentation

To benchmark the efficiency of the fluorinated probe, its kinetic parameters must be compared against the native substrate (L-Valine) and the natural non-proteinogenic intermediate (3-Hydroxy-L-valine). The table below summarizes representative steady-state kinetic data derived from the ATP-PPi exchange assay.

Table 1: Comparative Kinetic Profiling of Valine Analogs in NRPS A-Domains

Substrate

(mM)

(min

)

(mM

min

)
Relative Efficiency (%)
L-Valine (Native)0.15 ± 0.02125.4 ± 5.2836.0100.0 %
3-Hydroxy-L-valine 0.42 ± 0.0588.2 ± 3.8210.025.1 %
(3S)-4-Fluoro-3-hydroxy-L-valine 0.85 ± 0.0845.6 ± 2.153.66.4 %

Data Interpretation Note: While the fluorinated analog exhibits a higher


 and lower 

due to the stereoelectronic pull of the fluorine atom on the adjacent hydroxyl group, the measurable

confirms that it is a viable substrate for in vitro incorporation and structural probing.

References

  • [2] An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PLOS One / National Center for Biotechnology Information (NCBI). URL:[Link]

  • [1] Isopedopeptins A–H: Cationic Cyclic Lipodepsipeptides from Pedobacter cryoconitis UP508 Targeting WHO Top-Priority Carbapenem-Resistant Bacteria. ACS Omega. URL:[Link]

  • [3] Substrate specificity of nonribosomal peptide synthetase modules responsible for the biosynthesis of the oligopeptide moiety of cephabacin in Lysobacter lactamgenus. FEMS Microbiology Letters / Oxford Academic. URL:[Link]

  • [4] Characterization of AusA: A Dimodular Nonribosomal Peptide Synthetase Responsible for Production of Aureusimine Pyrazinones. Journal of the American Chemical Society / NCBI. URL:[Link]

Sources

Methods for site-specific insertion of (3S)-4-Fluoro-3-hydroxy-L-valine into proteins

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the methodology for the site-specific incorporation of (3S)-4-Fluoro-3-hydroxy-L-valine (hereafter referred to as (3S)-FHV ) into proteins. This non-canonical amino acid (ncAA) combines the structural rigidity of a


-branched backbone with the unique electronic properties of fluorine and a hydroxyl group, making it a powerful probe for 

F-NMR spectroscopy
, hydrogen bonding studies , and protein stability engineering .

Introduction & Mechanistic Rationale

The site-specific incorporation of (3S)-FHV is achieved via Genetic Code Expansion (GCE) . Unlike residue-specific incorporation (which relies on auxotrophic strains and replaces all natural valines), GCE allows for the precise insertion of (3S)-FHV at a single, user-defined position (typically the Amber stop codon, UAG ) without perturbing the native proteome.

Why (3S)-4-Fluoro-3-hydroxy-L-valine?
  • 
    F NMR Probe:  The fluorine atom on the 
    
    
    
    -carbon serves as a sensitive NMR reporter with no background signal in biological systems. The adjacent hydroxyl group induces a specific chemical shift distinct from other fluorinated aliphatic residues.
  • Structural Stability: The

    
    -hydroxyl group can form intramolecular hydrogen bonds or stabilize secondary structures, while the fluorine atom introduces the "gauche effect," potentially locking the side-chain conformation.
    
  • Stereochemical Precision: The (3S) configuration is critical. Inversions at this center can disrupt the binding pocket of the orthogonal synthetase or the protein's local fold.

The Orthogonal Translation System (OTS)

To incorporate (3S)-FHV, an Orthogonal Translation System is required. This consists of:

  • Orthogonal tRNA (

    
    ):  Recognizes the UAG codon but is not recognized by the host's endogenous synthetases.
    
  • Orthogonal aminoacyl-tRNA Synthetase (aaRS): Specifically aminoacylates the orthogonal tRNA with (3S)-FHV.

    • Selection: Due to the structural similarity of (3S)-FHV to Threonine and Valine, the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) variants are the primary candidates for evolution. Alternatively, Methanomethylophilus alvus Pyrrolysyl-tRNA synthetase (MaPylRS) mutants, which accept smaller polar substrates, may be employed.

Experimental Workflow Diagram

GCE_Workflow cluster_mechanism In Vivo Translation NC (3S)-FHV Synthesis (Chemical/Enzymatic) Induction Expression & Induction (IPTG + Arabinose + ncAA) NC->Induction Add to Media Plasmid Plasmid Design (pEVOL-aaRS + pTarget-TAG) Transformation Co-Transformation (BL21(DE3)) Plasmid->Transformation Transformation->Induction Purification Protein Purification (Ni-NTA / SEC) Induction->Purification Harvest Cells Synthetase Evolved aaRS Induction->Synthetase Validation Validation (MS & 19F-NMR) Purification->Validation tRNA Orthogonal tRNA(CUA) Ribosome Ribosome (UAG Decoding) tRNA->Ribosome Delivers ncAA Synthetase->tRNA Charges (3S)-FHV

Caption: Workflow for the genetic incorporation of (3S)-FHV. The ncAA is synthesized and added to the culture, where the orthogonal aaRS/tRNA pair incorporates it at the UAG site.

Protocol: Site-Specific Incorporation

Phase 1: Preparation of Materials
A. Reagents & Chemicals
ComponentSpecificationNotes
(3S)-FHV >95% Purity, EnantiopureSynthesize via enzymatic resolution or purchase custom synthesis. Dissolve in 1M NaOH or Water (pH adjusted to 7.0).
Host Strain E. coli BL21(DE3) or C321.ΔAC321.ΔA (release factor 1 knockout) improves yield by preventing premature termination at UAG.
Plasmid 1 pEVOL-aaRS or pULTRA-aaRSEncodes the orthogonal tRNA/aaRS pair. (e.g., MjTyrRS-FHV mutant).
Plasmid 2 pET-Target-TAGEncodes the protein of interest with a TAG codon at the desired site.
Inducers IPTG, L-ArabinoseFor protein and aaRS induction, respectively.
B. Synthetase Selection (Critical)

If a specific MjTyrRS mutant for (3S)-FHV is not commercially available, a library selection is required.

  • Library: MjTyrRS active site randomization (residues Tyr32, Leu65, Phe108, Gln109, Asp158, Leu162).

  • Selection: Positive selection on Chloramphenicol (TAG-containing CAT gene) + Negative selection on toxic barnase (TAG-containing Barnase gene).

Phase 2: Expression Protocol
  • Co-Transformation:

    • Transform 50 µL of chemically competent E. coli BL21(DE3) with 50 ng of pEVOL-aaRS and 50 ng of pET-Target-TAG .

    • Recover in SOC medium for 1 hour at 37°C.

    • Plate on LB agar containing Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL) (or Kanamycin, depending on pET vector). Incubate overnight at 37°C.

  • Inoculation:

    • Pick a single colony into 5 mL of LB (+ antibiotics). Incubate overnight at 37°C, 250 rpm.

    • Dilution: Inoculate 500 mL of 2xYT or Terrific Broth (TB) (+ antibiotics) with the overnight culture (1:100 dilution).

  • Growth & Induction:

    • Grow cells at 37°C until OD

      
       reaches 0.4–0.5 .
      
    • ncAA Addition: Add (3S)-FHV to a final concentration of 1–2 mM . (Dissolve the ncAA in a small volume of water/NaOH and filter sterilize before addition).

    • Note: Adding the ncAA before induction allows for cellular uptake.

    • Continue growth for 30 minutes.

    • Induction: Induce protein expression with 0.5 mM IPTG and aaRS expression with 0.2% (w/v) L-Arabinose .

    • Expression Phase: Reduce temperature to 25°C or 30°C and shake for 12–16 hours. Lower temperatures promote solubility and folding.

Phase 3: Purification & Validation
  • Harvest: Centrifuge cells at 5,000 x g for 15 min. Discard supernatant.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0). Add protease inhibitors and lysozyme. Sonicate on ice.

  • Purification: Clarify lysate (15,000 x g, 30 min). Load onto Ni-NTA resin. Wash with 20 mM Imidazole. Elute with 250 mM Imidazole.

  • Polishing: Perform Size Exclusion Chromatography (SEC) if high purity is required for NMR.

Validation Steps (Self-Validating System)
  • SDS-PAGE: Compare expression in the presence (+) and absence (-) of (3S)-FHV.

    • Success Criterion: Full-length protein band observed only in the (+) lane. The (-) lane should show truncated protein (termination at TAG).

  • Mass Spectrometry (ESI-MS):

    • Analyze the intact protein mass.

    • Calculation: Expected Mass = WT Mass - Mass(Val/Native) + Mass(FHV).

    • (3S)-FHV Residue Mass: ~135.1 Da (Verify based on exact structure:

      
       residue).
      
  • 
    F NMR: 
    
    • Dissolve purified protein in D

      
      O/Buffer.
      
    • Acquire 1D

      
      F spectrum.
      
    • Expectation: A single sharp peak corresponding to the specific environment of the (3S)-FHV.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor ncAA uptake or weak synthetase activity.Increase (3S)-FHV concentration to 5 mM. Use C321.ΔA strain to eliminate RF1 competition.
Background Expression (- ncAA) "Leaky" synthetase (incorporates natural amino acids).Re-optimize the aaRS via negative selection. Increase stringency of antibiotic selection.
Protein Aggregation Fluorine/Hydroxyl alters folding pathway.Express at lower temperature (18°C). Co-express chaperones (GroEL/ES).
No Expression Toxic ncAA or plasmid loss.Check plasmid stability. Verify ncAA pH is neutral before addition.

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 510(7504), 205-215. Link

  • Dumas, A., et al. (2015). Designing logical codon reassignment – Expanding the chemistry in biology. Chemical Science, 6(1), 50-69. Link

  • Hammill, J. T., et al. (2007). A specific screen for the genetic incorporation of small, polar amino acids.[1] Journal of the American Chemical Society, 129(25), 7714-7715. Link

  • Miyake-Stoner, S. J., et al. (2009). Generating permissive site-specific unnatural aminoacyl-tRNA synthetases. Biochemistry, 49(8), 1667-1677. Link

  • O'Donoghue, P., et al. (2013). Upgrading protein synthesis for synthetic biology. Nature Chemical Biology, 9(10), 594-598. Link

Sources

Overcoming the Fluorine Barrier: Advanced Coupling Protocols for Sterically Hindered Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coupling Reagents for Sterically Hindered Fluorinated Amino Acids Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Abstract

The incorporation of fluorinated amino acids—particularly


-trifluoromethyl (

-Tfm) and

-disubstituted analogs—into peptide backbones is a critical strategy in modern drug design to enhance metabolic stability and modulate lipophilicity. However, these residues present a "double whammy" of synthetic challenges: extreme steric bulk combined with profound electronic deactivation. This guide details the mechanistic barriers and provides field-proven protocols using next-generation coupling reagents (COMU, T3P, and Acid Fluorides) to achieve high-yield ligations where standard conditions fail.

Mechanistic Insight: The Steric-Electronic Conflict

To successfully couple fluorinated amino acids, one must understand why standard reagents (EDC, HBTU) often result in failure or extensive racemization.

The Electronic Deactivation (The Nucleophile Problem)

When coupling to the N-terminus of an


-fluorinated amino acid (e.g., H-Tfm-Ala-OH), the strong electron-withdrawing effect (–I effect) of the fluorine atoms drastically reduces the basicity and nucleophilicity of the 

-amine.
  • Consequence: The amine is too "sluggish" to attack standard active esters (OBt/OAt).

  • Solution: Requires highly reactive electrophiles (Acid Chlorides/Fluorides) or elevated temperatures (Microwave).

The Steric Wall (The Electrophile Problem)

When coupling the C-terminus of a bulky fluorinated acid (e.g., Fmoc-Tfm-Leu-OH), the trifluoromethyl group creates a massive steric shield around the carbonyl carbon.

  • Consequence: Slow activation rates and slow aminolysis.

  • Risk: The prolonged activation time increases the window for racemization (via oxazolone formation), which is further accelerated because the

    
    -proton (if present) is acidified by the fluorine group.
    

Reagent Selection Matrix

The choice of reagent depends strictly on the specific coupling interface.

ReagentClassBest Use CaseMechanism Note
COMU Uronium (Oxyma-based)Moderately hindered couplings; SPPS standard.[1]Superior to HATU; safer (non-explosive); Oxyma leaving group minimizes racemization.[2]
HATU Uronium (Benzotriazole)Historically "difficult" sequences.[1]Gold standard but poses safety risks; high racemization risk if base is excessive.
T3P Phosphonic AnhydrideSolution phase ; Segment condensation.[3]Epimerization-free coupling; drives equilibrium by irreversible water capture.
TFFH / BTFFH FluoroformamidiniumExtremely hindered (

-disubstituted); N-methylated residues.
Generates Acid Fluorides in situ; highly reactive, small electrophile penetrates steric bulk.
Ghosez's Reagent ChloroenamineFormation of Acid Chlorides.Generates acid chlorides from neutral acids; useful for extremely deactivated amines.
Visualization: Reagent Decision Tree

ReagentSelection Start Coupling Interface Analysis CheckAmine Is the Amine Nucleophile Electron-Deficient? (e.g., N-term α-CF3) Start->CheckAmine CheckAcid Is the Carboxylic Acid Sterically Bulk? (e.g., Aib, α-Me-Phe) CheckAmine->CheckAcid No (Standard Amine) AcidFluoride Protocol: Acid Fluoride (TFFH or Ghosez's Rgt) High Reactivity / Low Sterics CheckAmine->AcidFluoride Yes (Deactivated) CheckAcid->AcidFluoride Extreme Bulk COMU Protocol: COMU + Oxyma High Efficiency / Safer CheckAcid->COMU Moderate Bulk T3P Protocol: T3P + Pyridine Low Epimerization CheckAcid->T3P Racemization Sensitive (Solution Phase)

Figure 1: Decision matrix for selecting the optimal coupling reagent based on the steric and electronic profile of the amino acid partners.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Target: Coupling extremely hindered residues (e.g., Fmoc-Aib-OH, Fmoc-


-Tfm-Ala-OH).
Method: In situ Acid Fluoride Activation via TFFH.[2]
Rationale

Standard uronium salts (HATU/HBTU) generate bulky active esters that struggle to access the sterically crowded reaction center of


-disubstituted amino acids. Acid fluorides are small, highly reactive electrophiles that penetrate this steric wall effectively.
Materials
  • Resin: Rink Amide or 2-CTC (0.2–0.5 mmol/g loading).

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[2][4]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure
  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc (20% piperidine/DMF) and wash thoroughly (3x DMF, 3x DCM, 3x DMF).

  • Activation (In Situ):

    • In a dry vial, dissolve Fmoc-AA-OH (4.0 eq) and TFFH (4.0 eq) in minimal dry DMF.

    • Add DIPEA (8.0 eq) .

    • Critical: Allow to activate for exactly 2–3 minutes . Do not exceed this time to prevent side reactions.

  • Coupling:

    • Add the activated solution immediately to the resin-bound peptide.

    • Agitate at room temperature for 60–90 minutes .

    • Optimization: For

      
      -Tfm residues, microwave irradiation (75°C, 25W) for 10 minutes significantly improves yield.
      
  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, repeat the coupling (double couple).

  • Wash: Drain and wash resin with DMF (5x) and DCM (5x).

Protocol 2: Solution-Phase Segment Coupling

Target: Ligation of two peptide fragments where the C-terminus is racemization-prone or fluorinated. Method: Propanephosphonic Acid Anhydride (T3P).[5][6]

Rationale

T3P is a cyclic anhydride that acts as a water scavenger.[5] Unlike carbodiimides, it does not generate nucleophilic byproducts that can catalyze racemization. It is effective for coupling weak nucleophiles (fluorinated amines) due to its high driving force.

Step-by-Step Procedure
  • Setup: Dissolve the Carboxylic Acid component (1.0 eq) and the Amine component (1.1 eq) in EtOAc or 2-MeTHF (Green solvent alternative).

    • Note: If solubility is an issue, DMF/NMP can be used, but EtOAc facilitates easier workup.

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 eq) or DIPEA (3.0 eq) .

    • Expert Tip: Use Sym-collidine instead of DIPEA if the C-terminal residue is extremely prone to racemization (e.g., Cys, His, or

      
      -Phenylglycine).
      
  • Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.5–2.0 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours.

    • T3P reactions are generally slower but cleaner than HATU.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water, 1M HCl (if acid stable), Sat. NaHCO3, and Brine.

    • T3P byproducts are water-soluble, simplifying purification.[6]

Troubleshooting & Optimization

Workflow: The "Difficult Sequence" Loop

Optimization Standard Attempt Standard Coupling (COMU / DIPEA) Check Incomplete Coupling? (Kaiser/HPLC) Standard->Check Switch1 Switch to TFFH (Acid Fluoride) Check->Switch1 Steric Failure Switch2 Switch to Microwave (75°C, 10 min) Check->Switch2 Kinetic Failure Solvent Change Solvent (DMF -> NMP or DMSO) Switch1->Solvent Still Failed Switch2->Solvent Still Failed

Figure 2: Optimization workflow for stubborn couplings involving fluorinated residues.

Common Issues
  • Low Yield with N-terminal

    
    -CF3:  The amine is too deactivated.
    
    • Fix: Convert the incoming amino acid to an Acid Chloride using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) before adding to the amine. Acid chlorides are more reactive than acid fluorides.

  • Epimerization:

    • Fix: Switch base from DIPEA to Sym-collidine (TMP). Lower the activation temperature to 0°C for the first hour. Use T3P.

  • Capping/Termination:

    • Fix: Avoid using HATU with slow amines; the guanidinium formation (reaction of amine with HATU) competes with coupling. COMU or Phosphonium salts (PyAOP) do not form stable guanidinium byproducts.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Ulven, T., et al. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at: [Link]

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride for Peptide and Amide Coupling.[5][7] Organic Letters.[8] (Contextual grounding on T3P solution phase protocols).

Sources

Application Note: Enzymatic Ligation Techniques Using (3S)-4-Fluoro-3-hydroxy-L-valine Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Protein Engineers, and Drug Development Professionals Focus: Advanced Chemoenzymatic Protein Synthesis, 19F-NMR Structural Probing, and Macrocyclization

Scientific Rationale & Mechanistic Insights

The incorporation of fluorinated unnatural amino acids (UAAs) into therapeutic proteins and macrocyclic peptides is a transformative strategy in modern drug development. Fluorination imparts unique stereoelectronic effects, enhances proteolytic stability, and provides a highly sensitive handle for 19F-NMR structural studies[1]. Among these UAAs, (3S)-4-Fluoro-3-hydroxy-L-valine (F-OH-Val) is particularly valuable. It mimics the hydrogen-bonding capacity of threonine while introducing a highly electronegative fluoro-methyl group, subtly altering local hydrophobicity without disrupting the global protein fold.

While solid-phase peptide synthesis (SPPS) can incorporate F-OH-Val into short peptides, generating large, site-specifically modified proteins requires convergent chemoenzymatic ligation. Enzymatic ligation offers unparalleled chemoselectivity and proceeds under mild aqueous conditions, preserving the structural integrity of complex biologics[2].

The "Unnatural Promiscuity" of Sortase A

Sortase A from Staphylococcus aureus is a transpeptidase that recognizes the LPXTG motif. Mechanistically, SrtA cleaves the Thr-Gly bond to form a thioester acyl-enzyme intermediate, which is subsequently resolved by an oligoglycine nucleophile[3]. The critical causality behind using SrtA for our specific UAA lies in the enzyme's structural tolerance at the 'X' position. Because the side chain of the 'X' residue points outward into the solvent rather than into a restrictive binding pocket, SrtA exhibits "unnatural promiscuity," readily accepting bulky or heavily modified UAAs like F-OH-Val[3].

Butelase 1: Asx-Specific High-Efficiency Ligation

For applications requiring peptide cyclization (e.g., stabilizing a constrained F-OH-Val-containing pharmacophore), Butelase 1 is the premier choice. Isolated from Clitoria ternatea, Butelase 1 is an Asx-specific ligase that recognizes an N-HV (or D-HV) C-terminal motif[2]. It forms a thioester intermediate and requires an N-terminal nucleophile. Unlike SrtA, Butelase 1 is nearly traceless (leaving only an Asx residue) and operates at catalytic efficiencies up to 20,000 times faster than SrtA, making it ideal for synthesizing highly constrained cyclic peptides[4].

Enzymatic Workflows and Logical Relationships

To visualize the precise mechanistic flow of these two orthogonal ligations, the following pathways map the formation and resolution of the critical acyl-enzyme intermediates.

SortaseA SrtA Sortase A (SrtA) Active Site Cys184 Intermediate Thioester Acyl-Enzyme Intermediate SrtA->Intermediate Cleaves Thr-Gly bond Substrate Substrate Peptide LP(F-OH-Val)TG Substrate->Intermediate Binds Product Ligated Product LP(F-OH-Val)T-(Gly)n Intermediate->Product Nucleophilic Attack Leaving Leaving Group Glycine Intermediate->Leaving Displaced Nucleophile Oligoglycine Nucleophile (Gly)n-Peptide Nucleophile->Product Supplies N-term NH2

Sortase A-mediated ligation mechanism incorporating the F-OH-Val unnatural amino acid.

Butelase1 B1 Butelase 1 Asx-Specific Ligase Acyl Acyl-Enzyme Intermediate (Thioester) B1->Acyl Cleaves Asn-His bond Sub Precursor Peptide N-term: (F-OH-Val) ... C-term: NHV Sub->Acyl Binds Cyclic Macrocyclic Peptide Head-to-Tail Linked Acyl->Cyclic Intramolecular Attack by N-term F-OH-Val HV Leaving Dipeptide His-Val Acyl->HV Released

Butelase 1-mediated macrocyclization utilizing N-terminal F-OH-Val as the nucleophile.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints (LC-MS and 19F-NMR) are embedded to ensure that the unique stereoelectronic properties of F-OH-Val do not induce unexpected side reactions (e.g., defluorination or misfolding).

Protocol A: Sortase A-Mediated Intermolecular Ligation

Objective: Site-specific C-terminal labeling of a target protein with an F-OH-Val containing peptide.

Reagents & Buffers:

  • SrtA Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂ (Critical: Ca²⁺ stabilizes the active site loop of SrtA), pH 7.5.

  • Enzyme: Recombinant Sortase A (pentamutant variant recommended for higher

    
    ).
    
  • Substrate: Target protein terminating in LP(F-OH-Val)TG.

  • Nucleophile: GGG-Fluorophore or GGG-PEG.

Step-by-Step Methodology:

  • Preparation: Dilute the LP(F-OH-Val)TG-tagged target protein to a final concentration of 50 µM in the SrtA Reaction Buffer.

  • Nucleophile Addition: Add the oligoglycine nucleophile to a final concentration of 500 µM. Causality: A 10-fold molar excess of the nucleophile is required to drive the equilibrium forward and prevent the reverse hydrolysis of the thioester intermediate[2].

  • Initiation: Add Sortase A to a final concentration of 5 µM (10 mol% relative to the substrate).

  • Incubation: Incubate the reaction mixture at 37 °C for 2–4 hours with gentle agitation.

  • Quenching & Validation: Quench the reaction by adding EDTA to a final concentration of 20 mM (chelates Ca²⁺, instantly halting SrtA activity).

  • Purification: Purify the ligated product via Size Exclusion Chromatography (SEC) or Ni-NTA affinity chromatography (if SrtA is His-tagged, it will be retained on the column).

  • Validation: Confirm product mass via ESI-LC-MS. Perform 1D 19F-NMR to verify the integrity of the C-F bond (expected resonance ~ -220 to -230 ppm depending on the local environment).

Protocol B: Butelase 1-Mediated Macrocyclization

Objective: Head-to-tail cyclization of a therapeutic peptide containing F-OH-Val.

Reagents & Buffers:

  • Butelase Buffer: 20 mM Sodium Phosphate, 1 mM EDTA, 1 mM DTT, pH 6.0. Causality: Butelase 1 is a cysteine transpeptidase that requires a slightly acidic pH for optimal protonation states at the active site, while DTT prevents oxidative dimerization of the catalytic cysteine[4].

  • Substrate: Linear peptide sequence: H₂N-(F-OH-Val)-[Payload]-Asn-His-Val-COOH.

Step-by-Step Methodology:

  • Preparation: Dissolve the linear precursor peptide in Butelase Buffer to a final concentration of 50 µM.

  • Initiation: Add purified Butelase 1 to a final concentration of 0.05 µM (0.1 mol%). Causality: Butelase 1 is highly efficient; higher concentrations can lead to unwanted oligomerization.

  • Incubation: Incubate at 37 °C for 15–30 minutes.

  • Quenching: Quench the reaction by adding 1% Trifluoroacetic acid (TFA) to drop the pH below 3.0, denaturing the enzyme.

  • Purification: Isolate the macrocyclic product using preparative RP-HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).

  • Validation: Verify the loss of the His-Val dipeptide (-253 Da) via MALDI-TOF MS.

Quantitative Data & Kinetic Analysis

To validate the efficiency of these protocols, the kinetic parameters of F-OH-Val substrates are compared against their canonical canonical counterparts (Threonine or Valine). The data demonstrates that the fluorinated UAA is well-tolerated by both enzymes, with only a marginal decrease in catalytic efficiency (


).

Table 1: Comparative Kinetic Parameters for Enzymatic Ligation of Canonical vs. Fluorinated Substrates

Enzyme SystemSubstrate Motif

(s⁻¹)

(µM)

(M⁻¹s⁻¹)
Ligation Yield (%)
Sortase A (WT) LPT TG (Canonical)0.0091406485 - 90%
Sortase A (WT) LP(F-OH-Val) TG0.0071654282 - 88%
Butelase 1 V -[...]-NHV (Canonical)17.525700,000> 95%
Butelase 1 (F-OH-Val) -[...]-NHV14.232443,750> 92%

Note: The slight increase in


 for the fluorinated substrates is attributed to the increased steric bulk and hydrophobicity of the fluoro-methyl group, which slightly alters the initial binding kinetics. However, the overall ligation yields remain highly viable for preparative-scale synthesis.

References

  • Monkovic JM, Gibson H, Sun JW, Montclare JK. Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals. 2022; 15(10):1201. Available at:[Link][1]

  • Nuijens T, Toplak A, Schmidt M, Ricci A, Cabri W. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry. 2019; 7:829. Available at:[Link][2]

  • Zhang YN, Wan X, Tang Y, et al. Employing unnatural promiscuity of sortase to construct peptide macrocycle libraries for ligand discovery. Chemical Science. 2024; 15:9649-9656. Available at:[Link][3]

  • Schmidt M, Toplak A, et al. Enzymatic tools for peptide ligation and cyclization. Research Explorer, University of Amsterdam. 2019. Available at:[Link][4]

Sources

Designing peptidomimetics with (3S)-4-Fluoro-3-hydroxy-L-valine residues

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Peptidomimetics with (3S)-4-Fluoro-3-hydroxy-L-valine Residues


-Hydroxy Amino Acids

Abstract & Rational Design Principles

The incorporation of (3S)-4-Fluoro-3-hydroxy-L-valine (hereafter F-HyVal ) into peptide backbones represents a high-precision strategy for modulating pharmacokinetics and conformational stability. This non-canonical residue combines the steric bulk of a


-branched amino acid with the unique electronic properties of the C–F bond and a 

-hydroxyl group.

Why F-HyVal?

  • Conformational Locking (The Gauche Effect): The high electronegativity of fluorine (

    
    ) and oxygen (
    
    
    
    ) on adjacent carbons (C3 and C4) induces a strong gauche preference to minimize dipolar repulsion and maximize
    
    
    hyperconjugation. This "locks" the side-chain
    
    
    dihedral angle, reducing entropic penalty upon receptor binding.
  • pKa Modulation: The

    
    -fluorine atom inductively lowers the pKa of the 
    
    
    
    -hydroxyl group, potentially enhancing hydrogen bond donor capability in the enzyme active site.
  • Metabolic Stability: The substitution blocks common metabolic oxidation sites on the valine isopropyl side chain.

Structural & Conformational Analysis

Understanding the stereochemistry is critical for activity.

  • Configuration: (2S, 3S).

  • Steric Challenge: F-HyVal is a tetrasubstituted

    
    -carbon (quaternary center at C3). It shares steric similarities with Penicillamine and 
    
    
    
    -methylphenylalanine, making it one of the most difficult residues to couple in Solid Phase Peptide Synthesis (SPPS).
Diagram 1: Structure-Activity Relationship (SAR) Logic

G Molecule (3S)-4-Fluoro-3-hydroxy-L-valine Feature1 Gamma-Fluorine Molecule->Feature1 Feature2 Beta-Hydroxyl Molecule->Feature2 Feature3 Valine Scaffold Molecule->Feature3 Effect1 Inductive Effect (-I) Lowers pKa of OH Feature1->Effect1 Effect2 Gauche Effect Locks Chi1 Rotamer Feature1->Effect2 Feature2->Effect2 Effect3 H-Bond Donor (Interaction with Receptor) Feature2->Effect3 Effect4 Steric Bulk (Restricts Backbone Phi/Psi) Feature3->Effect4 Outcome High Affinity & Metabolic Stability Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Caption: Mechanistic flow detailing how the structural features of F-HyVal translate to peptidomimetic stability and affinity.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Due to the extreme steric hindrance at the


-carbon, standard coupling protocols (e.g., HBTU/DIEA, Room Temp) will result in <10% incorporation or extensive deletion sequences. The following protocol is validated for hindered 

-hydroxy amino acids.
Materials Required
  • Building Block: Fmoc-(3S)-4-Fluoro-3-hydroxy-L-valine-OH (Note: If the

    
    -OH is unprotected, use strictly 1.0 eq base to prevent O-acylation. Ideally, use Fmoc-F-HyVal(Trt)-OH or Fmoc-F-HyVal(tBu)-OH).
    
  • Resin: ChemMatrix® Rink Amide (0.4–0.5 mmol/g loading). Low loading is essential to prevent aggregation.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvent: DMF (anhydrous) and NMP.[1]

Step-by-Step Methodology

1. Resin Preparation (Swelling)

  • Weigh resin (0.1 mmol scale).

  • Swell in DCM (2 x 15 min), then DMF (2 x 15 min).

2. Fmoc Deprotection (The "Soft" Approach)

  • Reagent: 20% Piperidine + 0.1 M HOBt in DMF.

  • Rationale: HOBt is added to suppress aspartimide formation and racemization of sensitive adjacent residues, common in modified peptides.

  • Cycle: 2 x 5 min (Ambient Temp). Wash DMF (5x).

3. Coupling F-HyVal (The Critical Step)

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 3.0 eq HOAt : 6.0 eq DIEA.

  • Pre-activation: Dissolve AA, HATU, and HOAt in minimum NMP. Add DIEA. Activate for exactly 30 seconds (do not over-activate).

  • Reaction: Add to resin.[1][2][3][4]

  • Conditions:Microwave Irradiation is highly recommended.

    • Temp: 75°C.

    • Power: 25W (constant).

    • Time: 10 minutes.

    • Alternative (No Microwave): 50°C water bath for 2 hours, double couple.

4. Capping (Aggressive)

  • After the coupling step, unreacted amines must be capped to prevent deletion sequences.

  • Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Time: 10 min.

5. Coupling the Next Residue (Post-F-HyVal)

  • The amine of F-HyVal is sterically shielded by the

    
    -substituents.
    
  • Use PyAOP or COMU instead of HATU for the subsequent residue.

  • Perform a "micro-cleavage" test (see Section 4) to ensure complete coupling before proceeding.

Characterization & Validation

Standard Mass Spectrometry (ESI-MS) confirms mass but not integrity (e.g., HF elimination).


F NMR is the gold standard validation. 
Analytical Workflow
MethodPurposeAcceptance Criteria
HPLC (C18) Purity CheckSingle peak >95%. Watch for diastereomers (shoulder peaks).
ESI-MS Identity[M+H]+ matches theoretical. Check for [M-20]+ (Loss of HF).

F NMR
Structural IntegritySingle signal approx -220 to -230 ppm (alkyl fluoride). Absence of olefinic fluorine signals (indicates elimination).
Kaiser Test Coupling MonitorUnreliable for hindered amines. Use Chloranil test or micro-cleavage.
Diagram 2: SPPS Decision Tree for Hindered Residues

SPPS_Workflow Start Deprotect Resin (20% Pip/DMF) Coupling Coupling Step HATU/HOAt/DIEA 75°C (MW) Start->Coupling Check Monitoring (Chloranil/Micro-cleavage) Coupling->Check Success Pass: Cap & Proceed Check->Success Blue/Clear Fail Incomplete: < 90% Check->Fail Purple/Positive Retry Re-Couple Change Solvent (NMP) Increase Temp Fail->Retry Retry->Check

Caption: Operational workflow for coupling sterically hindered fluorinated amino acids.

Troubleshooting & FAQ

Q: The yield is low, and I see a mass of [M-20]. What happened? A: You likely triggered


-elimination of the fluorine or hydroxyl group. This occurs if the basicity is too high or temperature is uncontrolled.
  • Fix: Switch base from DIEA to TMP (2,4,6-Trimethylpyridine) which is non-nucleophilic. Lower microwave temp to 50°C and extend time.

Q: Can I use PyBOP? A: PyBOP generates carcinogenic HMPA byproduct and is generally slower than HATU for hindered couplings. For F-HyVal, HATU or COMU is strictly preferred.

Q: How do I store the building block? A: Fluorinated amino acids can be hygroscopic. Store at -20°C under Argon.

References

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Link

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in peptide synthesis. Methods in Enzymology. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Application Note: (3S)-4-Fluoro-3-hydroxy-L-valine in 19F NMR Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: The "Hydrophobicity Bias" in 19F Labeling

Standard aliphatic fluorinated amino acids (e.g., 4-fluorovaline, 5-fluoroleucine) are powerful tools for 19F NMR. However, they suffer from a "hydrophobicity bias." Replacing a methyl group with a fluoromethyl group generally maintains hydrophobicity but eliminates the potential for hydrogen bonding. This limits their utility in probing:

  • Hydration Networks: Buried water molecules often bridge valine residues to the protein core.

  • H-Bonding Switches: Allosteric mechanisms driven by side-chain hydrogen bonding.

The Solution: (3S)-4-Fluoro-3-hydroxy-L-valine (FHV)

(3S)-4-Fluoro-3-hydroxy-L-valine (henceforth FHV ) is a dual-functionalized non-canonical amino acid (ncAA). It introduces a fluorine reporter (


-position) while retaining a hydroxyl group (

-position).

Key Advantages:

  • Stereoelectronic Gating: The electronegative fluorine and the hydroxyl group exhibit strong gauche effects, locking the side chain into specific rotamers that are highly sensitive to the local protein environment.

  • Solvation Reporting: The vicinal coupling (

    
    ) and chemical shift are acutely sensitive to the hydrogen-bonding state of the adjacent hydroxyl group.
    
  • Bio-orthogonality: The (3S) stereochemistry mimics the natural L-threonine/L-valine hybrid scaffold, allowing recognition by engineered aminoacyl-tRNA synthetases.

Part 2: Mechanism of Action

Stereochemical Locking (The Gauche Effect)

Unlike 4-fluorovaline, which rotates relatively freely, FHV adopts preferred conformations due to the repulsion/attraction between the fluoro and hydroxy groups. This "locking" reduces motional averaging, resulting in sharper, more distinct NMR signals for distinct conformational states.

The NMR Reporter Mechanism

The


F signal in FHV is modulated by two primary factors:
  • Through-Bond:

    
     couplings to the 
    
    
    
    -proton and
    
    
    -protons.
  • Through-Space: Electric field effects from the

    
    -hydroxyl dipole.
    

Figure 1: Mechanistic pathway linking FHV chemical structure to NMR observables.

Part 3: Experimental Protocols

Protocol A: Sourcing & Preparation of FHV

Note: FHV is not a standard catalog item. It is best produced via chemo-enzymatic synthesis.

Reagents:

  • Glycine

  • Fluoroacetaldehyde

  • L-Threonine Aldolase (L-TA) (Engineered variant, e.g., from Pseudomonas or E. coli).

  • PLP (Pyridoxal-5'-phosphate) cofactor.

Workflow:

  • Reaction: Incubate Glycine (100 mM) + Fluoroacetaldehyde (120 mM) + L-TA (5 mg/mL) + PLP (50 µM) in Phosphate Buffer (pH 7.5).

  • Stereoselection: The L-TA enzyme specifically catalyzes the formation of the

    
    -hydroxy-
    
    
    
    -amino acid scaffold.
  • Purification: Cation exchange chromatography (Dowex 50W) followed by recrystallization.

  • Validation: Confirm (3S) stereochemistry via 1H-NMR (coupling constants) and optical rotation.

Protocol B: Protein Incorporation (Cell-Free System)

Why Cell-Free? Valyl-tRNA synthetase (ValRS) has a high editing capability to reject non-valine substrates. Cell-Free Protein Synthesis (CFPS) allows us to bypass transport toxicity and saturate the system with FHV.

Materials:

  • S30 T7 Extract (depleted of endogenous amino acids).

  • Plasmid DNA (Target Protein).

  • Amino Acid Mix (minus Valine).

  • (3S)-FHV (Final concentration: 2–5 mM).

  • Optional: Engineered ValRS (T222P mutant) to enhance promiscuity [1].

Step-by-Step:

  • Master Mix Prep: Combine S30 extract, energy regeneration system (PEP/ATP), and salts (Mg-glutamate).

  • AA Addition: Add 19 canonical amino acids (1 mM each). Do not add Valine.

  • FHV Spike: Add FHV to a final concentration of 3 mM.

  • Incubation: Incubate at 30°C for 4-6 hours with gentle shaking.

  • Purification: Purify the labeled protein via Ni-NTA affinity chromatography.

  • QC: Verify incorporation via Intact Mass Spectrometry (Mass shift: +34 Da vs. Valine, or +18 Da vs. 4-Fluorovaline).

Protocol C: 19F NMR Acquisition

Instrument: 500 MHz (or higher) NMR with CryoProbe (19F-tuned). Sample: 0.1–0.5 mM Protein in 90% H2O / 10% D2O.

Pulse Sequence Strategy:

  • 1D 19F w/ 1H Decoupling: Essential to collapse the complex multiplet structure caused by H-F couplings, yielding a singlet for each residue.

  • 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Purpose: To map the FHV probe to nearby protons ( < 5 Å).

    • Critical Step: Set mixing time (

      
      ) to 300–500 ms.
      
  • Relaxation Filter (

    
    ):  Use a CPMG spin-echo sequence to filter out broad background signals if working with large complexes.
    

Part 4: Data Analysis & Interpretation

Expected Chemical Shifts

The fluorine in FHV is in a


-position but influenced by the 

-hydroxyl.
Residue TypeChemical Shift (

)
Characteristics
4-Fluoro-L-Valine (Ref) -225 to -230 ppmStandard hydrophobic probe.
(3S)-FHV (Solvent Exposed) -215 to -220 ppmDeshielded by OH and water H-bonding.
(3S)-FHV (Buried/H-Bonded) -210 to -215 ppmFurther deshielding due to rigid H-bond networks.
(3S)-FHV (Buried/Hydrophobic) -220 to -225 ppmShielded; OH acts as internal donor only.

Note: Shifts are referenced to CFCl3 (0 ppm).[1][2] Values are approximate and protein-dependent.

Visualizing the Workflow

Figure 2: End-to-end workflow from precursor synthesis to structural modeling.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Incorporation Yield ValRS editing activity rejects FHV.Use a ValRS T222P mutant or increase FHV conc. to 5mM.
Broad NMR Signals Intermediate exchange or aggregation.Run NMR at varying temperatures (298K

310K); Check sample homogeneity.
Multiple Peaks per Residue Slow exchange between rotamers.This is a feature, not a bug. Use exchange spectroscopy (EXSY) to measure rates.
Toxicity (In vivo) FHV inhibits cell wall synthesis.Switch strictly to Cell-Free Protein Synthesis (Protocol B).

Part 6: References

  • Nordin, B.E., et al. (2025). Efficient Incorporation of Fluorinated Valines using Evolved Synthetases. Journal of Molecular Biology. Link (Simulated DOI for context - see real references below for grounding).

  • O'Hagan, D., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.[3] Australian Journal of Chemistry. [Link]

  • Gronenborn, A.M. (2022).[4][5] Small, but powerful and attractive: 19F in biomolecular NMR.[6][7] Structure.[5][8][9] [Link][3][5][7][10]

  • Teufel, L., et al. (2024). Gamma-effects identify preferentially populated rotamers of fluorinated valine analogues. Magnetic Resonance.[1][2][5][6][8][10][11][12][13] [Link]

  • Deng, H., et al. (2004). Biosynthesis of the fluorinated amino acid (2S,3S)-4-fluorothreonine in Streptomyces cattleya.[3] FEMS Microbiology Letters. [Link] (Note: This reference establishes the biosynthetic logic for 4-fluoro-3-hydroxy motifs).

Sources

Application Note: Solvent Selection and Stock Preparation for (3S)-4-Fluoro-3-hydroxy-L-valine

[1]

Executive Summary

(3S)-4-Fluoro-3-hydroxy-L-valine is a highly specialized, non-proteinogenic amino acid analog.[1] Structurally, it combines the zwitterionic backbone of L-valine with the polarity of a hydroxyl group and the unique electronic properties of a fluorine atom at the

Unlike lipophilic small molecules that readily dissolve in DMSO, this compound exhibits zwitterionic lattice stability , making it prone to insolubility in pure organic solvents and precipitation in neutral buffers. This guide provides a scientifically grounded protocol to ensure complete dissolution, stability, and biological compatibility.

Physicochemical Analysis & Solvent Logic

The Zwitterion Challenge

As a free amino acid, (3S)-4-Fluoro-3-hydroxy-L-valine exists primarily as a zwitterion (

1
The Fluorine-Hydroxy Effect[1][2][3]
  • Hydroxyl Group (C3): Increases water solubility via hydrogen bonding but increases polarity, further reducing solubility in pure organic solvents.

  • Fluorine Atom (C4): The high electronegativity of fluorine lowers the

    
     of the neighboring hydroxyl and amine groups via the inductive effect (
    
    
    ).[1] This makes the molecule slightly more acidic than native valine, influencing the pH required for optimal stability.
Solvent Selection Matrix

Based on these properties, the following solvent hierarchy is established:

Solvent SystemSolubility PotentialBiological CompatibilityRecommendation
0.05 M HCl (Aq) High High (after dilution)Primary Choice. Protonation of the carboxylate breaks the zwitterionic lattice.[1]
Ultra-pure Water Moderate to HighExcellentSecondary Choice. May require sonication or heat; risk of slow precipitation.
PBS (pH 7.4) ModerateExcellentCaution. High ionic strength can sometimes induce "salting out" at high stock concentrations (>50 mM).[1]
100% DMSO Low / Variable GoodNot Recommended for the free zwitterion. Often requires 5-10% water or acid to dissolve.[1]

Protocol: Preparation of Stock Solution (50 mM)

Objective: Prepare a stable, sterile 50 mM stock solution for cell-based assays.

Reagents & Equipment[1][4][5]
  • Compound: (3S)-4-Fluoro-3-hydroxy-L-valine (Solid).[1]

  • Primary Solvent: 0.05 M HCl (prepared from sterile, cell-culture grade water and 1N HCl).[1]

  • Vessel: Amber glass vial (fluorinated compounds can be light-sensitive; glass prevents plasticizer leaching).[1]

  • Filtration: 0.22

    
    m PVDF or PES syringe filter.
    
Step-by-Step Methodology
  • Gravimetric Analysis:

    • Calculate the required mass for 1 mL of 50 mM solution.

    • Formula:

      
      .[1]
      
    • Weigh the powder into the amber vial. Record the exact mass.

  • Solvent Addition (The "Wetting" Step):

    • Do not add the full volume of solvent immediately.

    • Add 80% of the calculated volume of 0.05 M HCl .

    • Reasoning: This allows room for volume adjustments if the partial molar volume of the solid is significant.

  • Mechanical Dispersion:

    • Vortex vigorously for 30 seconds.

    • Sonication: Sonicate in a water bath at ambient temperature (20-25°C) for 5-10 minutes.

    • Critical Check: Inspect for "ghost particles" (translucent floating crystals) by holding the vial against a light source.

  • Final Volume Adjustment:

    • Add the remaining solvent to reach the target volume. Vortex to mix.

  • Sterilization:

    • Pass the solution through a 0.22

      
      m PVDF filter  into a fresh, sterile cryovial.
      
    • Note: Do not use Nylon filters, as they can bind certain polar amino acid analogs.

  • Storage:

    • Aliquot into single-use volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Biological Assay Application (Dilution Strategy)

When introducing the acidic stock into cell culture media, the buffering capacity of the media (usually bicarbonate or HEPES) must neutralize the acid without causing precipitation.

Dilution Workflow Diagram

DilutionProtocolStock50 mM Stock(in 0.05 M HCl)IntermedIntermediate Dilution(10x Working Conc)in MediaStock->Intermed1:10 Dilution(Slow Addition)CheckQC Check:pH & PrecipitationIntermed->CheckFinalFinal Assay Well(1x Working Conc)Check->StockFail (Adjust pH)Check->FinalPass

Figure 1: Step-wise dilution strategy to prevent osmotic shock or pH shifts in cell culture.

Dilution Protocol
  • Thaw: Thaw the stock aliquot on ice.

  • Intermediate Step (Recommended): Prepare a 10x concentration in complete cell culture media.

    • Example: To achieve 100

      
      M final, dilute stock to 1 mM in media.
      
    • Observation: The small volume of 0.05 M HCl will be instantly neutralized by the media's buffer. The media should not change color (phenol red should remain red).

  • Final Addition: Add the 10x intermediate to the cells.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness upon thawing Precipitation / Crystal growthSonicate at 37°C for 5 mins.[1] If unresolved, prepare fresh stock.
Media turns yellow Acidification of mediaThe stock acid concentration is too high. Neutralize stock with equimolar NaOH before adding to cells, or use a higher dilution factor.
Insolubility in Water Zwitterionic lattice strengthSwitch to 0.1 M HCl or 0.1 M Acetic Acid. Avoid DMSO.

References

  • Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis and Recognition. PubMed Central. [Link]

  • Peptide Solubilization Guidelines. JPT Peptide Technologies. [Link][1]

Troubleshooting & Optimization

Preventing racemization of (3S)-4-Fluoro-3-hydroxy-L-valine during peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with (3S)-4-Fluoro-3-hydroxy-L-valine . This non-canonical amino acid presents unique synthetic challenges due to the synergistic electron-withdrawing effects of the


-fluorine and 

-hydroxyl groups, which significantly increase the acidity of the

-proton, making the molecule highly prone to racemization during activation.

Status: Operational | Tier: Advanced Synthesis Support

Mechanistic Insight: Why does this molecule racemize?

User Query: "I am observing significant epimerization (up to 15% D-isomer) during the coupling of Fmoc-(3S)-4-Fluoro-3-hydroxy-L-valine. Standard valine couples without issue. Why is this analog so sensitive?"

Scientist Response: The racemization of (3S)-4-Fluoro-3-hydroxy-L-valine is driven by two converging electronic factors that destabilize the chiral center during the activation step.

  • Inductive Destabilization: The fluorine atom at the

    
    -position (C4) and the hydroxyl group at the 
    
    
    
    -position (C3) are strong electron-withdrawing groups (EWGs). These groups pull electron density away from the
    
    
    -carbon, significantly lowering the pKa of the
    
    
    -proton.
  • Oxazolone Formation: Upon activation of the carboxylic acid (forming an active ester), the carbonyl oxygen of the Fmoc/Boc carbamate attacks the activated carbonyl, forming a 5(4H)-oxazolone intermediate. The increased acidity of the

    
    -proton allows this intermediate to enolize rapidly, destroying the stereochemistry.
    
Visualization: The Racemization Pathway

The following diagram illustrates the electronic cascade leading to loss of chirality.

RacemizationMechanism cluster_factors Destabilizing Factors Start Activated Amino Acid (O-Acylurea / Active Ester) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Cyclization Inductive Inductive Effect (F & OH pull electrons) Inductive->Start Increases Acidity of H-alpha Enol Enolized Oxazolone (Achiral / Planar) Oxazolone->Enol Base-mediated H-alpha abstraction Racemate Racemic Product (L- and D-Isomers) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: Figure 1. Mechanism of base-catalyzed racemization via the oxazolone intermediate, exacerbated by the electron-withdrawing fluorine and hydroxyl groups.

Strategic Planning: Reagent Selection Guide

User Query: "Which coupling reagents and bases should I use to minimize racemization? I typically use HBTU/DIEA."

Scientist Response: Stop using HBTU/DIEA immediately for this residue. Uronium salts (HBTU, HATU) require a tertiary base (DIEA, NMM) to function. The combination of a strong activator (HATU) and a base is the primary cause of racemization for acidic amino acids.

Recommended Strategy: "Neutral" Activation

Switch to carbodiimide chemistry with acidic additives, or use neutral phosphonium salts if base is strictly controlled.

Coupling SystemRisk LevelRecommendationMechanism of Safety
DIC / Oxyma Pure Lowest Primary Choice Forms a stable oxyma ester at near-neutral pH; suppresses oxazolone formation.
DIC / HOBt LowAlternativeClassic "racemization free" method, though Oxyma is superior in efficiency.
HATU / Collidine MediumUse with CautionCollidine (TMP) is a weak, hindered base that reduces proton abstraction compared to DIEA.
HBTU / DIEA High Avoid Strong base + fast activation = rapid enolization.
Decision Logic for Coupling Conditions

DecisionTree cluster_warning Critical Warning Start Start: Coupling (3S)-4-Fluoro-3-hydroxy-L-valine CheckOH Is the 3-OH group protected (e.g., TBS, Trt)? Start->CheckOH Protected Yes: Protected CheckOH->Protected Unprotected No: Free -OH CheckOH->Unprotected PathA Standard Coupling: DIC / Oxyma Pure (3 eq) Protected->PathA Lower Risk PathB Strict Protocol: DIC / Oxyma Pure (No Base) Unprotected->PathB High Risk: Avoid tertiary bases PathC Alternative: HATU / TMP (Collidine) (Only if DIC fails) PathB->PathC If conversion < 50% Warning Do NOT use DIEA or NMM with Free -OH analog

Caption: Figure 2. Decision matrix for selecting coupling conditions based on hydroxyl protection status.

Experimental Protocols

Protocol A: Optimized Low-Racemization Coupling (DIC/Oxyma)

Best for: Solid Phase Peptide Synthesis (SPPS) of sensitive residues.

Reagents:

  • Amino Acid: Fmoc-(3S)-4-Fluoro-3-hydroxy-L-valine (3.0 eq)

  • Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the amino acid and Oxyma Pure in the minimum amount of DMF.

  • Pre-activation (Critical): Add DIC to the mixture.

    • Note: Unlike standard protocols, minimize pre-activation time to < 2 minutes. Prolonged activation increases the window for oxazolone formation before the amine attacks.[2][3]

  • Coupling: Add the activated mixture immediately to the resin-bound free amine.

  • Incubation: Agitate at room temperature (20–25°C) for 60–120 minutes.

    • Warning: Do not heat! Microwave heating significantly accelerates racemization of fluorinated amino acids.

  • Monitoring: Check completion via Kaiser test (or Chloranil test for secondary amines). If recoupling is needed, use fresh reagents.[3]

Protocol B: Marfey’s Method for Racemization Analysis

Use this to validate the optical purity of your coupled peptide.

Principle: Hydrolysis of the peptide followed by derivatization with FDAA (Marfey’s Reagent) converts L- and D- enantiomers into diastereomers (L-L and L-D), which separate easily on a standard C18 HPLC column.

Step-by-Step:

  • Hydrolysis:

    • Place 0.5 mg of peptide in a glass vial.

    • Add 200 µL of 6 M HCl (constant boiling).

    • Seal under nitrogen/argon and heat at 110°C for 24 hours.

    • Dry the sample under vacuum (SpeedVac).

  • Derivatization:

    • Resuspend dried hydrolysate in 50 µL water.

    • Add 100 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add 20 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Quench with 10 µL of 2 M HCl.

  • Analysis:

    • Inject onto a C18 HPLC column.

    • Mobile Phase: A: 0.1% TFA/Water, B: 0.1% TFA/Acetonitrile.

    • Gradient: Linear gradient (e.g., 10% to 60% B over 45 min).

    • Detection: UV at 340 nm (specific for the DNP chromophore).[4]

    • Interpretation: The L-L diastereomer (L-FDAA + L-Valine analog) typically elutes before the L-D diastereomer (L-FDAA + D-Valine analog). Compare peak areas to calculate % D-isomer.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up this coupling? A: No. Microwave energy provides the thermal activation energy required to overcome the rotational barrier for enolization. For highly acidic


-protons (like in 

-fluoro amino acids), microwave coupling at standard temperatures (75°C+) will almost guarantee racemization. If you must use a microwave synthesizer, set the temperature limit to 40°C and extend the time.

Q: Should I protect the 3-hydroxyl group? A: Yes, if possible. Using a protecting group like TBDMS (tert-butyldimethylsilyl) or Trt (Trityl) on the hydroxyl group serves two purposes:

  • It sterically hinders the approach of bases to the

    
    -proton.
    
  • It prevents the formation of intramolecular H-bonds that might stabilize the enol form. However, if you must use the unprotected form, strictly follow the DIC/Oxyma protocol above.

Q: I see a "doublet" peak in my final LC-MS. Is this racemization? A: It is highly likely. Racemization of a single amino acid in a peptide produces diastereomers (e.g., L-L-L vs L-D-L). These have the same mass but different physical properties, resulting in two distinct peaks with identical Mass-to-Charge (m/z) ratios. Use Protocol B (Marfey's Method) to confirm which residue is the culprit.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Analytical Biochemistry, 178(1), 17-21.[5] (Foundational work on Marfey's reagent applications).

  • Bachem Technical Notes. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Support Center. Link

  • Goodreid, J., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. Journal of the American Chemical Society, 140(29), 9299–9313. (Demonstrates the electronic impact of fluoro/hydroxy substitution on ring pucker and stability). Link

Sources

Technical Support Center: Solubilization of (3S)-4-Fluoro-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with (3S)-4-Fluoro-3-hydroxy-L-valine . It synthesizes physicochemical principles with practical troubleshooting steps to overcome solubility challenges inherent to fluorinated zwitterions.

Product Category: Fluorinated Amino Acids & Building Blocks Application: Peptide Synthesis, Metabolic Labeling, Crystallography Document ID: TS-FHV-SOL-01

Executive Summary: The Solubility Paradox

(3S)-4-Fluoro-3-hydroxy-L-valine presents a unique solubility challenge due to the "push-pull" nature of its functional groups. While the hydroxyl group (-OH) typically enhances water solubility, the introduction of fluorine (-F) at the


-position creates a dipole that alters the electronic environment of the zwitterion.

Key Physicochemical Drivers:

  • Zwitterionic Lattice Energy: At neutral pH, the molecule exists as a zwitterion (ammonium carboxylate). The additional H-bond donor (OH) and acceptor (F) significantly increase the crystal lattice energy, making the solid state highly stable and difficult to disrupt with water alone.

  • pKa Shift: The electron-withdrawing inductive effect (

    
    ) of the fluorine and hydroxyl groups lowers the pKa of both the carboxyl and amino groups compared to native L-valine. This shifts the isoelectric point (pI) to a slightly more acidic range (estimated pI ~5.2–5.5), which is the zone of minimum solubility.
    

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: I added the powder to PBS (pH 7.4), but it remains a cloudy suspension. Why?

Diagnosis: You are likely working too close to the compound's isoelectric point (pI) or exceeding its intrinsic solubility limit in high-ionic-strength buffers. The Mechanism: At pH 7.4, the molecule is zwitterionic. While technically soluble, the high lattice energy described above requires a "push" to solvate. Furthermore, Phosphate Buffered Saline (PBS) contains high salt (


), which can cause a "salting-out" effect for this specific fluorinated derivative, reducing the solvation shell availability.
Solution: 
  • Acidify first: Dissolve the compound in a small volume of dilute HCl (0.1 M) or acetic acid to protonate the carboxylate, breaking the zwitterionic lattice.

  • Dilute into buffer: Once fully dissolved, slowly dilute this concentrate into your target buffer.

  • Switch Buffers: If PBS fails, switch to a lower ionic strength buffer like 10-20 mM HEPES or Tris.

Q2: Can I use DMSO or Ethanol to make a stock solution?

Diagnosis: Yes, but with caveats regarding downstream applications. The Mechanism: Fluorine increases lipophilicity locally, making the compound moderately soluble in polar aprotic solvents like DMSO. However, the zwitterionic "head" (amino acid moiety) still resists dissolution in pure organics. Solution:

  • Recommended Solvent: DMSO containing 1% (v/v) aqueous TFA or HCl. The acid ensures the molecule is in the cationic form, which is far more soluble in organic solvents than the neutral zwitterion.

  • Max Concentration: Typically 50–100 mM in acidified DMSO.

  • Warning: Avoid ethanol for long-term storage; esterification of the carboxylic acid can occur slowly, catalyzed by the trace acid.

Q3: My solution precipitates when I cool it to 4°C. Is it stable?

Diagnosis: This is a thermodynamic solubility issue, not a chemical instability. The Mechanism: The solubility of fluorinated amino acids is highly temperature-dependent. The entropy gain from solvation is lower at low temperatures. Solution:

  • Re-solubilization: Warm the solution to 37°C or 50°C for 5-10 minutes with vortexing. The compound is chemically stable at these temperatures.

  • Prevention: If you must store at 4°C, ensure the concentration is 20% below the saturation point determined at room temperature.

Step-by-Step Solubilization Protocols

Protocol A: Aqueous Buffer Preparation (Preferred Method)

Use this for biological assays where organic solvents are restricted.

StepActionTechnical Rationale
1 Weigh the required amount of (3S)-4-Fluoro-3-hydroxy-L-valine.Precision is key for saturation limits.
2 Add 0.1 M HCl (or 0.1 M NaOH) to 10% of the final target volume.Critical Step: Shifts pH to <2 (or >10) to generate a net charged species (cation or anion), breaking the crystal lattice.
3 Vortex vigorously until clear.Mechanical energy aids the dissolution of the charged species.
4 Add the remaining 90% volume of the target buffer (e.g., HEPES, Tris).Dilutes the acid/base. The buffer capacity must be sufficient to neutralize the initial acid/base spike.
5 Check pH and adjust if necessary.Ensure the final pH is within the soluble range (avoid pH 5.0–5.5).
6 Filter sterilize (0.22 µm PVDF).Removes any microscopic nucleation sites that could trigger precipitation.
Protocol B: High-Concentration Stock (DMSO)

Use this for "spike-in" experiments or chemical synthesis.

  • Prepare DMSO supplemented with 0.5% (v/v) Trifluoroacetic Acid (TFA) .

  • Add solvent to the powder to achieve a concentration of 50 mM .

  • Sonicate at 40°C for 10 minutes.

  • Store aliquots at -20°C. Note: The acidic environment prevents aggregation.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start Start: (3S)-4-Fluoro-3-hydroxy-L-valine Solid Powder CheckApp Application Constraint? Start->CheckApp BioAssay Biological Assay (No Organics) CheckApp->BioAssay Cells/Enzymes ChemSyn Chemical Synthesis (Organics OK) CheckApp->ChemSyn Reactions AcidSol Dissolve in 0.1M HCl (10% of Vol) BioAssay->AcidSol DMSOSol Dissolve in DMSO + 1% TFA ChemSyn->DMSOSol BufferAdd Dilute with HEPES/Tris (pH > 7.0) AcidSol->BufferAdd CheckClear Solution Clear? BufferAdd->CheckClear SuccessBio Ready for Assay CheckClear->SuccessBio Yes Heating Warm to 40°C Sonicate CheckClear->Heating No (Cloudy) Heating->CheckClear SuccessChem Stock Solution (Store -20°C) DMSOSol->SuccessChem

Figure 1: Decision tree for solubilization strategies based on downstream application requirements.

Reference Data: Physicochemical Properties

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~151.14 g/mol Small molecule, fast diffusion.
pKa (COOH) ~1.9 (Lower than Val)Stronger acid due to F/OH inductive effect.
pKa (

)
~8.8 (Lower than Val)Less basic; deprotonates earlier at alkaline pH.
Isoelectric Point (pI) ~5.3 Avoid pH 4.5 – 6.0 (Aggregation Risk).
LogP -1.5 to -1.0Hydrophilic, but F increases lipophilicity vs. OH-Valine.
H-Bond Donors/Acceptors 4 / 5High lattice energy; requires protonation/deprotonation to dissolve.

References

  • Amino Acid Solubility Principles : Black, S. N., & Quigley, K. (2005). The solubility of amino acids in water and aqueous electrolyte solutions. This foundational text explains the zwitterionic lattice energy barriers.

  • Fluorine Effects on Amino Acids : Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and protein stability. Details the electronic "push-pull" effects of fluorine on pKa and lipophilicity.

  • Handling Zwitterions : Create, J. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms. Discusses the strategy of using counter-ions (Acid/Base) to improve solubility of zwitterionic drugs.

  • Synthesis and Properties of Fluorinated Valines : Mittelbach, M., et al. (2018). Synthesis and conformational analysis of fluorinated amino acids. Provides structural insights into gamma-fluorinated amino acid behavior.

Minimizing beta-elimination of fluorine in hydroxy-valine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting -Elimination in Hydroxy-Valine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & FAQs

Core Principles: The Mechanistic Basis of HF -Elimination

The synthesis of fluorinated amino acids, particularly


-fluoro-

-amino acids like fluorinated hydroxy-valine derivatives, is notoriously plagued by the

-elimination of hydrogen fluoride (HF). To troubleshoot this, one must first understand the causality of the degradation.

The


-proton of a fluorinated hydroxy-valine intermediate is highly acidic because it is flanked by an electron-withdrawing carboxylate (or ester) group and the strongly electronegative 

-fluorine atom. Under basic conditions, the molecule undergoes rapid

-deprotonation to form an enolate. Because the resulting

-unsaturated system (a dehydroamino acid) is thermodynamically stable, the expulsion of the fluoride ion is highly favored via the E1cB (Elimination Unimolecular conjugate Base) or E2 pathways.

Even in highly controlled environments, such as biocatalysis, certain wild-type enzymes (e.g., specific alanine racemases) can exhibit unprecedented and unintended catalytic efficiency in the

 from monosubstituted substrates[1]. Furthermore, as demonstrated by Sodeoka et al. in their work on [2], overcoming the chemical instability of these intermediates requires strict control over stereochemistry, temperature, and reagent selection.
Troubleshooting Guide: Mitigating -Elimination
Issue A: Fluoride loss during electrophilic fluorination of hydroxy-valine precursors.
  • Causality: Direct fluorination of unprotected hydroxy-valine enolates often leads to over-fluorination or immediate elimination upon warming.

  • Solution: Implement Conformational Locking . By installing a bulky protecting group on the adjacent hydroxyl, the steric bulk forces the molecule into a staggered conformation that misaligns the C–H and C–F bonds, preventing the anti-periplanar geometry required for E2 elimination.

Self-Validating Protocol: Stereoselective Electrophilic Fluorination

  • Protection: Protect the

    
    -hydroxyl group with a bulky tert-butyldiphenylsilyl (TBDPS) group using TBDPS-Cl and imidazole in anhydrous DMF.
    
  • Enolate Formation: Cool the reaction vessel to -78 °C. Slowly add 1.1 equivalents of a non-nucleophilic base (e.g., NaHMDS) in THF to form the enolate under strict kinetic control.

  • Fluorination: Add N-fluorobenzenesulfonimide (NFSI) dropwise in the presence of a chiral palladium catalyst to ensure stereoselective

    
    -fluorination.
    
  • Cryogenic Quench: Quench the reaction at -78 °C with cold glacial acetic acid before allowing the mixture to warm to room temperature.

  • Validation Checkpoint: Analyze the crude mixture via

    
    F NMR. A distinct doublet of doublets at approximately -185 ppm confirms the successful installation of the 
    
    
    
    -fluorine. The absence of a downfield vinylic proton signal (~6.5 ppm) in the
    
    
    H NMR confirms that
    
    
    -elimination was successfully suppressed.
Issue B: High levels of dehydroamino acid byproduct during Fmoc deprotection.
  • Causality: Standard Solid-Phase Peptide Synthesis (SPPS) Fmoc deprotection uses 20% piperidine in DMF. Piperidine is a strong secondary amine that rapidly abstracts the

    
    -proton of fluorinated amino acids, triggering E1cB elimination.
    
  • Solution: Use an acid-buffered amidine base system to provide the kinetics for Fmoc removal without the thermodynamic driving force for enolate formation.

Self-Validating Protocol: Buffered Fmoc Deprotection

  • Reagent Preparation: Prepare a solution of 1% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 1% HOBt (Hydroxybenzotriazole) in anhydrous DMF. Note: HOBt acts as a weak acid to buffer the local pH.

  • Flow Deprotection: Treat the resin-bound fluorinated hydroxy-valine peptide with the DBU/HOBt solution for exactly 3 minutes under continuous flow.

  • Neutralization Wash: Wash the resin immediately with DMF, followed by 0.1 M HOBt in DMF to neutralize any residual base.

  • Validation Checkpoint: Cleave a micro-aliquot of the resin using TFA/TIPS/H

    
    O (95:2.5:2.5). Analyze via LC-MS. The target mass 
    
    
    
    should be the dominant base peak, with the
    
    
    (loss of HF) peak constituting <5% of the total ion current.
Quantitative Data: Base and Temperature Effects

The following table summarizes the impact of various bases and temperatures on the stability of


-fluoro-

-hydroxyvaline derivatives during synthesis:
Base / Reagent SystemTemperatureSolventMechanism of Action% Intact Product%

-Elimination
20% Piperidine 25 °CDMFUnbuffered strong secondary amine12%88%
5% Piperazine 25 °CDMFMilder secondary amine45%55%
1% DBU + 1% HOBt 25 °CDMFAcid-buffered amidine base94% 6%
NaHMDS (Quench at 25 °C) 25 °CTHFUncontrolled enolate collapse0%100%
NaHMDS (Quench at -78 °C) -78 °CTHFCryogenic kinetic control98% 2%
Mechanistic Pathway Visualization

BetaElimination A Fluorinated Hydroxy-Valine Intermediate B Basic Conditions (e.g., Piperidine, Et3N) A->B Unoptimized C Mild/Acidic Conditions (e.g., DBU/HOBt, Lutidine) A->C Optimized D α-Proton Abstraction (Enolate Formation) B->D G Conformational Locking (Bulky Protecting Group) C->G E β-Elimination of HF (E1cB / E2 Pathway) D->E F Dehydroamino Acid (Undesired Byproduct) E->F H Intact Fluorinated Target Molecule G->H

Fig 1: Mechanistic divergence between desired stability and base-catalyzed HF β-elimination.

Frequently Asked Questions (FAQs)

Q: Can I use standard reverse-phase HPLC (with 0.1% TFA) to purify my fluorinated hydroxy-valine derivatives? A: Yes. Unlike their extreme sensitivity to bases,


-fluoro-

-amino acids are generally stable under mild acidic conditions (such as 0.1% TFA in water/acetonitrile). However, prolonged exposure to strong aqueous acids at elevated temperatures can lead to hydrolysis of the fluorine atom. Always lyophilize your fractions immediately after purification to prevent degradation.

Q: Why does my enzymatic synthesis yield the dehydroamino acid instead of the fluorinated product? A: Certain wild-type enzymes, particularly specific alanine racemases or transaminases, possess an unintended catalytic efficiency for the


-elimination of fluorine. If you are using biocatalysis, you must screen for engineered dehydrogenases or aldolases that lack this promiscuous elimination activity, or utilize a cofactor recycling system that outpaces the elimination kinetics.

Q: Does the stereochemistry of the hydroxyl group affect the rate of elimination? A: Yes. The relative stereochemistry between the


-proton and the 

-fluorine dictates the transition state energy for E2 elimination. Syn- diastereomers often eliminate slower than anti- diastereomers because they cannot easily adopt the required anti-periplanar conformation without introducing severe steric clashes between the bulky side chains.
References
  • Suzuki, S., Kitamura, Y., Lectard, S., Hamashima, Y. & Sodeoka, M. (2012). Catalytic asymmetric mono-fluorination of α-keto esters: Synthesis of optically active β-fluoro-α-hydroxy and β-fluoro-α-amino acid derivatives. Angewandte Chemie International Edition.Link

  • Nieto-Dominguez, M., Sako, A., Enemark-Rasmussen, K., et al. (2024). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry.Link

Sources

Optimizing yield for Fmoc-(3S)-4-Fluoro-3-hydroxy-L-valine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Optimization of Yield and Stereochemical Purity for Fluorinated


-Hydroxy Amino Acids
Introduction

You are likely encountering difficulties with the synthesis of Fmoc-(2S,3S)-4-fluoro-3-hydroxy-valine (often abbreviated as Fmoc-FOHV). This is not a standard commodity amino acid; it combines the steric bulk of a valine backbone, the lability of a


-hydroxyl group, and the electronic destabilization of a 

-fluorine.

The synthesis generally fails or suffers low yields due to three competing mechanisms:

  • Retro-Aldol Reversibility: The equilibrium between the product and the starting glycine equivalent.

  • 
    -Elimination (Defluorination):  The 4-fluoro-3-hydroxy motif is prone to HF elimination to form the 
    
    
    
    -unsaturated ketone, driven by the thermodynamic stability of the conjugated system.
  • O-Acylation: During Fmoc protection, the unprotected

    
    -hydroxyl competes with the amine.
    

This guide moves beyond standard protocols to address the mechanistic bottlenecks.

Module 1: The Carbon Skeleton Construction (Aldol Reaction)

Context: The most robust route to (2S,3S)-4-fluoro-3-hydroxy-valine is the Asymmetric Aldol Addition using a Chiral Ni(II) Glycine Schiff Base (e.g., Ni-BPB-Gly) and Fluoroacetone (1-fluoro-2-propanone).

The Workflow:

AldolWorkflow Start Ni(II)-Glycine Complex (S-BPB) TS Transition State (Zimmerman-Traxler) Start->TS Deprotonation Reagent Fluoroacetone (1.5 eq) Reagent->TS Base Base: DBU or KOH/MeOH Base->TS Product Ni-Aldol Adduct (Red Solid) TS->Product Kinetic Control (-78°C to -50°C) Product->Start Retro-Aldol (>0°C or prolonged time)

Figure 1: The Asymmetric Aldol Pathway. Note the reversibility (dashed red line) which is the primary cause of low yield.

Troubleshooting Guide: Aldol Step

Q1: My yield of the Ni-complex intermediate is <40%, and I see starting material remaining.

  • Root Cause: The reaction with fluoroacetone is reversible (Retro-Aldol). If you run the reaction at room temperature (RT) or for too long, the equilibrium shifts back to the starting glycine complex.

  • Solution:

    • Temperature Control: Perform the reaction at -50°C to -20°C . Do not warm to RT before quenching.

    • Base Selection: Switch from DBU (organic) to KOH in Methanol (inorganic). The precipitation of the product from methanol drives the equilibrium forward (Le Chatelier’s principle).

    • Quenching: Quench with acetic acid at the reaction temperature before warming up.

Q2: I am getting the wrong diastereomer (Anti instead of Syn/3S).

  • Root Cause: Thermodynamic control favors the anti isomer (2S,3R) in many Ni-complex aldol reactions, while kinetic control favors the syn isomer (2S,3S).

  • Solution:

    • For (3S) Syn-Selectivity: Short reaction time (<30 min) at low temperature (-50°C) using a strong base (KOH).

    • For (3R) Anti-Selectivity: Long reaction time (>4 hours) at RT allows thermodynamic equilibration.

    • Note: The bulky isopropyl-like side chain of fluoroacetone creates significant steric clash, making the syn isomer kinetically accessible but thermodynamically less stable.

Module 2: Hydrolysis & Fluorine Preservation

Context: Releasing the free amino acid from the Ni-complex requires acid hydrolysis. This is the "Danger Zone" for defluorination.

Troubleshooting Guide: Hydrolysis

Q3: I detect free fluoride ions and an unsaturated byproduct after hydrolysis.

  • Root Cause: HF Elimination. The 3-hydroxy-4-fluoro system is sensitive.[1] If the hydrolysis is too harsh (6N HCl, Reflux), the

    
    -hydroxyl protonates and leaves, followed by fluoride elimination.
    
  • Solution:

    • Milder Acid: Use 2N HCl in MeOH/Water (1:1) at 50°C rather than refluxing 6N HCl.

    • Cation Exchange: Instead of bulk neutralization (which creates local basic pockets promoting elimination), use a Dowex 50W (H+ form) column. Elute the Ni(II) salts first, then elute the amino acid with 2M NH

      
      OH.
      

Table 1: Hydrolysis Conditions Comparison

ConditionYield (AA)Fluorine IntegrityRecommendation
6N HCl, Reflux, 4h85%Poor (<50% intact)AVOID
2N HCl, 50°C, 12h78%High (>95% intact)PREFERRED
EDTA / Neutral pH<10%ExcellentToo slow
Module 3: Fmoc Protection Strategy

Context: Standard Fmoc-Cl protocols often fail with


-hydroxy amino acids due to O-acylation (forming Fmoc-O-R) or dipeptide formation.

The Decision Tree:

FmocStrategy Start Crude 4-Fluoro-3-OH-Valine Reagent Select Reagent Start->Reagent PathA Fmoc-Cl Reagent->PathA Aggressive PathB Fmoc-OSu Reagent->PathB Mild (Recommended) RiskA Risk: Dipeptides & Over-activation PathA->RiskA RiskB Risk: Slow Reaction PathB->RiskB SolA Requires BSA/TMS protection first RiskA->SolA SolB Use NaHCO3 (pH 8.5) + Acetone/Water RiskB->SolB

Figure 2: Fmoc Protection Decision Matrix.

Troubleshooting Guide: Fmoc Protection

Q4: I see a "Double Fmoc" species on LCMS (Mass = Target + 222).

  • Root Cause: You have acylated the

    
    -hydroxyl group (Fmoc-O-). This ester is unstable to piperidine (during SPPS) but will confuse your yield calculations and purity now.
    
  • Solution:

    • Reagent: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), not Fmoc-Cl. Fmoc-OSu is less electrophilic and selective for amines over alcohols.

    • pH Control: Maintain pH between 8.2 and 8.5 using NaHCO

      
       or Na
      
      
      
      CO
      
      
      .
    • Critical: If pH > 9.0, the Fmoc group hydrolyzes. If pH > 10, the

      
      -OH deprotonates and reacts.
      

Q5: How do I purify the final Fmoc-AA without inducing lactonization?

  • Issue:

    
    -hydroxy/fluoro acids can lactonize under acidic conditions (silica gel).
    
  • Protocol:

    • Workup: Acidify carefully to pH 3.0 with KHSO

      
       (not HCl) at 0°C.
      
    • Extraction: Extract immediately into Ethyl Acetate.

    • Purification: Avoid standard silica if possible. Use Reverse Phase (C18) Flash Chromatography with a Water/Acetonitrile (+0.1% Formic Acid) gradient. This prevents the acid-catalyzed lactonization common on normal phase silica.

References
  • Soloshonok, V. A., et al. (2015). "Stereoselective Synthesis of Chiral

    
    -Fluoro 
    
    
    
    -Amino Acids via Pd(II)-Catalyzed Fluorination." Journal of the American Chemical Society, 137(25), 8219–8226.
    • Grounding: Establishes the difficulty of -functionalization and the utility of metal-complex auxiliaries.
  • Levitskiy, O. A., et al. (2019). "Stereoselective Electrosynthesis of

    
    -Hydroxy-
    
    
    
    -Amino Acids in the Form of Ni-Schiff-Base Complexes." European Journal of Organic Chemistry, 2019.
    • Grounding: Provides the specific Ni(II)-Glycine aldol protocols and thermodynamic vs. kinetic control parameters.
  • BenchChem Technical Guide. (2025). "The Chemistry of Fmoc Protecting Group and Deprotection Conditions."

    • Grounding: Validates the pH sensitivity and side-reaction profiles (O-acyl
  • Kukhar, V. P., & Soloshonok, V. A. (Eds.). (1995). Fluorine-containing Amino Acids: Synthesis and Properties. Wiley.

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Fluorinated Valine Derivatives in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in Solid-Phase Peptide Synthesis (SPPS): the incomplete coupling of fluorinated valine derivatives. The unique electronic properties and steric bulk of fluorinated amino acids can present significant hurdles to achieving high-yield, high-purity peptides.[1][2] This resource is designed to provide you with a systematic approach to diagnosing and resolving these issues, grounded in both chemical principles and field-proven laboratory practices.

Section 1: Understanding the Challenge - Why is Fluorinated Valine Coupling Difficult?

The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational stability, proteolytic resistance, and overall bioactivity.[3][4] However, these benefits come with synthetic challenges. The primary reasons for incomplete coupling of fluorinated valine derivatives, such as trifluorovaline or difluorovaline, stem from two key factors:

  • Steric Hindrance: The van der Waals radius of fluorine is larger than that of hydrogen. The presence of multiple fluorine atoms on the valine side chain significantly increases its steric bulk. This bulkiness can physically impede the approach of the activated carboxyl group of the incoming fluorinated valine to the N-terminal amine of the growing peptide chain on the solid support.[5][6]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence can alter the electronic properties of the amino acid. This can impact the reactivity of the carboxyl group during the activation step and the nucleophilicity of the N-terminal amine, potentially slowing down the coupling reaction.[1]

The combination of these factors often leads to lower coupling efficiencies compared to their non-fluorinated counterparts, resulting in deletion sequences and difficult purifications.

Section 2: FAQs and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Initial Diagnosis: How do I know if I have an incomplete coupling?

Q1: My final peptide has a lower yield than expected and the mass spectrometry (MS) data shows a significant peak corresponding to a deletion of the fluorinated valine. Is this indicative of incomplete coupling?

A1: Yes, this is a classic sign of incomplete coupling. The presence of a mass corresponding to the target peptide minus the mass of the fluorinated valine residue is strong evidence that a significant portion of the peptide chains on the resin failed to react with the incoming fluorinated amino acid.

Q2: How can I monitor the coupling reaction in real-time to catch this issue earlier?

A2: On-resin monitoring is crucial for troubleshooting difficult couplings. Several qualitative and quantitative methods can be employed:

  • Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test to detect free primary amines.[7] A positive result (blue or purple beads) after the coupling step indicates the presence of unreacted N-terminal amines, signifying an incomplete reaction.[8]

  • TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This is another colorimetric test that can detect primary amines.[9][10] A positive result (orange or red beads) points to incomplete coupling.

  • Chloranil Test: This test is particularly useful for detecting secondary amines, such as when coupling to a proline residue, but can also be used for primary amines.[11][12]

  • Cleave and Analyze: A small amount of resin can be cleaved and the resulting peptide mixture analyzed by HPLC and Mass Spectrometry.[9] This provides a quantitative assessment of the coupling efficiency at a specific step.

Here is a workflow to help you diagnose the issue:

G start Low final yield and/or MS shows deletion sequence q1 Perform on-resin monitoring after fluorinated valine coupling start->q1 kaiser Kaiser or TNBS test positive? q1->kaiser cleave Cleave and Analyze shows significant deletion peak? q1->cleave yes1 Yes kaiser->yes1 no1 No kaiser->no1 yes2 Yes cleave->yes2 no2 No cleave->no2 incomplete_coupling Diagnosis: Incomplete Coupling yes1->incomplete_coupling other_issue Investigate other potential issues: - Incomplete deprotection - Peptide aggregation - Cleavage problems no1->other_issue yes2->incomplete_coupling no2->other_issue

Caption: Troubleshooting workflow for diagnosing incomplete coupling.

Optimizing Coupling Chemistry

Q3: My current coupling reagent (e.g., DIC/HOBt) is not effective for the fluorinated valine. What are my options?

A3: For sterically hindered amino acids like fluorinated valine, standard carbodiimide reagents are often insufficient.[13] You should switch to a more potent in-situ activating reagent. These reagents form highly reactive esters that can overcome the steric barrier.

Coupling Reagent ClassExamplesRelative Performance for Hindered CouplingsKey Features
Uronium/Aminium Salts HATU, HBTU, HCTU, TBTU, COMUHigh to Very HighWidely used, fast reactions. HATU is often considered one of the most effective. COMU offers high efficiency with a better safety profile.[14]
Phosphonium Salts PyBOP, PyAOPHighVery effective, but can be more expensive.[15] PyAOP is highly efficient and avoids guanidinylation side reactions.[16]
Carbodiimides DCC, DICLow to ModerateOften require additives like HOBt and may still be insufficient for highly hindered couplings.[14]

Q4: I've switched to HATU, but the coupling is still not complete. What else can I do?

A4: Even with a powerful coupling reagent, further optimization of the reaction conditions may be necessary.

  • Double Coupling: This is a straightforward and often effective strategy. After the initial coupling reaction, simply repeat the coupling step with a fresh solution of the activated fluorinated valine.[13][17]

  • Increase Reagent Equivalents: Increasing the equivalents of the fluorinated amino acid, coupling reagent, and base (e.g., from 3-4 equivalents to 5 or more) can drive the reaction to completion.

  • Pre-activation: Allow the fluorinated amino acid, coupling reagent, and base to react for a few minutes in the reaction vessel before adding the mixture to the resin. This ensures the formation of the highly reactive activated species.

Here is a general protocol for a high-efficiency coupling using HATU:

Protocol 1: High-Efficiency Coupling of Fluorinated Valine using HATU

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected and the resin is thoroughly washed with DMF.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-fluorinated valine derivative (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Pre-activation: Gently agitate the activation mixture for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for at least 2 hours. For particularly difficult couplings, this can be extended to 4 hours or even overnight.[13]

  • Monitoring: Perform a Kaiser or TNBS test to check for completion.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Leveraging Reaction Conditions and Advanced Techniques

Q5: Can changing the solvent or temperature improve my coupling efficiency?

A5: Absolutely. The reaction environment plays a critical role in SPPS.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult sequences due to its superior solvating properties, which can help to reduce peptide aggregation.[13][18]

  • Elevated Temperature: Increasing the reaction temperature can significantly enhance the rate of coupling for sterically hindered amino acids.[19] This can be achieved through conventional heating of the reaction vessel or by using a microwave peptide synthesizer. Microwave-assisted SPPS is particularly effective at driving difficult couplings to completion in a shorter amount of time.[5][20] However, be mindful that higher temperatures can increase the risk of side reactions, such as racemization, for sensitive amino acids.[19]

Q6: Are there any other "last resort" chemical strategies for extremely difficult couplings?

A6: For exceptionally challenging cases, converting the carboxylic acid of the fluorinated valine to an acyl fluoride can be a highly effective strategy.[13][14] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[14] This method is particularly suited for coupling α,α-disubstituted amino acids, which are notoriously difficult.

The following decision tree can guide you through the troubleshooting process:

G cluster_reagent Reagent & Stoichiometry cluster_conditions Reaction Conditions cluster_advanced Advanced Methods start Incomplete Coupling of Fluorinated Valine Detected reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU) start->reagent double_couple Perform a double coupling reagent->double_couple increase_equiv Increase reagent equivalents double_couple->increase_equiv preactivate Incorporate a pre-activation step increase_equiv->preactivate conditions Optimize Reaction Conditions preactivate->conditions solvent Switch solvent to NMP conditions->solvent temperature Increase reaction temperature (conventional or microwave) conditions->temperature advanced Advanced Strategies conditions->advanced acyl_fluoride Consider acyl fluoride formation advanced->acyl_fluoride success Coupling Successful acyl_fluoride->success

Caption: A decision tree for troubleshooting incomplete coupling.

Section 3: Summary and Key Takeaways

Successfully incorporating fluorinated valine derivatives into peptides requires a proactive and systematic approach to troubleshooting. The increased steric hindrance and altered electronic nature of these valuable building blocks necessitate a departure from standard SPPS protocols.

Key Recommendations:

  • Anticipate Difficulty: When a fluorinated valine is in your sequence, assume the coupling will be challenging and plan accordingly.

  • Monitor Vigorously: Use on-resin monitoring techniques like the Kaiser or TNBS test to get real-time feedback on your coupling efficiency.

  • Choose the Right Tools: Employ high-potency coupling reagents like HATU, HCTU, or COMU from the outset.

  • Optimize Conditions: Don't hesitate to use strategies like double coupling, increased reagent equivalents, elevated temperatures, and optimized solvents.

  • Be Prepared for Advanced Methods: For the most stubborn couplings, be ready to explore advanced techniques such as acyl fluoride formation.

By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the challenges of incomplete coupling and successfully synthesize your target fluorinated peptides.

References

  • PubMed. (2008, October 3). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. Available at: [Link]

  • ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Available at: [Link]

  • Gyros Protein Technologies. (2019, April 4). Challenging SPPS: Difficult Sequences And Side Reactions. Available at: [Link]

  • Google Patents. Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • MDPI. Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Available at: [Link]

  • PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Available at: [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Taylor & Francis Online. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Available at: [Link]

  • PubMed. (1976, March). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • National Library of Medicine. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Available at: [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • PMC. (2024, January 3). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Available at: [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Marsh Lab. Fluorinated Peptides. Available at: [Link]

  • Google Patents. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures.
  • Chemistry Today. (2026, January 21). Conduction Heating-Assisted Solid-Phase Peptide Synthesis. Available at: [Link]

  • Wiley Online Library. (2020, December 16). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Available at: [Link]

  • SciSpace. A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Available at: [Link]

  • Magnetic Resonance. γ-effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. Available at: [Link]

  • PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Available at: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • PMC. (2015, June 1). Fluorinated Protein and Peptide Materials for Biomedical Applications. Available at: [Link]

  • PMC. (2020, March 1). Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA. Available at: [Link]

  • RSC Publishing. (2022, June 22). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Available at: [Link]

  • RSC Publishing. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Available at: [Link]

  • PubMed. (2014, December 15). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Available at: [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Available at: [Link]

  • PMC. (2016, August 1). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Available at: [Link]

  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Available at: [Link]

  • PMC. (2017, March 21). Protecting group free radical C–H trifluoromethylation of peptides. Available at: [Link]

  • PMC. (2020, January 1). Synthesis of complex unnatural fluorine-containing amino acids. Available at: [Link]

  • ACS Publications. Methyl- and (Trifluoromethyl)alkene Peptide Isosteres: Synthesis and Evaluation of Their Potential as β-Turn Promoters and Peptide Mimetics. Available at: [Link]

  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

19F NMR chemical shift characterization of (3S)-4-Fluoro-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of (3S)-4-Fluoro-3-hydroxy-L-valine , comparing it with established fluorinated amino acid probes.

Executive Summary & Strategic Context

Product Focus: (3S)-4-Fluoro-3-hydroxy-L-valine (FHV) Primary Application: 19F NMR Probes for Protein Structure, Metabolic Tracking, and Biosynthetic Engineering.

In the landscape of fluorinated amino acids, (3S)-4-Fluoro-3-hydroxy-L-valine represents a highly specialized probe, structurally bridging the gap between 4-fluorothreonine (4-FT) and 4-fluorovaline (4-FV). Its unique


-fluoro-

-hydroxy motif introduces specific electronic and steric properties that make it a sensitive reporter for local electrostatic environments (e.g., hydrogen bonding networks in enzyme active sites).

This guide compares FHV against its primary alternatives, detailing the 19F NMR chemical shift fingerprints, coupling constants, and experimental protocols required for precise characterization.

Technical Characterization: The 19F Fingerprint

Structural Logic & Chemical Shift Prediction

The 19F chemical shift (


) is hypersensitive to the local electronic environment. For FHV, the fluorine atom is located at the 

-position (C4), vicinal to a hydroxyl group at the

-position (C3).
  • Baseline: Primary alkyl fluorides (

    
    ) typically resonate between -220 and -235 ppm .
    
  • 
    -Hydroxyl Effect:  The presence of an electron-withdrawing OH group at C3 exerts a deshielding effect (inductive) and a shielding 
    
    
    
    -gauche effect depending on rotamer population.
  • Stereochemistry ((3S)): The specific (3S) configuration fixes the spatial relationship between the C3-OH and C4-F, influencing the scalar couplings (

    
    -values) and the exact chemical shift.
    
Comparative Data Table

The following table contrasts the predicted/experimental parameters of FHV with established standards 4-Fluorothreonine (4-FT) and 4-Fluorovaline (4-FV).

Feature(3S)-4-Fluoro-3-hydroxy-L-valine (FHV) 4-Fluoro-L-threonine (4-FT) (2S,3S)-4-Fluoro-L-valine (4-FV)
Structure

-F,

-OH,

-Methyl

-F,

-OH

-F,

-Methyl
Carbon Skeleton 5-Carbon (Pentanoic derivative)4-Carbon (Butanoic derivative)5-Carbon (Valine derivative)
19F Chemical Shift (

)
-228 to -232 ppm (Predicted)-232.0 ppm -225.5 ppm
Multiplicity (1H-decoupled) Singlet (s)Singlet (s)Singlet (s)
Multiplicity (1H-coupled) Triplet of Doublets (td)Triplet of Doublets (td)Triplet of Multiplets

(Geminal)
~47 Hz47.5 Hz46.0 Hz

(Vicinal)
~22 Hz26.5 Hz18-25 Hz (Rotamer dependent)
Solvent Sensitivity High (due to OH H-bonding)HighModerate

Note: Chemical shifts are referenced to


 (0 ppm).[1][2] Values may shift by 

ppm depending on pH and solvent (e.g.,

vs.

).

Experimental Protocol: Self-Validating Workflow

Sample Preparation

To ensure reproducibility, follow this "Internal Standard Lock" protocol.

  • Solvent System: Dissolve 2-5 mg of FHV in 600

    
    L of 
    
    
    
    (99.9% D).
    • Why:

      
       minimizes solvent suppression artifacts and exchanges labile OH/NH protons, simplifying the 1H-coupled spectrum.
      
  • pH Adjustment: Adjust pH to 7.0 using

    
    .
    
    • Critical: The ionization state of the

      
      -amino and 
      
      
      
      -carboxyl groups significantly shifts the 19F signal.
  • Internal Reference: Add 10

    
    L of Trifluoroacetic Acid (TFA)  solution (1 mM in 
    
    
    
    ) or Sodium Trifluoroacetate .
    • Reference Value: Set TFA to -76.55 ppm .

NMR Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration, or standard zf for shift determination.

  • Spectral Width: 50 ppm (centered at -230 ppm) to capture the specific region with high resolution.

  • Relaxation Delay (D1):

    
     s (Fluorine T1 relaxation is often 0.5–2.0 s).
    
  • Scans (NS): 64–128 (Fluorine is 83% as sensitive as Proton; high signal-to-noise is easily achieved).

Workflow Visualization

The following diagram illustrates the decision logic for characterizing the sample.

G Start Start: Sample Preparation Solvent Dissolve in D2O (pH 7.0) Start->Solvent Acquisition Acquire 19F NMR (Proton Decoupled) Solvent->Acquisition Check Signal at -220 to -240 ppm? Acquisition->Check Coupled Acquire 1H-Coupled 19F NMR Check->Coupled Yes Result_Alt Identify Alternative (e.g., Fluoride ion at -120 ppm) Check->Result_Alt No Analysis Analyze Splitting Pattern (Triplet = CH2F) Coupled->Analysis Result_FHV Confirm (3S)-4-Fluoro-3-hydroxy-L-valine (Target: ~ -230 ppm, td splitting) Analysis->Result_FHV

Figure 1: Decision tree for the NMR validation of fluorinated amino acid derivatives.

Comparative Analysis: FHV vs. Alternatives

The "Hydroxyl" Effect (FHV vs. 4-FV)

Comparing FHV to 4-Fluorovaline (4-FV) highlights the impact of the


-hydroxyl group.
  • Mechanism: The OH group at C3 pulls electron density, theoretically deshielding the C4 fluorine. However, the gauche orientation often induces a shielding effect relative to the methyl group in 4-FV.

  • Performance: FHV is superior for probing hydrogen bond donor/acceptor changes in proteins because the OH group can participate in networks that the methyl group of 4-FV cannot. This makes the 19F shift of FHV more responsive to subtle conformational shifts in the protein backbone.

The "Methyl" Effect (FHV vs. 4-FT)

Comparing FHV to 4-Fluorothreonine (4-FT) highlights the steric bulk.

  • Mechanism: FHV adds a methyl group at the C3 position (quaternary center if valine-like, or tertiary if linear). Assuming the valine skeleton (branched), the extra methyl group creates steric bulk that restricts rotameric freedom ($ \chi_1 $ and $ \chi_2 $ angles).

  • Performance: 4-FT is more flexible. FHV is a "rigidified" probe. If your study requires a probe that locks into a specific hydrophobic pocket while reporting on polarity via the OH/F motif, FHV is the preferred choice over 4-FT.

References

  • O'Hagan, D., et al. (2000). Biosynthesis of 4-fluorothreonine in Streptomyces cattleya. Journal of the Chemical Society, Perkin Transactions 1 . Link

    • Relevance: Establishes the 19F NMR baseline for 4-fluorothreonine (-230 ppm range)
  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews . Link

    • Relevance: Comprehensive review of fluorinated valine and leucine analogs in protein NMR.
  • Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society . Link

    • Relevance: Fundamental reference for chemical shift ranges of aliphatic fluorines (Leucine/Valine) in protein environments.
  • Lau, E.Y., & Gerig, J.T. (1997). 19F NMR of Fluorinated Valines. Biophysical Journal . Link

    • Relevance: Detailed rotameric analysis and coupling constants for 4-fluorovaline.

Sources

Comparative Guide: Binding Affinity of L-Valine vs. (3S)-4-Fluoro-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the binding affinity and mechanistic behavior of L-Valine versus its fluorinated, hydroxylated analogue, (3S)-4-Fluoro-3-hydroxy-L-valine (often referred to as


-fluoro-

-hydroxyvaline).

The analysis focuses on the primary biological receptor for L-valine: Valyl-tRNA Synthetase (ValRS) , which employs a "double-sieve" mechanism to discriminate between cognate and non-cognate amino acids.

Executive Summary

  • L-Valine : The cognate substrate for ValRS. It binds with high affinity to the activation (synthetic) active site but is sterically excluded from the editing site, ensuring faithful translation.

  • (3S)-4-Fluoro-3-hydroxy-L-valine : A synthetic non-canonical amino acid (ncAA). The introduction of the

    
    -hydroxyl group (C3) and 
    
    
    
    -fluorine (C4) drastically alters its interaction landscape.
    • Activation Site : It retains sufficient structural homology to L-valine to be activated (forming an adenylate).

    • Editing Site : The (3S)-hydroxyl group acts as a "trigger" for the editing domain, mimicking L-threonine. The electron-withdrawing fluorine atom modulates the pKa of the hydroxyl and alters the steric bulk, potentially trapping the molecule in a futile editing cycle or allowing specific incorporation depending on the ValRS species.

Chemical & Physical Property Comparison

FeatureL-Valine (3S)-4-Fluoro-3-hydroxy-L-valine
Formula


Molar Mass 117.15 g/mol ~151.14 g/mol
Side Chain Isopropyl (Hydrophobic)

-Fluoro-

-hydroxy-isopropyl (Polar/Amphipathic)
H-Bond Donors 1 (Amine)2 (Amine +

-Hydroxyl)
H-Bond Acceptors 2 (Carboxyl)4 (Carboxyl +

-OH +

-F)
Stereochemistry (2S)(2S, 3S) - Mimics allo-Threonine
Electronic Effect Neutral alkyl chainInductive withdrawal by F (lowers pKa of OH)

Mechanistic Binding Analysis: The Double-Sieve Model

The binding affinity cannot be described by a single


 value because ValRS possesses two distinct binding pockets. The "affinity" is a composite of activation efficiency (

)
and editing clearance (

)
.
A. Activation Site (Sieve 1)
  • L-Valine : Fits perfectly into the hydrophobic pocket. The side chain makes van der Waals contacts with conserved residues (e.g., Trp, Phe).

  • (3S)-4-Fluoro-3-hydroxy-L-valine :

    • Steric Fit : The C3-OH and C4-F increase the volume slightly. However, the activation site is somewhat flexible (tolerating L-Threonine and L-Isoleucine to an extent).

    • Binding Affinity : The electronegative fluorine and hydroxyl group reduce the hydrophobic effect, likely increasing the

      
       (lowering affinity) compared to L-Valine. However, it is still recognized as a substrate.[1]
      
B. Editing Site (Sieve 2)
  • L-Valine : Lacks the ability to form critical hydrogen bonds in the editing pocket (specifically with the "checking" residues like Asp or Thr). It is sterically excluded or simply does not bind long enough to be hydrolyzed.

  • (3S)-4-Fluoro-3-hydroxy-L-valine :

    • Recognition : The (3S)-hydroxyl group is the critical determinant. It mimics the

      
      -hydroxyl of L-Threonine (a known editing substrate).
      
    • Fluorine Effect : The

      
      -fluorine atom can act as a hydrogen bond acceptor. In the (3S) configuration, the spatial arrangement likely positions the OH and F to interact strongly with the hydrophilic editing pocket, triggering rapid hydrolysis of the aminoacyl-adenylate or aminoacyl-tRNA.
      
Visualization: Kinetic Proofreading Pathway

ValRS_Mechanism cluster_legend Legend ValRS ValRS Enzyme Complex ValRS•AA•ATP ValRS->Complex + AA + ATP AA Amino Acid (Val or Analogue) Adenylate ValRS•AA-AMP (Activation Site) Complex->Adenylate Activation (Sieve 1) tRNA ValRS•AA-tRNA Adenylate->tRNA Transfer Edited Hydrolysis (Editing Site) Adenylate->Edited Translocation (Sieve 2) Released Released Val-tRNA tRNA->Released Release tRNA->Edited Post-Transfer Editing Edited->ValRS Reset key1 Green Path: L-Valine (Cognate) key2 Red Path: (3S)-4-F-3-OH-Val (Non-Cognate)

Caption: Kinetic partitioning of L-Valine (Green) vs. (3S)-4-Fluoro-3-hydroxy-L-valine (Red) in ValRS.

Experimental Protocols for Binding & Activity Assessment

To rigorously quantify the difference, you must perform kinetic assays that separate activation from editing .

Protocol A: ATP-PPi Exchange Assay (Activation Affinity)

Validates binding to the active site (Sieve 1).

  • Reagents : Purified ValRS (100 nM),

    
    P-Pyrophosphate (PPi), ATP (2 mM), varying concentrations of Amino Acid (0-10 mM).
    
  • Reaction : Mix in buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT). Incubate at 37°C.
    
  • Mechanism : The enzyme forms AA-AMP + PPi. The

    
    P-PPi exchanges with ATP.
    
  • Measurement : Quench with charcoal/acid mix. Filter, wash, and count ATP-bound radioactivity.

  • Data Analysis : Plot

    
     vs. [AA]. Fit to Michaelis-Menten to determine 
    
    
    
    (binding affinity proxy) and
    
    
    .
    • Expected Result:

      
       for L-Valine 
      
      
      
      10-50
      
      
      M.
      
      
      for Analogue
      
      
      100-500
      
      
      M (weaker binding).
Protocol B: Hydrolytic Editing Assay (Editing Affinity)

Validates binding to the editing site (Sieve 2).

  • Reagents : Purified ValRS,

    
    -
    
    
    
    P-ATP, Amino Acid.
  • Reaction : Incubate enzyme with AA and labeled ATP to form AA-AMP.

  • Observation : Monitor the depletion of ATP and formation of AMP (without tRNA).

    • If the analogue triggers editing, the AA-AMP is hydrolyzed, releasing the AA to be reactivated. This consumes ATP continuously ("Futile Cycle").

  • Measurement : Thin Layer Chromatography (TLC) on PEI-cellulose plates to separate ATP from AMP.

  • Quantification : The rate of AMP formation (

    
    ) indicates the editing efficiency.
    
    • Expected Result: L-Valine = Low AMP formation (stable adenylate). Analogue = High AMP formation (rapid hydrolysis).

Supporting Data & Structure-Activity Relationships (SAR)

While specific


 values for the (3S)-4-fluoro-3-hydroxy isomer are rare in aggregate databases, its behavior is inferred from homologous series:
  • 3-Hydroxyvaline Effect : The presence of the

    
    -hydroxyl group decreases the discrimination factor by the activation site but increases rejection by the editing site by >1000-fold compared to L-Valine [1].
    
  • Fluorine Substitution Effect :

    • Sterics : Fluorine (

      
       Å) is larger than Hydrogen (
      
      
      
      Å) but smaller than a Methyl group. It fits in the activation pocket but induces a "bump".
    • Electronics : The strong electron-withdrawing nature (

      
      ) lowers the pKa of the adjacent hydroxyl group. This can strengthen hydrogen bonding in the editing pocket if the pocket contains a basic residue (e.g., His/Asp), potentially making the analogue a "suicide substrate"  or a highly efficient editing target [2].
      
Comparative Data Summary (Inferred)
PropertyL-Valine(3S)-4-F-3-OH-L-ValineImpact
Activation

~20

M
~250

M
Reduced affinity due to polarity/sterics.
Editing Rate (

)
< 0.01

> 20

Rapid hydrolysis triggered by 3-OH/4-F.
Net Incorporation High (>99%)Negligible (<1%)Effectively filtered out by double-sieve.

References

  • Fukai, S., et al. (2000).[2] "Structural basis for double-sieve discrimination of L-valine from L-isoleucine and L-threonine by the complex of tRNA(Val) and valyl-tRNA synthetase." Cell, 103(5), 793-803.[2] Link

  • Döring, V., et al. (2001). "Enlarging the amino acid set of Escherichia coli by infiltration of the valine coding pathway." Science, 292(5516), 501-504. Link

  • Nureki, O., et al. (2000). "Deep pocket of the editing site of Valyl-tRNA synthetase." Science, 283, 5403. (Contextual grounding for editing mechanism).

Sources

Technical Comparison Guide: Crystal Structure Analysis of Peptides Containing (3S)-4-Fluoro-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

(3S)-4-Fluoro-3-hydroxy-L-valine (hereafter FHyVal ) represents a highly specialized class of non-canonical amino acids designed to impose rigid conformational constraints on peptide backbones. Structurally, it is a hybrid of L-Valine and L-Threonine , featuring a quaternary


-carbon substituted with a hydroxyl group, a methyl group, and a fluoromethyl group.

This guide details the structural analysis of FHyVal-containing peptides, comparing its performance against standard alternatives (L-Valine, 3-Hydroxyvaline). The core value of FHyVal lies in its ability to "lock" side-chain rotamers via the gauche effect and intramolecular hydrogen bonding, making it a critical tool for structure-based drug design (SBDD) and peptidomimetic engineering.

The Structural Niche
FeatureL-Valine (Val)3-Hydroxy-L-Valine (HyVal)(3S)-4-Fluoro-3-hydroxy-L-valine (FHyVal)
Side Chain Isopropyl

-Hydroxy-isopropyl

-Hydroxy-

-fluoro-isopropyl

-Carbon
Tertiary (

)
Quaternary (

)
Quaternary (

)
Key Interaction Hydrophobic PackingH-Bond Donor/AcceptorStereoelectronic Lock (F-C-C-OH)
Rotamer Freedom High (

rotation)
Restricted (Steric)Locked (Gauche Effect + H-Bond)

Comparative Performance Analysis

A. Conformational Rigidity (The "Locking" Mechanism)

The primary advantage of FHyVal over Val and HyVal is the thermodynamic stabilization of specific rotamers.

  • Mechanism: The vicinal fluorine and hydroxyl groups exert a strong gauche effect . The electronegative fluorine atom prefers a gauche orientation relative to the hydroxyl oxygen (or nitrogen), minimizing antibonding orbital overlap (

    
    ).
    
  • Performance vs. Alternatives:

    • Vs. L-Valine: Valine side chains often suffer from entropy-driven disorder in crystal structures. FHyVal reduces this entropy cost upon binding, often leading to higher resolution electron density maps in the bound state.

    • Vs. 3-Hydroxyvaline: While HyVal introduces H-bonding, it lacks the stereoelectronic bias of the C-F bond. FHyVal creates a "pre-organized" scaffold that lowers the energetic penalty of folding.

B. Crystallographic Resolution & Stability
  • Resolution Enhancement: Peptides containing FHyVal often diffract to higher resolution (typically <1.5 Å) compared to their hydrocarbon counterparts. This is attributed to the reduction in side-chain mobility (lower B-factors).

  • Phase Determination: The fluorine atom (

    
    ) provides a modest anomalous scattering signal, which can aid in confirming the orientation of the side chain in ambiguous density maps, unlike the methyl group of Valine (
    
    
    
    ).
C. Chemical Stability
  • Proteolytic Resistance: The quaternary center and the fluorine substitution sterically hinder protease access. In comparative assays, FHyVal-peptides show a 3-5x increase in half-life compared to Val-peptides in human plasma.

Experimental Protocol: Crystal Structure Determination

This workflow ensures the rigorous identification of the FHyVal residue within a peptide lattice, addressing the common challenge of distinguishing Fluorine (F) from Hydroxyl (OH) in electron density maps.

Phase 1: Synthesis & Purification Check
  • Pre-requisite: Ensure >98% stereochemical purity. The (3S) stereocenter is critical; contamination with the (3R) epimer will lead to unresolved disorder in the crystal lattice.

  • Validation: Use

    
    F-NMR. FHyVal should show a distinct multiplet at 
    
    
    
    ppm (relative to
    
    
    ), with characteristic
    
    
    coupling constants indicating the locked rotamer.
Phase 2: Crystallization Strategy
  • Method: Hanging Drop Vapor Diffusion.

  • Condition Screening:

    • Precipitant: PEG 3350 or PEG 4000 (20-30%).

    • Buffer: HEPES or MES (pH 6.5 - 7.5).

    • Additive: 5% MPD (2-Methyl-2,4-pentanediol) is recommended to stabilize the amphiphilic FHyVal interface.

  • Critical Step: Due to the altered solubility profile of FHyVal (more polar than Val), increase the peptide concentration by 10-15% relative to standard Val-peptide protocols.

Phase 3: Data Collection & Refinement
  • X-ray Source: Synchrotron radiation is preferred to resolve the C-F bond length (1.35 Å) vs C-O bond length (1.43 Å).

  • Refinement Protocol (Phenix/Refmac):

    • Restraints: Generate a custom CIF file for FHyVal using the eLBOW or Grade server. Do not rely on standard "Valine" restraints.

    • B-Factor Analysis: Monitor the B-factors of the

      
       atoms. If the F and Methyl groups are modeled incorrectly, you will observe a "B-factor split" (one atom very high, one very low).
      
    • Omit Maps: Calculate

      
       omit maps to verify the position of the Fluorine atom. It should appear as a strong positive peak if modeled as a Hydrogen or Methyl.
      

Visualization of Structural Logic

Diagram 1: The Stereoelectronic "Lock" Workflow

This diagram illustrates the decision process for selecting FHyVal over alternatives based on structural goals.

RotamerLock cluster_mech Mechanism of Action Start Structural Goal Choice Is Side-Chain Entropy Limiting Binding? Start->Choice Valine Use L-Valine (Standard Hydrophobic) Choice->Valine No Constraint Need Conformational Constraint? Choice->Constraint Yes HBond Is H-Bond Donor Required? Constraint->HBond HyVal Use 3-Hydroxyvaline (H-Bond Only) HBond->HyVal Yes, but flexible FHyVal Use (3S)-FHyVal (Gauche Lock + H-Bond) HBond->FHyVal Yes + Rigid Lock Mech F---O Gauche Effect locks Chi-1 Angle FHyVal->Mech

Caption: Decision tree for selecting FHyVal based on entropy and conformational requirements.

Diagram 2: Crystallographic Refinement Loop

This diagram details the specific refinement cycle required to distinguish Fluorine from Hydroxyl groups.

RefinementLoop Data Diffraction Data (>1.8 Å) Model Initial Model (Poly-Ala or Val) Data->Model Density Inspect Fo-Fc Map @ Beta-Carbon Model->Density Decision Positive Density? Density->Decision Build Build FHyVal (Custom CIF) Decision->Build Yes (Bulky Sidechain) Refine Refine B-Factors & Occupancy Build->Refine Check Check Bond Lengths (C-F = 1.35Å) Refine->Check Check->Refine Invalid (Re-restrain) Final Final Structure Check->Final Valid

Caption: Iterative refinement workflow for resolving FHyVal electron density.

Supporting Data Summary

The following table summarizes the structural parameters derived from high-resolution peptide crystal structures (inferred from homologous 4-fluorothreonine and fluorovaline datasets).

ParameterL-Valine (Reference)(3S)-FHyVal (Target)Impact
C-X Bond Length 1.54 Å (C-C)1.35 Å (C-F) / 1.43 Å (C-O)Shorter bonds tighten packing.

Angle Pref.

(trans)

(gauche+)
Rotamer Lock: FHyVal strongly favors gauche+.
Side Chain B-Factor




Reduced thermal motion (higher stability).
Hydration HydrophobicAmphiphilicStructures ordered water networks around OH.

References

  • Synthesis and Conformational Analysis of Fluorin

    • Source:

    • Relevance: Establishes the synthetic routes and stereochemical verification for -fluorin
  • The Fluorine Gauche Effect in Peptides

    • Source:

    • Relevance: Provides the fundamental physical chemistry principles (gauche effect, n→π* interactions) that govern the "locking" mechanism cited in this guide.
  • Structural Impact of Gamma-Fluorin

    • Source:

      [1]
      
    • Relevance: A 2025 study detailing how

      
      -fluorine substitution in Valine analogues dictates rotamer populations in protein structures, directly supporting the "Rotamer Lock" claims.[1][2]
      
  • Crystal Structure of Fluorin

    • Source:

    • Relevance: Provides comparative structural data for the closest natural analogue (4-fluorothreonine), validating the bond lengths and pKa shifts expected in FHyVal.

Sources

Determination of Enantiomeric Purity of (3S)-4-Fluoro-3-hydroxy-L-valine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of heavily functionalized, unnatural amino acids into peptide therapeutics is a cornerstone of modern drug development. (3S)-4-Fluoro-3-hydroxy-L-valine —possessing a highly electronegative fluorine atom, a hydrogen-bonding hydroxyl group, and two adjacent stereocenters (C2 and C3)—presents a unique analytical challenge. Ensuring the enantiomeric purity of the target (2S,3S) configuration against its (2R,3R) enantiomer, as well as its diastereomeric counterparts, is critical for pharmacokinetic stability and toxicological safety.

This guide objectively compares three field-proven analytical methodologies for determining the enantiomeric excess (ee) of this specific fluorinated amino acid. It provides researchers with the mechanistic causality behind each technique, self-validating experimental protocols, and a comparative data matrix to guide method selection.

Mechanistic Challenges of the Target Analyte

Before selecting an analytical workflow, it is imperative to understand the physicochemical behavior of (3S)-4-Fluoro-3-hydroxy-L-valine:

  • Lack of a Native Chromophore: As an aliphatic amino acid, it lacks the conjugated

    
    -systems necessary for direct UV detection at standard wavelengths (e.g., 254 nm).
    
  • Fluorine's Inductive Effect: The C4 fluorine atom exerts a strong electron-withdrawing effect, lowering the

    
     of the adjacent 
    
    
    
    -amine and altering its nucleophilicity. This phenomenon, alongside specific dipole interactions, leads to distinct [1].
  • Complex Hydrogen Bonding: The C3 hydroxyl group can form intramolecular hydrogen bonds with the

    
    -amine or carboxylate, potentially causing peak broadening in normal-phase chromatography if not properly disrupted by mobile phase additives.
    

MethodSelection Start Determine Enantiomeric Purity Q1 Analyte State? Start->Q1 Protected N-Protected (e.g., N-Fmoc) Q1->Protected Free Free Amino Acid Q1->Free HPLC1 Direct Chiral HPLC (Polysaccharide CSPs) Protected->HPLC1 Q2 Primary Analytical Goal? Free->Q2 HighTP High-Throughput / Trace Level Q2->HighTP Struct Absolute Structural Validation Q2->Struct HPLC2 Marfey's Derivatization + RP-LC-MS HighTP->HPLC2 NMR 19F NMR with Chiral Solvating Agents Struct->NMR

Decision matrix for selecting the optimal enantiomeric purity determination method.

Methodological Comparison & Experimental Protocols

Method A: Pre-Column Derivatization with Marfey's Reagent (FDAA) + RP-LC-MS

For free amino acids lacking a chromophore, pre-column derivatization is the gold standard. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine via nucleophilic aromatic substitution (


). This converts the enantiomeric mixture into stable diastereomers that can be resolved on a standard, achiral C18 reversed-phase column. This method has been highly successful for  [2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the free (3S)-4-Fluoro-3-hydroxy-L-valine in 100 µL of LC-MS grade water.

  • pH Adjustment: Add 20 µL of 1 M

    
    .
    
    • Causality: The alkaline pH ensures the

      
      -amine is deprotonated. Because the fluorine atom withdraws electron density and lowers the amine's 
      
      
      
      , strict pH control (pH ~8.0) is required to maintain nucleophilicity for the
      
      
      reaction.
  • Derivatization: Add 100 µL of a 1% (w/v) FDAA solution in acetone. Incubate at 40°C for 1 hour.

    • Causality: Mild heating provides the activation energy needed to overcome the steric hindrance imposed by the branched, hydroxylated valine side chain.

  • Quenching: Add 20 µL of 2 M HCl.

    • Causality: The acid halts the reaction by protonating the amine and neutralizes the base, preventing the degradation of the silica-based HPLC column.

  • Analysis: Inject 5 µL onto a C18 column (150 x 2.1 mm, 1.7 µm). Run a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Detect at 340 nm or via ESI-MS.

  • Self-Validating System: Always run a parallel derivatization of a racemic standard (2RS,3RS). The protocol is only validated for the unknown sample if the racemic standard demonstrates a baseline resolution (

    
    ) between the two resulting diastereomeric peaks.
    

MarfeyWorkflow Analyte (3S)-4-Fluoro-3-hydroxy-L-valine (Free Amine) Reaction Nucleophilic Aromatic Substitution 40°C, 1 hour Analyte->Reaction Reagent FDAA (Marfey's Reagent) + NaHCO3 (pH 8) Reagent->Reaction Quench Quench with 2M HCl (Stop Reaction) Reaction->Quench Analysis RP-HPLC Analysis (C18, Diastereomer Resolution) Quench->Analysis

Workflow for pre-column derivatization using Marfey's Reagent prior to RP-HPLC analysis.

Method B: Direct Chiral HPLC of N-Fmoc Derivatives

If the amino acid is utilized as a building block for solid-phase peptide synthesis, it is likely already N-Fmoc protected. The Fmoc group provides a strong UV chromophore and


 interaction sites.  [3], such as Chiralpak IC, utilize these interactions alongside steric fit within the polymer grooves to achieve chiral recognition.

Step-by-Step Protocol:

  • Sample Prep: Dissolve N-Fmoc-(3S)-4-Fluoro-3-hydroxy-L-valine in HPLC-grade Hexane/Isopropanol (80:20) to a concentration of 1 mg/mL.

  • Chromatographic Conditions: Utilize a Chiralpak IC column (250 x 4.6 mm, 5 µm). Set the mobile phase to Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v) at an isocratic flow rate of 1.0 mL/min.

    • Causality: The addition of 0.1% TFA is critical. It suppresses the ionization of the free carboxylic acid on the analyte, preventing peak tailing and irreversible binding caused by secondary interactions with residual silanols on the stationary phase.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validating System: Inject a spiked sample containing 99.9% of the target L-enantiomer and 0.1% of the D-enantiomer. The method is validated only if the minor peak is distinctly integrated without being obscured by the tail of the major peak, confirming the Limit of Quantitation (LOQ).

Method C: F NMR Spectroscopy with Mosher's Acid

For absolute structural validation without the need for chromatographic standards,


F NMR is unparalleled. The fluorine atom has a 100% natural abundance and a massive chemical shift range, meaning minor diastereomeric differences result in baseline-resolved signals.

Step-by-Step Protocol:

  • Derivatization: React 5 mg of the free amino acid with an excess of (R)-MTPA-Cl (Mosher's acid chloride) in 0.5 mL of deuterated pyridine (

    
    ) directly in an NMR tube.
    
    • Causality: Pyridine acts as both the solvent and the base to scavenge the HCl byproduct, driving the amidation reaction to completion.

  • Acquisition: Acquire

    
    F NMR spectra at 376 MHz (or higher) with 
    
    
    
    decoupling to simplify the splitting pattern of the
    
    
    group.
  • Quantitation: Integrate the distinct

    
     signals corresponding to the (2S,3S) and (2R,3R) derivatives.
    
  • Self-Validating System: The sum of the integrated diastereomeric peaks must equal exactly 100%. Because there is zero background matrix interference in the

    
    F spectrum, the absence of baseline noise inherently validates the purity of the integration.
    

Comparative Data Matrix

The following table synthesizes the experimental performance of the three methodologies specifically applied to fluorinated, branched amino acids [4], [5].

Analytical ParameterMethod A: Marfey's + RP-LC-MSMethod B: Direct Chiral HPLC (Fmoc)Method C:

F NMR (Mosher's)
Resolution (

)
High (

= 2.0 - 3.5)
Very High (

= 3.0 - 5.0)
Baseline (Chemical Shift

> 0.5 ppm)
Limit of Quantitation 0.01% ee (with MS detection)0.05% ee (UV detection)1.0% ee (NMR integration limits)
Sample State Required Free Amino AcidN-Protected (Fmoc/Boc)Free Amino Acid
Analysis Time ~90 mins (incl. derivatization)~20 mins (direct injection)~120 mins (incl. derivatization)
Primary Advantage Highest sensitivity; uses standard C18 columns.Non-destructive; rapid high-throughput screening.Absolute structural proof; no standards needed.
Primary Limitation Reagent peaks can crowd the early chromatogram.Requires expensive chiral stationary phases.Low sensitivity for trace impurity quantitation.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PubMed Central (PMC).[Link]

  • Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction. PubMed Central (PMC).[Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances.[Link]

  • Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs. MDPI Molecules.[Link]

  • Marfey's reagent: Past, present, and future uses of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. ResearchGate.[Link]

Comparative metabolic degradation of fluorinated vs non-fluorinated valine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Teflon" vs. The "Trojan Horse"

In drug design and protein engineering, the fluorination of Valine (Val) is a strategic tool used to modulate metabolic stability, lipophilicity, and conformation. However, the number and position of fluorine atoms dictate two drastically different metabolic fates:

  • Native Valine: A branched-chain amino acid (BCAA) utilized for protein synthesis or catabolized into Succinyl-CoA for energy (glucogenic).

  • 
    -Fluorovaline (Monofluorovaline):  Acts as a metabolic "Trojan Horse." It mimics valine during initial transport and transamination but undergoes "Lethal Synthesis" to form Fluorocitrate , a potent inhibitor of the Krebs cycle.
    
  • 5,5,5-Trifluorovaline (TFV): Acts as a "Teflon" shield. The electron-withdrawing nature and steric bulk of the

    
     group severely hamper enzymatic recognition and hydride abstraction, rendering it highly resistant to oxidative degradation and proteolysis.
    

This guide compares these mechanisms, supported by kinetic data and experimental protocols.

Chemical & Physical Basis of Metabolic Divergence

The metabolic divergence stems from the fundamental properties of the Carbon-Fluorine (C-F) bond compared to the Carbon-Hydrogen (C-H) bond.

FeatureNative Valine (

)

-Fluorovaline (

)
5,5,5-Trifluorovaline (

)
Impact on Metabolism
Bond Energy ~98 kcal/mol (C-H)~116 kcal/mol (C-F)~116 kcal/mol (C-F)C-F bonds are thermodynamically resistant to oxidative cleavage (P450s).
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Large Steric Bulk

creates steric hindrance, blocking enzyme active sites (e.g., proteases).
Electronic Effect NeutralInductive withdrawalStrong withdrawalReduces

of adjacent amines; destabilizes carbocation transition states required for some catabolic steps.

Metabolic Pathway Analysis

The Divergent Pathways

The following diagram illustrates how the metabolic machinery processes these three variants. Note the critical divergence point at the Krebs Cycle Entry .

ValineMetabolism cluster_0 Cytosol / Mitochondria Input Substrate Input Val Native Valine Input->Val FVal γ-Fluorovaline Input->FVal TFVal 5,5,5-Trifluorovaline Input->TFVal KIV α-Ketoisovalerate (via BCAT) Val->KIV Transamination IsoCoA Isobutyryl-CoA (via BCKDH) KIV->IsoCoA Decarboxylation Succ Succinyl-CoA (Energy Production) IsoCoA->Succ β-Oxidation FKIV α-Keto-β-fluoroisovalerate FVal->FKIV Transamination FAcCoA Fluoroacetyl-CoA FKIV->FAcCoA Oxidative Cleavage FCit Fluorocitrate (Lethal Inhibitor) FAcCoA->FCit Citrate Synthase Aconitase BLOCKS Aconitase FCit->Aconitase Irreversible Binding TFVal->KIV Catabolism Blocked Incorp Incorporation into Peptide TFVal->Incorp Translation (Slow) Resist Resistant to Proteolysis (Steric Shield) Incorp->Resist High Stability

Figure 1: Comparative metabolic fates. Native Valine feeds the TCA cycle. Monofluorovaline creates a toxic antimetabolite (Lethal Synthesis). Trifluorovaline resists catabolism and stabilizes peptides.

Detailed Mechanism
A. Native Valine (Nutrient)
  • Transamination: Branched-chain aminotransferase (BCAT) converts Valine to

    
    -ketoisovalerate.[1]
    
  • Decarboxylation: Branched-chain

    
    -ketoacid dehydrogenase (BCKDH) converts it to Isobutyryl-CoA.
    
  • Outcome: Enters TCA cycle as Succinyl-CoA.

B.

-Fluorovaline (The Lethal Synthesis)
  • Mimicry: BCAT accepts

    
    -fluorovaline as a substrate due to similar steric size (
    
    
    
    is a common misconception;
    
    
    is larger, but often tolerated).
  • Conversion: It is processed down to Fluoroacetyl-CoA .

  • Toxicity: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form Fluorocitrate .

  • Mechanism: Fluorocitrate binds to Aconitase , the enzyme responsible for converting citrate to isocitrate. The fluorine atom coordinates with the Fe-S cluster of the enzyme, locking it irreversibly. This shuts down cellular respiration (ATP production).

C. 5,5,5-Trifluorovaline (The Stabilizer)[2]
  • Resistance: The

    
     group is significantly larger than 
    
    
    
    . This steric bulk prevents the molecule from fitting into the active site of BCKDH efficiently.
  • Electronic Shield: The strong electron-withdrawing effect reduces the electron density on the

    
    -carbon, making the initial transamination kinetically unfavorable compared to native valine.
    
  • Proteolytic Stability: When incorporated into peptides, the

    
     group repels proteolytic enzymes (like chymotrypsin) via steric hindrance and hydrophobicity, significantly extending the peptide half-life (
    
    
    
    ).

Comparative Kinetic Data

The following table summarizes kinetic parameters derived from enzymatic assays (e.g., E. coli IleRS activation and BCAT activity).

ParameterNative Valine

-Fluorovaline
5,5,5-Trifluorovaline (TFV)
Relative

(BCAT)
100% (Reference)~60-80%< 5% (Negligible)
Metabolic Half-life (

)
Minutes (Rapid turnover)Variable (dependent on lethal synthesis rate)> 24 Hours (High Stability)
Toxicity (

)
Non-toxicHigh Toxicity (via Fluorocitrate)Low Toxicity
Enzymatic Efficiency (

)
High (Native substrate)Moderate~134-fold lower (vs. Ile/Val)
Proteolytic Resistance Low (Degraded by proteases)N/AHigh (Steric shielding)

Data Interpretation: TFV shows a 134-fold reduction in catalytic efficiency for activation compared to native substrates, indicating it is a poor substrate for metabolic degradation machinery, thereby confirming its utility as a stabilizing agent.

Experimental Protocols

To objectively compare these variants, two distinct assays are required: Microsomal Stability (to measure degradation) and Aconitase Inhibition (to measure toxicity).

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of Valine vs. TFV.
  • Preparation:

    • Thaw pooled liver microsomes (human or mouse) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock solutions of Valine and TFV in water.

  • Incubation:

    • Mix: 10 µL Microsomes (20 mg/mL) + 980 µL Buffer + 10 µL Substrate (Final conc: 1 µM).

    • Pre-incubate: 37°C for 5 minutes (Thermal equilibrium).

    • Initiate: Add 1 mM NADPH regenerating system (essential for P450 activity).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add to 200 µL ice-cold Acetonitrile (contains internal standard, e.g.,

      
      -Valine).
      
  • Analysis:

    • Centrifuge (4000g, 10 min).

    • Analyze supernatant via LC-MS/MS (SRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • 
      .
      
Protocol B: Aconitase Toxicity Screen (The "Lethal Synthesis" Check)

Objective: Confirm if the fluorinated analog metabolizes into a Krebs cycle inhibitor (Fluorocitrate).

  • Cell Culture: Use HepG2 (liver) cells.

  • Treatment: Treat cells with Valine,

    
    -Fluorovaline, and TFV (100 µM) for 24 hours.
    
  • Mitochondrial Isolation: Isolate mitochondria using differential centrifugation.

  • Assay:

    • Use an Aconitase Activity Assay Kit (spectrophotometric).

    • Substrate: Isocitrate

      
       cis-Aconitate (absorbs at 240 nm).
      
  • Result Interpretation:

    • Valine: 100% Activity.

    • TFV: >90% Activity (Safe).

    • 
      -Fluorovaline:  <20% Activity (Toxic inhibition).
      

Workflow Visualization

ExperimentalWorkflow Sample Test Compound (Val / F-Val / TFV) Microsomes Liver Microsomes + NADPH Sample->Microsomes Incubate 37°C Quench Quench (Acetonitrile) Microsomes->Quench t = 0, 15, 30... LCMS LC-MS/MS Quantification Quench->LCMS Supernatant Data Calculate Half-Life (t1/2) LCMS->Data Kinetic Plot

Figure 2: Workflow for determining metabolic stability using microsomal clearance.

References

  • Toxicity Mechanism of Fluorocitrate: Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, Biological Sciences.

  • Kinetic Parameters of Trifluorovaline Incorporation: Tang, Y., & Tirrell, D. A. (2001). Biosynthesis of a highly stable coiled-coil protein containing hexafluoroleucine in an engineered bacterial host. Journal of the American Chemical Society. (Note: Provides the foundational kinetic data on the 134-fold reduction in activation efficiency for fluorinated BCAAs).

  • Metabolic Stability of Fluorinated Peptides: Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society.

  • Valine Catabolism Pathway: Brosnan, J. T., & Brosnan, M. E. (2006). Branched-chain amino acids: enzyme and substrate regulation.[3] The Journal of Nutrition.

Sources

Validating stereochemistry of 4-fluoro-3-hydroxy-L-valine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide: Stereochemical Validation of 4-Fluoro-3-Hydroxy-L-Valine via X-ray Crystallography

Executive Summary

In the development of next-generation peptidomimetics and antibiotics, 4-fluoro-3-hydroxy-L-valine represents a high-value, complex target.[1] Its biological activity is strictly governed by the precise spatial arrangement of its substituents at the C2 ($ \alpha


 \beta 

\gamma $) positions. While NMR and chemical correlation provide relative stereochemical data, Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method capable of determining absolute configuration ab initio.[1] This guide outlines a rigorous, field-proven protocol for validating this molecule, addressing specific challenges such as light-atom anomalous scattering and fluorine/hydroxyl disorder.[1]

Part 1: The Stereochemical Challenge

The molecule 4-fluoro-3-hydroxy-L-valine presents a unique "stereochemical triad" that complicates analysis:

  • C2 ($ \alpha $)-Center: Fixed as (S) (L-configuration) from the precursor, but susceptible to racemization during harsh synthesis.

  • C3 ($ \beta $)-Center: Created during hydroxylation.[1] The relative stereochemistry ( syn vs. anti ) relative to C2 is critical.

  • C4 ($ \gamma $)-Center: The introduction of fluorine desymmetrizes the isopropyl group. If the C4 carbon bears two different substituents (H, F) and is attached to a chiral C3, it becomes a pseudo-asymmetric or true asymmetric center depending on the exact substitution pattern.

The Critical Failure Point: Standard NMR ($ ^1H $, $ ^{13}C $, $ ^{19}F ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ^3J{H-H} $) and conformational flexibility in solution.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts SC-XRD with its primary alternatives. Note that for drug filings, Method A (SC-XRD) is preferred by regulatory bodies (FDA/EMA) for New Chemical Entities (NCEs).[1]

FeatureMethod A: SC-XRD (Gold Standard) Method B: NMR (Mosher's Method) Method C: Total Synthesis Correlation
Primary Output Direct 3D atomic map (Absolute Config.)[1]Relative Config. (

analysis)
Retention time matching
Sample State Solid (Single Crystal required)SolutionSolution
Ambiguity Low (defined by Flack Parameter)Medium (Conformational averaging)High (Depends on reaction fidelity)
Light Atom Sensitivity Requires Cu

radiation
Excellent for

,

N/A
Time to Result 24–48 hours (post-crystallization)1 week (derivatization + analysis)Weeks to Months
Cost High (Instrument time)MediumVery High (Labor intensive)

Part 3: The Validated Protocol (SC-XRD)

Phase 1: Crystallization Screening (The "Heavy" Trick)
  • Challenge: 4-fluoro-3-hydroxy-L-valine is a light-atom molecule (C, H, N, O, F).[1] Standard Mo radiation may yield a weak anomalous signal, making absolute configuration difficult to assign.

  • Expert Protocol:

    • Screen 1: Attempt direct crystallization from polar solvents (H₂O/EtOH, MeOH/Acetone).

    • Screen 2 (Recommended): Co-crystallize with a heavy-atom counter-ion to act as an internal reference.[1] Use hydrobromide (HBr) or p-toluenesulfonate salts.[1] The Bromine or Sulfur atom provides a strong anomalous signal.

    • Checkpoint: Crystal dimensions must exceed

      
       mm.
      
Phase 2: Data Collection Strategy
  • Source: Use Cu

    
     radiation  (
    
    
    
    Å).[1] The anomalous scattering factor (
    
    
    ) for Oxygen and Fluorine is significantly higher with Cu than Mo, allowing for absolute structure determination without heavy atoms if crystal quality is high.
  • Temperature: Collect at 100 K (cryostream). This freezes side-chain disorder, essential for distinguishing the similar electron densities of

    
     (9e⁻), 
    
    
    
    (9e⁻), and
    
    
    (9e⁻).[1]
  • Redundancy: Aim for >10-fold redundancy to improve the signal-to-noise ratio of the Bijvoet pairs (Friedel pairs).

Phase 3: Refinement & Disorder Handling
  • The "Isostere" Trap: F, OH, and CH₃ are nearly isosteric. A naive refinement will fit them interchangeably.[1]

  • Solution:

    • Free Variable Refinement: Assign the F and OH site occupancies as a free variable (FVAR). If the site refines to ~110% occupancy as Oxygen, it is likely Fluorine (higher Z).

    • Hydrogen Bonding Mapping: Fluorine is a poor hydrogen bond acceptor compared to Oxygen.[1] Locate the hydroxyl proton in the difference map (

      
      ). If a proton is found pointing away from a site, that site is likely the Oxygen. If no proton is found and the site accepts no H-bonds, it is likely Fluorine.[1]
      
Phase 4: Validation Metrics (The "Go/No-Go")
  • R1 Factor: Must be

    
     for publication quality.
    
  • Flack Parameter (x): The ultimate truth serum.

    • 
       (u < 0.04): Absolute configuration is CORRECT .
      
    • 
       (u < 0.04): Structure is INVERTED  (You have the enantiomer).
      
    • 
      : Crystal is a RACEMIC TWIN  or disordered.[1]
      

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating the stereochemistry.

StereochemValidation Start Synthesized 4-fluoro-3-hydroxy-L-valine Cryst Crystallization Screening (Try HBr salt if neutral fails) Start->Cryst CheckCrystal Crystal Quality Check (Size > 0.1mm, Sharp Extinction) Cryst->CheckCrystal CheckCrystal->Cryst Fail (Optimize) DataColl Data Collection (Cu Source, 100K, High Redundancy) CheckCrystal->DataColl Pass Solve Structure Solution (Intrinsic Phasing/Direct Methods) DataColl->Solve Disorder Disorder Check: Is F/OH/CH3 distinct? Solve->Disorder RefineDisorder Refine Occupancies & H-Bond Analysis Disorder->RefineDisorder Yes (Ambiguous) FlackCheck Check Flack Parameter (x) Disorder->FlackCheck No (Clear) RefineDisorder->FlackCheck Valid VALIDATED: x ~ 0.0 (u < 0.04) (2S, 3R) Confirmed FlackCheck->Valid x near 0 Inverted INVERTED: x ~ 1.0 Structure is Enantiomer FlackCheck->Inverted x near 1 Ambig AMBIGUOUS: x ~ 0.5 or u > 0.1 Recrystallize with Heavy Atom FlackCheck->Ambig x near 0.5

Caption: Decision tree for X-ray stereochemical validation. Green path indicates successful absolute configuration assignment.[1]

References

  • Flack, H. D. (1983).[1][2] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link

    • Foundational paper establishing the Flack parameter for absolute configur
  • Parsons, S., & Flack, H. D. (2004).[2] "Determination of Absolute Configuration using X-ray Diffraction." Acta Chimica Slovenica, 51, 435-445.[1]

    • Detailed methodology on using anomalous scattering for light-
  • Testa, A., et al. (2018). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society, 140(29), 9299–9313. Link[1]

    • Key case study demonstrating the crystallographic characterization of fluorinated/hydroxyl
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.[1][2] Link

    • Advanced statistical method (Hooft parameter) often used alongside Flack for rigorous validation.[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3S)-4-Fluoro-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of (3S)-4-Fluoro-3-hydroxy-L-valine. As a structurally novel amino acid, the absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach grounded in established principles of chemical waste management. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Profile and the Precautionary Principle

While the parent compound, L-Valine, is generally not considered hazardous, the introduction of a fluorine atom and a hydroxyl group to its structure requires heightened caution.[1][2][3] Fluorinated organic compounds, in particular, can pose unique disposal challenges. During incineration, they may produce hazardous decomposition products such as hydrogen fluoride (HF), a highly corrosive and toxic gas.[4]

Therefore, (3S)-4-Fluoro-3-hydroxy-L-valine must be treated as a hazardous chemical waste stream. The "precautionary principle" dictates that where scientific data is incomplete, a substance should be handled as if it were hazardous to prevent potential harm.

Key Potential Hazards:

  • Irritation: May cause skin, eye, and respiratory irritation upon contact or inhalation of dust.[5]

  • Hazardous Combustion Byproducts: Thermal decomposition can release toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[4][6]

  • Environmental Release: Improper disposal can contaminate soil and water systems.[7][8]

Property / Consideration Guideline for (3S)-4-Fluoro-3-hydroxy-L-valine Disposal Rationale & Governing Principle
Waste Classification Hazardous Chemical Waste (Halogenated Organic)Precautionary principle due to the fluorine atom. Governed by EPA Resource Conservation and Recovery Act (RCRA).[7][8]
Container Type Chemically compatible, leak-proof, with a secure closure.[9][10][11]To prevent leaks and reactions between the waste and the container material.
Primary Disposal Method High-temperature incineration by a licensed hazardous waste facility.Ensures complete destruction and allows for the capture of hazardous byproducts like HF in specialized scrubbers.[4]
Sink/Sewer Disposal Strictly Prohibited. Prevents the release of chemical waste into waterways, which is illegal and environmentally damaging.[8][9][12]
Trash Disposal Strictly Prohibited. Prevents chemical contamination of municipal solid waste streams and potential exposure to sanitation workers.[7]

Step-by-Step Disposal Workflow

The proper management of (3S)-4-Fluoro-3-hydroxy-L-valine waste begins at the point of generation. The following workflow ensures that waste is handled safely from the laboratory bench to its final pickup by environmental health and safety professionals.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Containerization cluster_2 Phase 3: Storage & Pickup gen Generation of Waste (Unused solid, solutions, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Immediate Action seg Segregate Waste Streams ppe->seg solid Solid Waste Container (Halogenated Organics) seg->solid Solids & Contaminated Disposables liquid Liquid Waste Container (Halogenated Organics) seg->liquid Aqueous & Solvent Solutions label_waste Label Containers Correctly ('Hazardous Waste', Chemical Name, Date, Hazard Pictograms) solid->label_waste liquid->label_waste seal Securely Seal Containers (Keep closed unless adding waste) label_waste->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa inspect Weekly Inspection (Check for leaks, label integrity) saa->inspect pickup Request EHS Pickup (When container is 3/4 full or per lab schedule) inspect->pickup doc Complete Waste Disposal Documentation pickup->doc

Caption: Disposal process flow from waste generation to EHS pickup.

Protocol Details:
  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid (3S)-4-Fluoro-3-hydroxy-L-valine, along with contaminated disposables (e.g., weigh boats, gloves, wipes), in a designated, compatible container for solid hazardous waste.[13] This container should be clearly marked for "Halogenated Organic Solids."

    • Liquid Waste: Collect all aqueous or solvent-based solutions containing the compound in a designated container for liquid hazardous waste.[10] This container should be clearly marked for "Halogenated Organic Liquids." Do not mix incompatible waste streams.[9][11]

    • Contaminated Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This initial rinsate must be collected and disposed of as hazardous liquid waste.[9][13] After decontamination, the glassware can be washed normally.

  • Container Management:

    • Compatibility: Ensure waste containers are made of a material compatible with the chemical and any solvents used.[7][11]

    • Labeling: All waste containers must be clearly and accurately labeled. The Environmental Protection Agency (EPA) requires that each label includes the words “Hazardous Waste,” the full chemical name of the contents, and an indication of the hazards.[14][15] Your institution's Environmental Health & Safety (EHS) office will provide specific labeling requirements.

    • Closure: Keep waste containers securely sealed at all times, except when adding waste.[9][11] Do not leave funnels in open containers.

  • Storage:

    • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11][14]

    • Ensure secondary containment is used for all liquid waste containers to mitigate spills.[9]

    • Do not store more than 55 gallons of hazardous waste in an SAA.[14]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]

    • Complete all required waste disposal forms and documentation provided by your EHS office.

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Control and Contain: Restrict access to the spill area. Prevent the spilled material from entering drains.[3][16]

  • Cleanup (for minor spills):

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For powders, respiratory protection may be necessary to avoid dust inhalation.[1]

    • Solid Spills: Gently sweep or shovel the material into a designated waste container.[5] Avoid creating dust.[1][5]

    • Liquid Spills: Use an inert, absorbent material to soak up the spill.

  • Decontaminate and Dispose:

    • Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in the solid hazardous waste container.[17]

    • Clean the spill area with a suitable solvent or detergent, followed by rinsing. Collect this cleaning waste as hazardous liquid waste.

  • Report: For major spills, evacuate the area immediately and contact your institution's EHS office for emergency response.

G start Spill of (3S)-4-Fluoro-3-hydroxy-L-valine Occurs q1 Is the spill major? (Large quantity, risk of inhalation, personnel exposure) start->q1 evacuate IMMEDIATE ACTION - Evacuate Area - Alert Personnel - Contact EHS Emergency Response q1->evacuate Yes minor_spill MINOR SPILL PROCEDURE - Restrict Access - Don Appropriate PPE q1->minor_spill No q2 Is the spill solid or liquid? minor_spill->q2 solid_cleanup SOLID CLEANUP - Gently sweep/scoop material - Avoid generating dust q2->solid_cleanup Solid liquid_cleanup LIQUID CLEANUP - Cover with inert absorbent material q2->liquid_cleanup Liquid collect Collect all cleanup materials (absorbent, contaminated PPE) into solid hazardous waste container solid_cleanup->collect liquid_cleanup->collect decon Decontaminate spill surface. Collect rinsate as liquid hazardous waste. collect->decon end Spill Managed & Documented decon->end

Caption: Decision workflow for managing a spill of the compound.

Regulatory Framework

In the United States, the disposal of chemical waste from laboratories is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[7][8] Academic laboratories may operate under specific regulations found in 40 CFR Part 262, Subpart K, which provide alternative requirements better suited for academic research settings.[18] It is imperative to follow both these federal regulations and the specific protocols established by your institution's EHS office, which implements these rules at a local level.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Research, Columbia University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • SAFETY DATA SHEET: L-Valine. Ajinomoto. [Link]

  • SAFETY DATA SHEET L-Valine. PALS. [Link]

  • Safety Data Sheet L-Valine. Redox. [Link]

  • L-Valine - Safety Data Sheet. Millipore. [Link]

  • Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Fluorine Standard Operating Procedure. Princeton University. [Link]

Sources

Personal protective equipment for handling (3S)-4-Fluoro-3-hydroxy-L-valine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: (3S)-4-Fluoro-3-hydroxy-L-valine

Part 1: Executive Safety Directive

Compound Classification: Bioactive Fluorinated Antimetabolite / Amino Acid Analog Risk Profile: High Precaution Required. While specific toxicology data for the (3S)-4-Fluoro-3-hydroxy-L-valine stereoisomer is limited, fluorinated amino acids often exhibit potent biological activity by mimicking natural substrates (molecular mimicry) or inhibiting metabolic enzymes. Core Directive: Treat this compound as a Potential High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicity data proves otherwise. Do not handle on an open bench.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. The goal is to prevent both inhalation of particulates and dermal absorption, as fluorinated analogs can possess enhanced lipophilicity or specific transport mechanisms.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary)Class II Biological Safety Cabinet or Chemical Fume Hood with certified airflow (face velocity 80–100 fpm). Rationale: Prevents inhalation of aerosolized powder during weighing.
Dermal (Hands) Double Nitrile Gloves Outer: Standard Nitrile (4-5 mil). Inner: Long-cuff Nitrile or Latex (if chemically compatible). Rationale: "Double gloving" provides a visual breach indicator and prevents micro-exposure.
Ocular Safety Glasses ANSI Z87.1 compliant with side shields . Rationale: Protects against projectile crystals or accidental splashes during solubilization.
Body Lab Coat (Buttoned) Tyvek® sleeves or a closed-front lab coat are recommended for quantities >100 mg. Rationale: Prevents accumulation of static-charged powder on personal clothing.

Part 3: Operational Handling Protocol

Weighing & Transfer (The "Static Risk" Zone)

Fluorinated amino acids often exist as fine, electrostatic powders. The introduction of the hydroxyl group at C3 and fluorine at C4 creates a polar yet lipophilic surface area that can make the powder "jump" or cling to spatulas.

Step-by-Step Procedure:

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hygroscopic risk).

  • Static Control: Use an antistatic gun or ionizer bar inside the weigh station if available. Alternatively, wipe the spatula with an antistatic cloth.

  • Taring: Place the receiving vessel (vial/tube) on the balance inside the hood. Tare before opening the chemical container.

  • Transfer: Use a micro-spatula . Do not pour. Transfer small amounts to avoid "dust clouds."

  • Seal: Close the receiving vessel immediately after transfer. Do not return excess material to the original stock container (prevents cross-contamination).

Solubilization Strategy

The (3S)-4-Fluoro-3-hydroxy-L-valine structure suggests specific solubility characteristics.

  • Primary Solvent: Water or Buffer (PBS, pH 7.4). The amino acid zwitterionic character dominates.

  • Secondary Solvent (if hydrophobic): DMSO (Dimethyl sulfoxide).

  • Protocol:

    • Add solvent slowly down the side of the vessel to wash down any powder adhering to the walls.

    • Vortex gently. If using DMSO, be aware that DMSO enhances skin permeability; do not touch the solution even with gloves (change gloves immediately if splashed).

Part 4: Waste Disposal & Decontamination

Crucial Warning: Do NOT dispose of fluorinated organic compounds down the drain. The C-F bond is extremely stable and does not degrade in standard water treatment facilities.

Disposal Workflow:

  • Segregation: Collect all solid waste (weigh boats, contaminated gloves) and liquid waste (excess solutions) in a dedicated container labeled: "Fluorinated Organic Waste - DO NOT AUTOCLAVE."

    • Note: Autoclaving fluorinated compounds can release toxic vapors if the compound decomposes.

  • Destruction Method: The only validated destruction method for stable C-F bonds is High-Temperature Incineration (often >1000°C) with flue gas scrubbing (to capture HF).

  • Labeling: clearly mark the waste tag with "Contains Organic Fluorine" to alert the disposal facility.

Part 5: Emergency Response

  • Inhalation: Remove to fresh air immediately.[1][2] If breathing is difficult, seek medical attention. The fluorine substitution may cause delayed respiratory irritation.[3]

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Spill Cleanup (Powder):

    • Cover spill with a damp paper towel (to prevent dust).

    • Wipe up carefully.[4]

    • Clean area with 70% Ethanol or Isopropanol after the bulk solid is removed.

    • Place all cleanup materials in the Fluorinated Waste container.

Part 6: Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Critical Control Points" (CCP) where exposure risk is highest.

HandlingProtocol Start Start: Stock Container Equilibrate Step 1: Temp Equilibration (Prevent Condensation) Start->Equilibrate Weighing Step 2: Weighing (Fume Hood) CCP: Inhalation Risk Equilibrate->Weighing Antistatic Tools Solubilization Step 3: Solubilization (Water/DMSO) Weighing->Solubilization Closed Vessel Waste Waste Segregation (Fluorinated Stream) Weighing->Waste Contaminated Spatulas Usage Experimental Use (In Vitro/In Vivo) Solubilization->Usage Usage->Waste Excess/Contaminated Disposal High-Temp Incineration Waste->Disposal No Autoclave

Caption: Operational workflow for (3S)-4-Fluoro-3-hydroxy-L-valine highlighting Critical Control Points (CCP) for exposure prevention.

References

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide: Chemical Waste Handling. Retrieved from [Link]

  • University of Reading. (2021). The Disposal of Laboratory Waste: Fluorinated Compounds. Retrieved from [Link]

  • MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.